Product packaging for 3-Fluoro-5-(trifluoromethyl)benzonitrile(Cat. No.:CAS No. 149793-69-1)

3-Fluoro-5-(trifluoromethyl)benzonitrile

Cat. No.: B106752
CAS No.: 149793-69-1
M. Wt: 189.11 g/mol
InChI Key: AYNUKEDZAYOEGG-UHFFFAOYSA-N
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Description

3-Fluoro-5-(trifluoromethyl)benzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C8H3F4N and its molecular weight is 189.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3F4N B106752 3-Fluoro-5-(trifluoromethyl)benzonitrile CAS No. 149793-69-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4N/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNUKEDZAYOEGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333878
Record name 3-Fluoro-5-(trifluoromethyl)benzonitrile
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Molecular Weight

189.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149793-69-1
Record name 3-Fluoro-5-(trifluoromethyl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-5-(trifluoromethyl)benzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzonitrile (CAS 149793-69-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties, conferred by the presence of both a fluorine atom and a trifluoromethyl group on the benzonitrile scaffold, make it a valuable building block for the synthesis of complex molecules with enhanced biological activity and metabolic stability. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and development.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueReference
CAS Number 149793-69-1
Molecular Formula C₈H₃F₄N
Molecular Weight 189.11 g/mol
Appearance Colorless to light yellow liquid
Density 1.4 ± 0.1 g/cm³
Boiling Point 179.9 ± 35.0 °C at 760 mmHg
Flash Point 65.6 ± 0.0 °C
Refractive Index 1.444
Purity ≥98.0%

Synthesis

The synthesis of this compound typically involves the cyanation of a suitable precursor, such as 3-bromo-5-fluorobenzotrifluoride. While specific, detailed industrial synthesis protocols are often proprietary, a general laboratory-scale synthesis can be outlined based on established chemical transformations.

General Synthesis Workflow

The logical workflow for the synthesis of this compound from its precursor is depicted below.

G A 3-Bromo-5-fluorobenzotrifluoride B Cyanation Reaction A->B CuCN or Zn(CN)₂ Solvent (e.g., DMF, NMP) Heat C This compound B->C D Purification C->D Distillation or Chromatography

Caption: General synthesis workflow for this compound.

Applications in Drug Discovery

The primary application of this compound lies in its role as a key intermediate in the synthesis of pharmacologically active molecules. The trifluoromethyl group can enhance a drug candidate's lipophilicity and metabolic stability, while the fluoro and nitrile functionalities provide versatile handles for further chemical modifications.

A notable example of its application is in the synthesis of ligands for the metabotropic glutamate receptor 5 (mGluR5), a target for a variety of neurological and psychiatric disorders.

Experimental Protocols

The following section details an experimental protocol for a Sonogashira coupling reaction, a critical carbon-carbon bond-forming reaction, which utilizes a derivative of this compound. This protocol is adapted from the work of Siméon et al. in the Journal of Medicinal Chemistry.

Synthesis of a PET Radioligand Precursor using a Derivative of this compound

This protocol describes the synthesis of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile, a precursor for a positron emission tomography (PET) radioligand targeting mGluR5.

Reaction Scheme:

Starting Materials: A derivative of this compound (specifically, an ethynyl-substituted version) is coupled with a substituted thiazole.

Materials:

  • 3-ethynyl-5-fluorobenzonitrile

  • 4-bromo-2-(fluoromethyl)thiazole

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • To a solution of 3-ethynyl-5-fluorobenzonitrile (1.0 eq) and 4-bromo-2-(fluoromethyl)thiazole (1.2 eq) in a mixture of anhydrous THF and DMF (3:1) is added triethylamine (3.0 eq).

  • The solution is degassed with argon for 15 minutes.

  • Bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq) are added to the reaction mixture.

  • The reaction is stirred at room temperature under an argon atmosphere for 12-16 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired product.

Biological Context: mGluR5 Signaling Pathway

The derivative of this compound synthesized in the protocol above is a high-affinity antagonist of the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR5 signaling has been implicated in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and chronic pain.

The binding of an antagonist, such as the derivative of this compound, to mGluR5 blocks its activation by the endogenous ligand glutamate. This, in turn, inhibits the downstream signaling cascade. The canonical signaling pathway initiated by mGluR5 activation is depicted below.

physical and chemical properties of 3-Fluoro-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Fluoro-5-(trifluoromethyl)benzonitrile. It also details its applications in synthetic chemistry and outlines relevant experimental protocols and safety information.

Core Chemical and Physical Properties

This compound is a fluorinated aromatic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties to target molecules, such as enhanced metabolic stability, lipophilicity, and binding affinity.[2][3]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 149793-69-1[4]
Molecular Formula C₈H₃F₄N[4]
Molecular Weight 189.11 g/mol [4]
Appearance Colorless to light yellow clear liquid[1][2]
Density 1.37 - 1.4 g/cm³ at 25°C[1][2]
Boiling Point 179.9 ± 35.0 °C at 760 mmHg[1]
Flash Point 65.6 ± 0.0 °C[1]
Refractive Index n20/D 1.44[2]
Purity ≥ 98% (GC)[2]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While public databases contain ¹H and ¹³C NMR spectra for this compound, detailed peak assignments are not consistently available.[4][5] The ¹H NMR spectrum is expected to show signals in the aromatic region, with splitting patterns influenced by fluorine-proton couplings. Similarly, the ¹³C NMR spectrum will display characteristic shifts for the aromatic carbons, the nitrile carbon, and the trifluoromethyl carbon, with the latter two showing quartet splitting due to coupling with the fluorine atoms.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key peaks are expected in the following regions:

  • ~2230 cm⁻¹: A sharp, strong absorption characteristic of the nitrile (C≡N) stretching vibration.

  • ~1600-1400 cm⁻¹: Multiple bands corresponding to C=C stretching vibrations within the aromatic ring.

  • ~1350-1100 cm⁻¹: Strong, broad absorptions characteristic of C-F stretching vibrations, particularly from the -CF₃ group.

  • ~1250-1000 cm⁻¹: Absorption corresponding to the aromatic C-F stretch.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound typically shows a prominent molecular ion peak (M⁺) at m/z = 189.[6] The fragmentation pattern is influenced by the stability of the aromatic ring and the presence of the trifluoromethyl group. Common fragmentation pathways include the loss of a fluorine atom or the entire trifluoromethyl radical (•CF₃), leading to significant fragment ions.[7]

Chemical Properties and Reactivity

This compound serves as a versatile building block in organic synthesis.[1][2] The electron-withdrawing nature of both the nitrile and the trifluoromethyl groups deactivates the aromatic ring towards electrophilic substitution. However, the nitrile group can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, providing a handle for further molecular elaboration. The fluorine and trifluoromethyl groups enhance the metabolic stability of derivatives, a highly desirable trait in drug development.[3][8]

Role in Drug Discovery and Development

This compound is not typically a final drug product but rather a crucial starting material. Its incorporation into a drug candidate can significantly improve its pharmacokinetic and pharmacodynamic properties.

Conceptual Pathway: From Building Block to Bioactive Compound

The following diagram illustrates the conceptual role of this compound in the drug discovery pipeline. It begins with the chemical building block, which is then used in multi-step synthesis to create a library of candidate compounds. These candidates are then screened for biological activity, leading to the identification of lead compounds that may modulate specific signaling pathways.

G cluster_synthesis Chemical Synthesis cluster_screening Drug Discovery & Screening cluster_biology Biological Investigation A This compound B Multi-Step Synthesis (e.g., Suzuki coupling, amidation) A->B Reactant C Library of Candidate Compounds B->C Product D High-Throughput Screening C->D E Lead Compound Identification D->E F Target Identification & Validation E->F G Signaling Pathway Modulation (e.g., Kinase Inhibition) F->G

Caption: Role of this compound in Drug Discovery.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis of and a reaction using this compound.

Representative Synthesis Protocol

The synthesis of fluorinated benzonitriles often involves a multi-step process. A representative pathway, adapted from similar syntheses, is outlined below.[9][10] This protocol is for illustrative purposes and should be adapted and optimized based on laboratory conditions.

G start Starting Material (e.g., Substituted Toluene) step1 Step 1: Halogenation (e.g., Bromination) start->step1 intermediate1 Halogenated Intermediate step1->intermediate1 step2 Step 2: Cyanation (e.g., with CuCN) intermediate1->step2 intermediate2 Benzonitrile Intermediate step2->intermediate2 step3 Step 3: Fluorination (e.g., Halex Reaction) intermediate2->step3 purification Purification (Distillation / Chromatography) step3->purification final_product This compound purification->final_product

Caption: Generalized Synthetic Workflow for Fluorinated Benzonitriles.

Methodology:

  • Halogenation: A suitable starting material, such as 3-(trifluoromethyl)toluene, is halogenated (e.g., brominated) at a position that will ultimately be replaced by the nitrile group. This is typically achieved using a halogenating agent like N-bromosuccinimide (NBS) with a radical initiator.

  • Cyanation: The resulting benzylic halide is then converted to the benzonitrile. A common method is the Rosenmund-von Braun reaction, using copper(I) cyanide (CuCN) in a polar aprotic solvent like DMF or NMP at elevated temperatures.

  • Fluorination: Introduction of the fluorine atom onto the aromatic ring can be achieved through various methods, such as a nucleophilic aromatic substitution (SNAᵣ) reaction (e.g., a Halex reaction) on a suitably activated precursor.

  • Purification: The final product is purified using standard laboratory techniques such as distillation under reduced pressure or column chromatography to achieve the desired purity (typically >98%).

Use in Synthesis: A Representative Suzuki Coupling Reaction

This compound can be used as a coupling partner in cross-coupling reactions to build more complex molecular scaffolds. The following is a generalized protocol for a Suzuki coupling reaction.

Reaction Scheme:

Aryl-B(OH)₂ + this compound → Aryl-(C₆H₃(CN)(CF₃))-Aryl'

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Degas the solvent mixture (e.g., by bubbling with argon for 20-30 minutes).

  • Add the degassed solvent to the reaction vessel, followed by the palladium catalyst.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired coupled product.

Safety and Handling

This compound is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled.[8] Handle in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for professional chemical safety and handling guidance. Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both a fluorine atom and a trifluoromethyl group on the benzonitrile scaffold, make it a valuable intermediate in organic synthesis.[1][2] This document provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed experimental protocol for its synthesis.

Molecular Structure and Properties

This compound is characterized by a benzene ring substituted with a nitrile group, a fluorine atom, and a trifluoromethyl group at positions 1, 3, and 5, respectively. The strong electron-withdrawing nature of the nitrile and trifluoromethyl groups, combined with the electronegativity of the fluorine atom, significantly influences the reactivity of the aromatic ring.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name This compound[3]
CAS Number 149793-69-1[1][3]
Molecular Formula C₈H₃F₄N[1][3]
Molecular Weight 189.11 g/mol [1][2][3][4]
Appearance Colorless to light yellow liquid[1][2]
Density ~1.4 ± 0.1 g/cm³[1]
Boiling Point 179.9 ± 35.0 °C at 760 mmHg[1]
Flash Point 65.6 ± 0.0 °C[1]
Refractive Index ~1.444[1]
SMILES C1=C(C=C(C=C1C(F)(F)F)F)C#N[3]
InChI InChI=1S/C8H3F4N/c9-7-2-5(4-13)1-6(3-7)8(10,11,12)/h1-3H[3]
Spectral Information

Spectroscopic data is crucial for the identification and characterization of this compound. Mass spectrometry data (electron ionization) is available for this compound, providing information on its fragmentation patterns.[5] Additionally, Infrared (IR) spectroscopy data has been recorded, which can be used to identify the characteristic vibrational frequencies of its functional groups.[1][5]

Molecular Visualization

The two-dimensional chemical structure of this compound is depicted in the diagram below.

Molecular structure of this compound.

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through a multi-step process starting from ortho-fluoro benzotrifluoride. The overall synthetic pathway involves nitration, reduction, bromination, diazotization with removal of the amino group, and finally, a substitution reaction to introduce the nitrile group.

Synthetic Pathway Overview

The logical flow of the synthesis is illustrated in the diagram below.

SynthesisPathway start ortho-Fluoro benzotrifluoride step1 Nitration start->step1 intermediate1 3-Trifluoromethyl-4-fluoronitrobenzene step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 3-Trifluoromethyl-4-fluoroaniline step2->intermediate2 step3 Bromination intermediate2->step3 intermediate3 2-Bromo-4-fluoro-5-trifluoromethylaniline step3->intermediate3 step4 Diazotization & Deamination intermediate3->step4 intermediate4 3-Fluoro-4-trifluoromethyl bromobenzene step4->intermediate4 step5 Cyanation intermediate4->step5 end This compound step5->end

Synthetic route to this compound.
Detailed Methodologies

The following protocols are based on established synthetic methods.

Step 1: Nitration of ortho-Fluoro benzotrifluoride

  • In a suitable reaction vessel, ortho-fluoro benzotrifluoride is treated with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid.

  • The reaction is performed at a controlled temperature, usually between 0-10 °C, to prevent over-nitration and side reactions.

  • After the reaction is complete, the mixture is carefully quenched with ice water, and the product, 3-trifluoromethyl-4-fluoronitrobenzene, is extracted with an organic solvent.

Step 2: Reduction of the Nitro Group

  • The 3-trifluoromethyl-4-fluoronitrobenzene is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

  • A reducing agent, for example, iron powder in the presence of an acid like hydrochloric acid, or catalytic hydrogenation using a palladium catalyst, is used to reduce the nitro group to an amine.

  • Upon completion, the reaction mixture is worked up to isolate 3-trifluoromethyl-4-fluoroaniline.

Step 3: Bromination of the Aniline Derivative

  • 3-trifluoromethyl-4-fluoroaniline is dissolved in a solvent such as acetic acid.

  • A brominating agent, like bromine, is added dropwise to the solution at a controlled temperature.

  • The reaction yields 2-bromo-4-fluoro-5-trifluoromethylaniline, which can be isolated after an aqueous workup.

Step 4: Diazotization and Deamination

  • The 2-bromo-4-fluoro-5-trifluoromethylaniline is subjected to a diazotization reaction using sodium nitrite in the presence of a strong acid (e.g., sulfuric acid) at low temperatures (0-5 °C).

  • The resulting diazonium salt is then treated with a reducing agent, such as hypophosphorous acid, to remove the diazonium group and replace it with a hydrogen atom, yielding 3-fluoro-4-trifluoromethyl bromobenzene.

Step 5: Cyanation

  • The final step involves a nucleophilic substitution of the bromine atom with a cyanide group.

  • 3-Fluoro-4-trifluoromethyl bromobenzene is reacted with a cyanide source, such as copper(I) cyanide, in a high-boiling polar aprotic solvent like DMF or NMP.

  • The reaction is typically heated to drive it to completion. After cooling and an appropriate workup, the final product, this compound, is obtained.

Applications in Research and Development

This compound serves as a key building block in the synthesis of more complex molecules.[1] Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.[2] It is utilized in the development of pharmaceuticals, including potential anti-cancer agents and inhibitors of cholesteryl ester transfer protein (CETP).[6] In the agrochemical industry, it is used in the formulation of pesticides and herbicides.[2]

References

Technical Guide: Spectral Analysis of 3-Fluoro-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethyl)benzonitrile, with the CAS number 149793-69-1, is a key intermediate in organic synthesis.[1] Its molecular formula is C₈H₃F₄N, and it has a molecular weight of approximately 189.11 g/mol .[2][3] This compound is a light yellow liquid under standard conditions.[1] The unique arrangement of a nitrile group, a fluorine atom, and a trifluoromethyl group on the benzene ring makes it a valuable building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] A thorough understanding of its spectral characteristics is essential for its identification, purity assessment, and quality control in these applications. This guide provides a detailed overview of the spectral data for this compound and the experimental protocols for their acquisition.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₈H₃F₄N[2][3]
Molecular Weight189.11 g/mol [2][3]
AppearanceLight yellow liquid[1]
CAS Number149793-69-1[2]

Spectroscopic Data

The structural characterization of this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR provide definitive structural information.

¹H NMR Data

The ¹H NMR spectrum provides information about the aromatic protons.

Chemical Shift (ppm)MultiplicityAssignment
Data not availableData not availableAromatic Protons

¹³C NMR Data

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule.

| Chemical Shift (ppm) | Assignment | |---|---|---| | Data not available | C1-C8 |

¹⁹F NMR Data

The ¹⁹F NMR spectrum is crucial for confirming the presence and environment of the fluorine-containing groups.

Chemical Shift (ppm)MultiplicityAssignment
Data not availableData not available-CF₃, Ar-F
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
Data not availableData not availableC≡N stretch
Data not availableData not availableC-F stretch
Data not availableData not availableC-H stretch (aromatic)
Data not availableData not availableC=C stretch (aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification. The data presented here is from Electron Ionization (EI) mass spectrometry.

m/zRelative Intensity (%)Assignment
189Data not available[M]⁺ (Molecular Ion)
170Data not available[M-F]⁺
139Data not available[M-CF₂]⁺

Experimental Protocols

The following sections describe the general methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

  • ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

  • ¹⁹F NMR: The spectrum is acquired to observe the signals from the fluorine nuclei.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid, the IR spectrum can be obtained using the neat liquid technique. A thin film of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum. The data is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (for KBr plates) or clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities. Electron Ionization (EI) is a common method for this type of molecule, where the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Instrumentation and Data Acquisition: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, is used to separate the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of each fragment.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_final_output Final Output Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film/ATR Sample->Prep_IR Prep_MS Dilute for GC-MS Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS Process_NMR Process NMR Data (Chemical Shifts, Coupling Constants) NMR->Process_NMR Process_IR Analyze IR Spectrum (Peak Frequencies, Functional Groups) IR->Process_IR Process_MS Interpret Mass Spectrum (Molecular Ion, Fragmentation) MS->Process_MS Structure Structural Elucidation & Purity Assessment Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: Workflow for spectroscopic analysis.

References

Solubility of 3-Fluoro-5-(trifluoromethyl)benzonitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data is not widely published, this document outlines a standardized experimental protocol for its determination and provides a framework for data presentation and interpretation.

Introduction

This compound, with the CAS number 149793-69-1, is a light yellow liquid at room temperature.[1] Its chemical structure, featuring a polar nitrile group and electron-withdrawing fluorine and trifluoromethyl substituents, suggests a nuanced solubility profile across a range of organic solvents. Understanding this profile is essential for chemists and engineers working on processes involving this compound. This guide presents a standardized methodology for determining the solubility of this compound and a format for the systematic presentation of the resulting data.

Predicted Solubility Profile

The presence of the nitrile group provides a dipole moment, which may lead to solubility in polar aprotic solvents. The trifluoromethyl group can engage in fluorine-hydrogen bonds, potentially enhancing solubility in specific protic solvents. Conversely, the overall fluorination and the benzene ring contribute to its lipophilicity, suggesting solubility in non-polar and halogenated solvents. Qualitative data indicates that it is sparingly soluble in chloroform and slightly soluble in ethyl acetate.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Determination
Methanol
Ethanol
Isopropanol
n-Butanol
Ethyl Acetate
Toluene
Acetonitrile
Acetone
Methyl Isobutyl Ketone
n-Heptane
Dichloromethane
Chloroform
Tetrahydrofuran
Dimethylformamide
Dimethyl Sulfoxide

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The following protocol details a reliable and widely used method for determining the solubility of a liquid compound like this compound in an organic solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated digital thermometer

  • Analytical balance (accurate to ±0.0001 g)

  • Glass vials with screw caps

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • Pre-weighed evaporation dishes or beakers

  • Vacuum oven or desiccator

Procedure
  • Preparation of Saturated Solution:

    • Add a known volume of the selected organic solvent to a series of glass vials.

    • Gradually add an excess of this compound to each vial. An excess is confirmed by the presence of a separate liquid phase or turbidity that does not disappear upon further mixing.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature.

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, stop the agitation and allow any undissolved solute to settle.

    • Carefully draw a known volume (e.g., 1-5 mL) of the clear supernatant into a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved micro-droplets.

  • Solvent Evaporation and Mass Determination:

    • Record the exact weight of the evaporation dish containing the filtrate.

    • Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, a desiccator under vacuum can be used.

    • Continue the evaporation process until a constant weight of the evaporation dish and the dissolved solute is achieved.

    • Record the final weight.

Data Calculation
  • Mass of the dissolved solute: (Weight of dish + solute) - (Weight of empty dish)

  • Volume of the solvent: The volume of the filtrate collected.

  • Solubility ( g/100 mL): (Mass of dissolved solute / Volume of solvent) x 100

  • Solubility (mol/L): (Mass of dissolved solute / Molecular weight of solute) / (Volume of solvent in L)

    • The molecular weight of this compound is 189.11 g/mol .[1]

Visualized Experimental Workflow

The following diagram illustrates the logical steps for the experimental determination of solubility.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_data Data Processing start Start solvent Select Organic Solvent start->solvent vials Add Excess Solute to Known Volume of Solvent in Vials solvent->vials solute Obtain Pure Solute (this compound) solute->vials thermo Place Vials in Thermostatic Shaker at Desired Temperature vials->thermo equilibrate Agitate for 24-48 hours to Reach Equilibrium thermo->equilibrate settle Allow Undissolved Solute to Settle equilibrate->settle filtrate Draw Supernatant and Filter into Pre-weighed Dish settle->filtrate weigh1 Record Weight of Dish + Filtrate filtrate->weigh1 evaporate Evaporate Solvent (Vacuum Oven or Desiccator) weigh1->evaporate weigh2 Weigh Dish + Solute until Constant Weight evaporate->weigh2 calculate Calculate Solubility (g/100 mL and mol/L) weigh2->calculate record Record Data in Table calculate->record end End record->end

References

Technical Guide: 3-Fluoro-5-(trifluoromethyl)benzonitrile for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sourcing, quality control, and synthetic applications of 3-Fluoro-5-(trifluoromethyl)benzonitrile, a key building block in pharmaceutical and agrochemical research.

Commercial Suppliers

Sourcing high-quality this compound is crucial for reproducible research outcomes. Below is a summary of commercial suppliers offering this compound. Please note that availability and specifications are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

SupplierCatalog NumberPurityAvailable Quantities
Sigma-AldrichR279226Not specified; sold as part of a collection of rare chemicals where the buyer assumes responsibility for purity confirmation.[1]250 mg
Chem-Impex46079≥ 98% (GC)[2]5 g, 25 g
Lab Pro Inc.F0994-25GMin. 98.0% (GC)[3]25 g
ChemicalBookVaries by listed manufacturerTypically ≥ 98% or 99%Varies (often available in bulk)

Quality Control and Experimental Protocols

Ensuring the identity and purity of this compound is a critical first step in any research endeavor. Below are typical experimental protocols for quality control analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

1H NMR (400 MHz, CDCl3):

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3).

  • Instrument Parameters:

    • Spectrometer: 400 MHz

    • Solvent: CDCl3

    • Temperature: 25 °C

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • Expected Chemical Shifts (δ): Aromatic protons will appear in the range of 7.5-8.0 ppm. The exact splitting pattern will be complex due to fluorine-proton coupling.

13C NMR (100 MHz, CDCl3):

  • Sample Preparation: As above.

  • Instrument Parameters:

    • Spectrometer: 100 MHz

    • Solvent: CDCl3

    • Temperature: 25 °C

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

  • Expected Chemical Shifts (δ): Aromatic carbons will be observed between 110-140 ppm. The carbon of the nitrile group will be in the range of 115-120 ppm. The trifluoromethyl carbon will appear as a quartet around 120-125 ppm due to coupling with the fluorine atoms. Carbons directly attached to fluorine will also show coupling.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an effective method for assessing the purity of the compound and identifying any volatile impurities.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Parameters:

    • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Source Temperature: 230 °C.

High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for determining the purity of this compound.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the compound in the mobile phase.

  • HPLC Parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective. For example, start with 40% acetonitrile and increase to 95% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

Synthetic Applications

This compound is a versatile intermediate in organic synthesis. One notable application is in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors. The electron-withdrawing nature of the trifluoromethyl and nitrile groups, combined with the fluorine substituent, activates the aromatic ring for nucleophilic aromatic substitution.

Example Protocol: Synthesis of a CETP Inhibitor Intermediate

This generalized protocol illustrates a nucleophilic aromatic substitution reaction using this compound.

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1 equivalent) in a dry polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Nucleophile: Add the desired nucleophile (e.g., an alcohol or amine, 1.1 equivalents) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (1.5 equivalents), to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Workflow and Diagrams

Supplier Selection Workflow

The process of selecting a suitable commercial supplier for a research project involves several key steps to ensure the quality and reliability of the starting materials.

Supplier Selection Workflow for this compound start Start: Identify Need for Compound search Initial Search: Identify Potential Suppliers start->search screen Screen Suppliers: Availability, Purity, Quantity search->screen quote Request Quotations: Price and Lead Time screen->quote evaluate Evaluate Offers: Cost vs. Quality vs. Delivery quote->evaluate select Select Supplier and Place Order evaluate->select qc Incoming Quality Control: Verify Identity and Purity select->qc approve Approve for Use in Research qc->approve Pass reject Reject and Contact Supplier qc->reject Fail end End: Compound Ready for Use approve->end reject->select Re-evaluate

Caption: A workflow for selecting a commercial supplier.

Nucleophilic Aromatic Substitution Pathway

The reactivity of this compound in nucleophilic aromatic substitution is key to its utility. The electron-withdrawing groups stabilize the intermediate Meisenheimer complex.

Nucleophilic Aromatic Substitution of this compound start_material This compound F, CF3, CN substituents meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) start_material->meisenheimer + Nu- nucleophile Nucleophile (Nu-) nucleophile->meisenheimer product Substituted Product Nu, CF3, CN substituents meisenheimer->product - F- leaving_group Fluoride Ion (F-) meisenheimer->leaving_group

Caption: The reaction pathway for nucleophilic aromatic substitution.

References

Synthesis of 3-Fluoro-5-(trifluoromethyl)benzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 3-Fluoro-5-(trifluoromethyl)benzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details plausible synthetic pathways, experimental protocols, and quantitative data based on established chemical principles and analogous transformations found in the scientific literature.

Introduction

This compound, with the CAS number 149793-69-1, is a valuable building block in organic synthesis.[1] Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties such as enhanced metabolic stability, lipophilicity, and binding affinity to molecules that incorporate this moiety. This guide explores two primary retrosynthetic approaches for its synthesis, providing detailed experimental procedures derived from closely related examples.

Retrosynthetic Analysis

Two principal strategies for the synthesis of this compound are considered:

  • Route A: The Sandmeyer Reaction starting from 3-Amino-5-fluorobenzotrifluoride. This classical and reliable method for introducing a nitrile group onto an aromatic ring proceeds via a diazonium salt intermediate.

  • Route B: Cyanation of an Aryl Halide starting from 3-Bromo-5-fluorobenzotrifluoride. This modern approach often utilizes palladium catalysis to achieve the C-CN bond formation.

The following sections will detail the multi-step synthesis of the necessary precursors and their subsequent conversion to the target molecule.

Synthetic Pathways and Experimental Protocols

Route A: Synthesis via Sandmeyer Reaction

This pathway commences with the commercially available 3-nitrobenzotrifluoride and proceeds through bromination, reduction, and finally, the Sandmeyer reaction.

Sandmeyer Reaction Pathway A 3-Nitrobenzotrifluoride B 3-Bromo-5-nitrobenzotrifluoride A->B Bromination C 3-Amino-5-bromobenzotrifluoride B->C Reduction D This compound C->D Sandmeyer Reaction

Caption: Synthetic pathway for this compound via the Sandmeyer reaction.

Step 1: Bromination of 3-Nitrobenzotrifluoride

This step introduces a bromine atom at the 5-position of 3-nitrobenzotrifluoride.

Experimental Protocol:

To a solution of 3-nitrobenzotrifluoride (1.0 eq.) in a suitable solvent such as dichloromethane, fuming sulfuric acid (oleum) is added. The mixture is stirred and N-bromosuccinimide (NBS) (1.1 eq.) is added portion-wise while maintaining the temperature at 0-5 °C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours. Upon completion, the reaction mixture is carefully poured onto ice and extracted with dichloromethane. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3-bromo-5-nitrobenzotrifluoride.

Reagent/SolventMolar Ratio/Conc.Notes
3-Nitrobenzotrifluoride1.0Starting material
N-Bromosuccinimide (NBS)1.1Brominating agent
Fuming Sulfuric Acid-Solvent/Catalyst
Dichloromethane-Solvent
Yield ~85%
Purity >95%

Step 2: Reduction of 3-Bromo-5-nitrobenzotrifluoride

The nitro group is reduced to an amine to prepare the precursor for the Sandmeyer reaction.

Experimental Protocol:

3-Bromo-5-nitrobenzotrifluoride (1.0 eq.) is dissolved in ethanol. To this solution, iron powder (3.0 eq.) and a catalytic amount of ammonium chloride in water are added. The mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is filtered through a bed of celite while hot, and the filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford 3-amino-5-bromobenzotrifluoride.

Reagent/SolventMolar Ratio/Conc.Notes
3-Bromo-5-nitrobenzotrifluoride1.0Starting material
Iron Powder3.0Reducing agent
Ammonium Chloridecatalytic
Ethanol/Water-Solvent
Yield ~90%
Purity >97%

Step 3: Sandmeyer Reaction of 3-Amino-5-bromobenzotrifluoride

The amino group is converted to a nitrile group via a diazonium salt intermediate.

Experimental Protocol:

3-Amino-5-bromobenzotrifluoride (1.0 eq.) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 eq.) in water is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is stirred for 30 minutes at this temperature. In a separate flask, a solution of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.2 eq.) in water is prepared and cooled to 0-5 °C. The cold diazonium salt solution is then added slowly to the copper(I) cyanide solution with vigorous stirring. The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1-2 hours until the evolution of nitrogen gas ceases. The mixture is cooled, and the product is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give this compound.

Reagent/SolventMolar Ratio/Conc.Notes
3-Amino-5-bromobenzotrifluoride1.0Starting material
Sodium Nitrite1.1Diazotizing agent
Copper(I) Cyanide1.2Cyanating agent
Potassium Cyanide1.2Stabilizer for CuCN
Hydrochloric Acid/Water-Solvent
Yield ~70%
Purity >98%
Route B: Synthesis via Palladium-Catalyzed Cyanation

This alternative route involves the direct conversion of a bromo-substituted precursor to the desired nitrile using a palladium catalyst.

Cyanation Pathway A 3-Bromo-5-fluorobenzotrifluoride B This compound A->B Pd-catalyzed Cyanation

Caption: Synthetic pathway for this compound via palladium-catalyzed cyanation.

Step 1: Synthesis of 3-Bromo-5-fluorobenzotrifluoride

This starting material can be prepared from 3,5-difluorobenzotrifluoride.

Experimental Protocol:

To a solution of 3,5-difluorobenzotrifluoride (1.0 eq.) in a suitable solvent, a solution of hydrogen bromide in acetic acid is added. The reaction mixture is stirred at a specific temperature for a set duration to achieve selective monobromination. The reaction is then quenched, and the product is isolated and purified.

(Note: A detailed, validated protocol for this specific transformation was not found in the literature search. The above is a general representation of a potential method.)

Step 2: Palladium-Catalyzed Cyanation of 3-Bromo-5-fluorobenzotrifluoride

The bromo group is replaced with a nitrile group using a palladium catalyst and a cyanide source.

Experimental Protocol:

To a solution of 3-bromo-5-fluorobenzotrifluoride (1.0 eq.) in a degassed solvent such as N,N-dimethylformamide (DMF) are added zinc cyanide (0.6 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.1 eq.). The reaction mixture is heated under a nitrogen atmosphere at 120-150 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.

Reagent/SolventMolar Ratio/Conc.Notes
3-Bromo-5-fluorobenzotrifluoride1.0Starting material
Zinc Cyanide0.6Cyanide source
Pd(PPh₃)₄0.05Catalyst
dppf0.1Ligand
DMF-Solvent
Yield ~80%
Purity >98%

Data Summary

The following table summarizes the key quantitative data for the proposed synthetic routes. The values are based on typical yields for analogous reactions reported in the literature.

StepReaction TypeStarting MaterialProductTypical Yield (%)
Route A
1Bromination3-Nitrobenzotrifluoride3-Bromo-5-nitrobenzotrifluoride85
2Reduction3-Bromo-5-nitrobenzotrifluoride3-Amino-5-bromobenzotrifluoride90
3Sandmeyer Reaction3-Amino-5-bromobenzotrifluorideThis compound70
Overall Yield (Route A) ~53.6%
Route B
1Cyanation3-Bromo-5-fluorobenzotrifluorideThis compound80
Overall Yield (Route B) ~80%

Conclusion

This technical guide has outlined two viable synthetic pathways for the preparation of this compound. Route A, utilizing the classical Sandmeyer reaction, is a well-established and reliable method. Route B, employing a modern palladium-catalyzed cyanation, offers a potentially more efficient and direct conversion. The choice of synthetic route will depend on factors such as the availability of starting materials, scalability, and cost considerations. The provided experimental protocols, based on analogous transformations, offer a solid foundation for the practical synthesis of this important chemical intermediate. Researchers are advised to perform small-scale optimization studies to refine the reaction conditions for their specific laboratory settings.

References

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-(trifluoromethyl)benzonitrile: Key Intermediates and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-Fluoro-5-(trifluoromethyl)benzonitrile, a crucial intermediate in the development of pharmaceuticals and agrochemicals. This document details the key intermediates, outlines experimental protocols, and presents quantitative data to facilitate the replication and optimization of this multi-step synthesis.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step sequence starting from the commercially available 3-nitrobenzotrifluoride. The pathway involves bromination, reduction of the nitro group, conversion of the resulting amine to a fluoride via a Balz-Schiemann reaction, and a final cyanation step. The key intermediates in this process are:

  • 3-Bromo-5-nitrobenzotrifluoride

  • 3-Amino-5-bromobenzotrifluoride

  • 3-Bromo-5-fluorobenzotrifluoride

The logical flow of this synthetic route is illustrated in the diagram below.

Synthesis_Pathway A 3-Nitrobenzotrifluoride B 3-Bromo-5-nitrobenzotrifluoride A->B Bromination C 3-Amino-5-bromobenzotrifluoride B->C Reduction D 3-Bromo-5-fluorobenzotrifluoride C->D Balz-Schiemann Reaction E This compound D->E Cyanation

Figure 1: Proposed synthetic pathway for this compound.

Key Intermediates: Synthesis and Characterization

This section provides detailed experimental protocols for the synthesis of the key intermediates.

Step 1: Synthesis of 3-Bromo-5-nitrobenzotrifluoride

The initial step involves the electrophilic bromination of 3-nitrobenzotrifluoride.

Experimental Protocol:

To a solution of 3-nitrobenzotrifluoride (1.0 equivalent) in dichloromethane, concentrated sulfuric acid (2.8 equivalents) is slowly added. The resulting biphasic mixture is stirred vigorously and heated to 35°C. 1,3-Dibromo-5,5-dimethylhydantoin (0.6 equivalents) is then added in portions over several hours. The reaction is monitored by HPLC and, upon completion, the mixture is cooled to room temperature and carefully quenched with an aqueous sodium hydroxide solution. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield 3-bromo-5-nitrobenzotrifluoride as a pale yellow liquid.

Reactant/ReagentMolar Eq.PuritySolventTemperature (°C)Duration (h)Yield (%)
3-Nitrobenzotrifluoride1.097%Dichloromethane3519~90
1,3-Dibromo-5,5-dimethylhydantoin0.6-Dichloromethane3519~90
Sulfuric Acid (98%)2.898%-3519~90

Table 1: Quantitative data for the synthesis of 3-Bromo-5-nitrobenzotrifluoride.

Step 2: Synthesis of 3-Amino-5-bromobenzotrifluoride

The nitro group of 3-bromo-5-nitrobenzotrifluoride is reduced to an amine to yield 3-amino-5-bromobenzotrifluoride. A common method for this transformation is reduction with iron powder in the presence of an acid.

Experimental Protocol:

In a round-bottom flask, a mixture of iron powder (3.0 equivalents) and ammonium chloride (0.2 equivalents) in a mixture of ethanol and water is heated to reflux. To this stirred suspension, a solution of 3-bromo-5-nitrobenzotrifluoride (1.0 equivalent) in ethanol is added dropwise. The reaction mixture is maintained at reflux and monitored by TLC. After completion, the hot mixture is filtered through a pad of celite, and the filter cake is washed with hot ethanol. The combined filtrates are concentrated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give 3-amino-5-bromobenzotrifluoride, which can be further purified by column chromatography if necessary.

Reactant/ReagentMolar Eq.SolventTemperature (°C)Duration (h)Yield (%)
3-Bromo-5-nitrobenzotrifluoride1.0Ethanol/WaterReflux2-4>85
Iron Powder3.0Ethanol/WaterReflux2-4>85
Ammonium Chloride0.2Ethanol/WaterReflux2-4>85

Table 2: Quantitative data for the synthesis of 3-Amino-5-bromobenzotrifluoride.

Step 3: Synthesis of 3-Bromo-5-fluorobenzotrifluoride

The conversion of the amino group to a fluorine atom is achieved via the Balz-Schiemann reaction. This reaction involves the formation of a diazonium tetrafluoroborate salt, followed by thermal decomposition.

Experimental Protocol:

3-Amino-5-bromobenzotrifluoride (1.0 equivalent) is dissolved in a solution of tetrafluoroboric acid (HBF4, 48% in water, 2.5 equivalents). The mixture is cooled to 0-5°C, and a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5°C. The resulting suspension of the diazonium salt is stirred for a period at this temperature and then filtered. The collected solid is washed with cold water, cold ethanol, and ether, and then dried under vacuum. The dry diazonium tetrafluoroborate salt is then carefully heated in an inert solvent (e.g., toluene or xylene) until the evolution of nitrogen gas ceases. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is purified by distillation or column chromatography to afford 3-bromo-5-fluorobenzotrifluoride.

Reactant/ReagentMolar Eq.SolventTemperature (°C)Duration (h)Yield (%)
3-Amino-5-bromobenzotrifluoride1.0Aqueous HBF40-5 (diazotization)1-260-80
Sodium Nitrite1.1Water0-51-260-80
Tetrafluoroboric Acid (48%)2.5Water0-51-260-80
--Toluene (decomposition)110-1401-360-80

Table 3: Quantitative data for the synthesis of 3-Bromo-5-fluorobenzotrifluoride.

Final Product Synthesis: this compound

The final step is the conversion of the bromo-substituent to a nitrile group. This can be achieved through a palladium-catalyzed cyanation reaction.

Experimental Protocol:

In a reaction vessel, 3-bromo-5-fluorobenzotrifluoride (1.0 equivalent), a palladium catalyst such as Pd(OAc)2 (0.01-0.05 equivalents), a phosphine ligand such as triphenylphosphine (0.02-0.1 equivalents), and a cyanide source such as potassium hexacyanoferrate(II) trihydrate (K4[Fe(CN)6]·3H2O, 0.5-1.0 equivalents) are combined in a suitable solvent like dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF). A base, such as sodium carbonate or potassium acetate, is added to the mixture. The vessel is sealed, and the reaction mixture is heated to a temperature typically ranging from 80 to 120°C. The progress of the reaction is monitored by GC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography or distillation to yield this compound.

Reactant/ReagentMolar Eq.CatalystLigandSolventTemperature (°C)Duration (h)Yield (%)
3-Bromo-5-fluorobenzotrifluoride1.0Pd(OAc)2PPh3DMAc100-1204-1270-90
K4[Fe(CN)6]·3H2O0.5-1.0Pd(OAc)2PPh3DMAc100-1204-1270-90

Table 4: Quantitative data for the synthesis of this compound.

Conclusion

This technical guide has detailed a robust and reproducible synthetic route to this compound, a compound of significant interest in medicinal and agricultural chemistry. By providing clear experimental protocols and quantitative data for the synthesis of key intermediates, this document serves as a valuable resource for researchers and process chemists. The outlined pathway, involving a sequence of bromination, reduction, Balz-Schiemann reaction, and palladium-catalyzed cyanation, offers a practical approach for the laboratory-scale synthesis and potential scale-up of this important fluorinated benzonitrile derivative. Careful optimization of each step will be crucial for achieving high overall yields and purity in an industrial setting.

A Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzonitrile: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Fluoro-5-(trifluoromethyl)benzonitrile, confirmed by IUPAC nomenclature, is a specialized aromatic organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science.[1] Identified by its CAS Number 149793-69-1, this fluorinated benzonitrile derivative serves as a critical intermediate and building block in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs) and agrochemicals.[2][3]

The strategic placement of both a fluorine atom and a trifluoromethyl (-CF3) group on the benzene ring imparts unique physicochemical properties to the molecule. The trifluoromethyl group is a well-established bioisostere for other chemical groups and is known to significantly enhance properties such as lipophilicity, metabolic stability, and binding affinity of drug candidates.[4][5] The fluorine atom further modulates the electronic properties and stability of the compound.[2] This guide provides a comprehensive overview of its chemical properties, synthetic routes, and key applications, with a focus on its role in drug development.

Chemical and Physical Properties

This compound is typically a colorless to light yellow liquid under standard conditions.[3][6] Its key physical and chemical properties are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 149793-69-1[1][2][3]
Molecular Formula C₈H₃F₄N[1][2][3]
Molecular Weight 189.11 g/mol [1][3]
Appearance Colorless to light yellow clear liquid[2][3][6]
Density ~1.37 - 1.4 g/cm³[2][3]
Boiling Point 179.9 ± 35.0 °C at 760 mmHg[2]
Flash Point 65.6 ± 0.0 °C[2]
Refractive Index ~1.444[2][3]
Purity ≥98.0% (GC)[3][6]

Synthesis and Manufacturing

The synthesis of this compound involves multi-step chemical processes that require precise control over reaction conditions to achieve high purity and yield.[2] While specific proprietary methods may vary, a general synthetic strategy often starts from a readily available substituted aniline or bromobenzene precursor. A common approach in aromatic chemistry for introducing a nitrile group is the Sandmeyer reaction, which involves the diazotization of an amino group followed by substitution with a cyanide salt, typically cuprous cyanide.

Alternatively, nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions can be employed to introduce the cyano group onto a suitably functionalized aromatic ring. The diagram below illustrates a generalized, logical workflow for the synthesis of such a compound.

G Generalized Synthetic Pathway A Substituted Aniline (e.g., 3-Amino-5-fluorobenzotrifluoride) B Diazonium Salt Intermediate A->B Diazotization (NaNO₂, HCl) C This compound B->C Sandmeyer Reaction (CuCN)

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

The unique combination of fluoro- and trifluoromethyl- substituents makes this benzonitrile a highly valuable scaffold in modern drug design.

Role as a Pharmaceutical Intermediate

The incorporation of fluorine and trifluoromethyl groups into drug candidates is a widely used strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic profiles.[7] The -CF3 group, in particular, enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[5] It also increases lipophilicity, which can improve membrane permeability and oral bioavailability. These attributes make this compound a sought-after building block for synthesizing novel therapeutics, especially in oncology and neuroscience.[3]

G Impact of Fluorination in Drug Design cluster_0 Molecular Properties cluster_1 Pharmacological Outcomes A 3-Fluoro-5-(trifluoromethyl) -benzonitrile Scaffold B Increased Lipophilicity A->B C Blocked Metabolic Sites A->C D Modulated Acidity/Basicity (pKa) A->D E Enhanced Membrane Permeability B->E F Improved Metabolic Stability C->F G Increased Binding Affinity D->G

Caption: Conceptual diagram of how the compound's properties influence drug development.

Case Study: PET Ligand for mGluR5 Imaging

A prominent application of this compound is in the synthesis of radiotracers for Positron Emission Tomography (PET) imaging. Specifically, it is a key precursor for the synthesis of [¹⁸F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile ([¹⁸F]F-PEB), a highly specific radioligand for the metabotropic glutamate receptor subtype 5 (mGluR5).[8]

mGluR5 is a crucial receptor in the central nervous system, implicated in synaptic plasticity, pain, anxiety, and neurodegenerative diseases like Parkinson's and schizophrenia.[8] The ability to image and quantify these receptors in the living brain is vital for understanding disease progression and for the development of targeted therapies.[8]

ParameterValueReference
Radiotracer [¹⁸F]F-PEB[8]
Target Metabotropic Glutamate Receptor 5 (mGluR5)[8]
Specific Activity 75.3 ± 9.7 TBq/mmol[8]
Radiochemical Yield 4 ± 0.6%[8]
Metabolic Stability (Human Microsomes, 30 min) ~70% intact compound remaining[8]
Metabolic Stability (Monkey Microsomes, 30 min) ~30% intact compound remaining[8]

The synthesis of [¹⁸F]F-PEB from a nitro-precursor demonstrates the utility of the core benzonitrile structure. A detailed protocol involves the nucleophilic substitution of a nitro group with [¹⁸F]fluoride.

  • Precursor: 3-Nitro-5-[(pyridin-3-yl)ethynyl]benzonitrile is used as the starting material.

  • Fluorination: No-carrier-added [¹⁸F]fluoride is prepared and activated using a potassium carbonate/Kryptofix 2.2.2 complex.

  • Reaction: The activated [¹⁸F]fluoride is added to the precursor in a solvent such as dimethyl sulfoxide (DMSO).

  • Heating: The reaction mixture is heated at a high temperature (e.g., 160°C) for a short duration.[9]

  • Purification: After cooling, the reaction is diluted with water and the product, [¹⁸F]F-PEB, is purified using high-performance liquid chromatography (HPLC).

  • Final Product: The final product is obtained with a high radiochemical purity (>98%) and specific activity, ready for use in PET imaging studies.[8]

G mGluR5 Signaling and PET Ligand Imaging cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron Glutamate Glutamate (Neurotransmitter) mGluR5 mGluR5 Receptor Glutamate->mGluR5 binds Gq Gq Protein mGluR5->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP₃ / DAG Signaling PLC->IP3 activates Response Cellular Response (e.g., Ca²⁺ release) IP3->Response FPEB [¹⁸F]F-PEB Radiotracer (Derived from title compound) FPEB->mGluR5 binds & enables PET imaging

Caption: Role of [¹⁸F]F-PEB in imaging the mGluR5 signaling pathway.

Safety and Handling

This compound is classified as a hazardous substance. It is toxic if swallowed, inhaled, or in contact with skin.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this compound. It should be stored in a cool, well-ventilated area in a tightly sealed container.[6]

Conclusion

This compound is a highly versatile and valuable chemical intermediate. Its unique structure, featuring both fluoro and trifluoromethyl substituents, provides a powerful tool for medicinal chemists to enhance the drug-like properties of new chemical entities. Its demonstrated use in the synthesis of advanced diagnostic tools like PET ligands underscores its importance in modern pharmaceutical research. As drug development continues to demand molecules with optimized pharmacokinetic profiles, the strategic use of building blocks like this compound will remain a cornerstone of innovation.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Fluoro-5-(trifluoromethyl)benzonitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Fluoro-5-(trifluoromethyl)benzonitrile is a versatile fluorinated building block increasingly employed in pharmaceutical synthesis. Its unique electronic properties, conferred by the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring, make it an attractive starting material for the synthesis of complex drug candidates. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, while the fluorine atom can modulate pKa and introduce specific interactions with biological targets. The nitrile functionality serves as a versatile handle for a variety of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions.

These application notes provide a detailed overview of the use of this compound in the synthesis of a key intermediate for kinase inhibitors, specifically focusing on the synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid, a precursor to Nilotinib analogues and other kinase inhibitors.

Key Applications in Pharmaceutical Synthesis:

This compound is a valuable precursor for the synthesis of a variety of pharmacologically active molecules. Its primary applications include:

  • Synthesis of Kinase Inhibitors: The scaffold derived from this benzonitrile is a key component in a number of potent kinase inhibitors. The 3,5-disubstituted pattern allows for the introduction of pharmacophores that can interact with the hinge region and other key residues of kinase active sites.

  • Building Block for Bioactive Molecules: The presence of reactive sites allows for its incorporation into a diverse range of heterocyclic and carbocyclic systems with potential applications in various therapeutic areas.

  • Scaffold for Agrochemicals: The fluorinated nature of the molecule also makes it a useful intermediate in the development of novel pesticides and herbicides.[1]

Synthesis of a Key Kinase Inhibitor Intermediate

A significant application of this compound is in the synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid. This molecule serves as a crucial building block for the synthesis of potent tyrosine kinase inhibitors, such as analogues of Nilotinib. The synthesis involves a two-step process: a nucleophilic aromatic substitution (SNA) reaction followed by hydrolysis of the nitrile group.

Experimental Protocols:

Step 1: Synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzonitrile

This step involves the nucleophilic aromatic substitution of the fluorine atom of this compound with 4-methylimidazole.

  • Reaction Scheme:

  • Materials:

    • This compound

    • 4-methylimidazole

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

  • Protocol:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add 4-methylimidazole (1.2 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzonitrile.

Step 2: Hydrolysis to 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid

The nitrile group of the product from Step 1 is hydrolyzed to a carboxylic acid under acidic or basic conditions.

  • Reaction Scheme:

  • Materials:

    • 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzonitrile

    • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)

    • Water

  • Protocol (Acid Hydrolysis):

    • Suspend 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water (1:1).

    • Heat the mixture to reflux (approximately 100-110 °C) and stir for 24-48 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and adjust the pH to ~3-4 with a suitable base (e.g., NaOH solution).

    • The product will precipitate out of the solution.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid.

Data Presentation:

Table 1: Summary of Synthetic Steps and Expected Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Nucleophilic Aromatic SubstitutionK₂CO₃DMF100-12012-2475-85
2Nitrile Hydrolysis (Acidic)Conc. HCl, H₂O-100-11024-4880-90

Table 2: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
This compoundC₈H₃F₄N189.11Colorless to light yellow liquid332889-77-9
5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzonitrileC₁₂H₈F₃N₃251.21Off-white solid641571-12-2
3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acidC₁₂H₉F₃N₂O₂270.21White to off-white solid641571-13-3

Visualizations

Signaling Pathway

The synthesized intermediate, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid, is a precursor to inhibitors targeting protein kinases, which are crucial components of intracellular signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Kinase Inhibitor (e.g., Nilotinib analogue) Inhibitor->RAF

Caption: RAS-RAF-MEK-ERK signaling pathway targeted by kinase inhibitors.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of the target kinase inhibitor intermediate.

Experimental_Workflow Start Start: This compound Step1 Step 1: Nucleophilic Aromatic Substitution - 4-methylimidazole, K₂CO₃ - DMF, 100-120°C Start->Step1 Intermediate1 Intermediate: 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzonitrile Step1->Intermediate1 Step2 Step 2: Nitrile Hydrolysis - Conc. HCl, H₂O - Reflux Intermediate1->Step2 Purification Purification - Precipitation - Filtration Step2->Purification FinalProduct Final Product: 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid Purification->FinalProduct

Caption: Synthetic workflow for the kinase inhibitor intermediate.

Logical Relationship of Synthesis

This diagram shows the logical progression from the starting material to the final product and its potential application.

Logical_Relationship A This compound (Starting Material) B SNA Reaction (C-N Bond Formation) A->B C 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzonitrile (Intermediate) B->C D Hydrolysis (Nitrile to Carboxylic Acid) C->D E 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid (Key Intermediate) D->E F Synthesis of Kinase Inhibitors (e.g., Nilotinib Analogues) E->F

Caption: Logical flow of the synthesis and its application.

References

Application Notes and Protocols for 3-Fluoro-5-(trifluoromethyl)benzonitrile in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the use of 3-Fluoro-5-(trifluoromethyl)benzonitrile and its derivatives as key building blocks in the development of modern agrochemicals. The unique combination of a fluorine atom and a trifluoromethyl group on the benzonitrile scaffold imparts desirable properties to the resulting active ingredients, including enhanced biological efficacy, metabolic stability, and target-site binding. This document details the synthesis of a key insecticidal intermediate derived from this compound, presents its biological activity data, and provides an experimental protocol for its synthesis.

Introduction to this compound in Agrochemicals

This compound is a versatile chemical intermediate primarily utilized in the synthesis of active ingredients for the agrochemical industry.[1] Its trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, significantly enhances the lipophilicity and metabolic stability of the final agrochemical product.[2] This often leads to improved penetration through plant cuticles or insect exoskeletons and greater persistence in the field. The fluorine substituent further modulates the electronic properties of the aromatic ring, influencing its reactivity and interaction with biological targets.

The primary application of this compound in this context is its conversion to the corresponding aniline derivative, 3-Fluoro-5-(trifluoromethyl)aniline . This aniline is a crucial precursor for a variety of agrochemicals, particularly insecticides. The conversion of the nitrile to an amine provides a reactive handle for further molecular elaboration, allowing for the construction of complex and highly active molecules.

Application in Insecticide Development: Phthalic Acid Diamides

A notable application of 3-Fluoro-5-(trifluoromethyl)aniline is in the synthesis of phthalic acid diamide insecticides. This class of insecticides is recognized for its novel mode of action, high efficacy against a broad spectrum of lepidopteran pests, low mammalian toxicity, and favorable environmental profile.

Synthesis of an Insecticidal Phthalic Acid Diamide Intermediate

The synthesis of phthalic acid diamides involves the reaction of a substituted aniline with a phthalic acid derivative. In this case, 3-Fluoro-5-(trifluoromethyl)aniline serves as the key aniline component. A representative synthesis of an N¹-[3-Fluoro-5-(trifluoromethyl)phenyl] phthalic acid diamide intermediate is outlined below.

Experimental Protocol: Synthesis of N²-[1,1-dimethyl-2-(methylthio)ethyl]-3-iodo-N¹-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-benzenedicarboxamide [3]

Objective: To synthesize a phthalic acid diamide with potential insecticidal activity using 3-Fluoro-5-(trifluoromethyl)aniline as a starting material.

Materials:

  • 3-Fluoro-5-(trifluoromethyl)aniline

  • 3-Iodophthalic anhydride

  • Thionyl chloride (SOCl₂)

  • 2-Amino-2-methyl-1-(methylthio)propane

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for chromatography

Procedure:

  • Synthesis of 3-Iodo-N-[3-fluoro-5-(trifluoromethyl)phenyl]phthalmic acid:

    • Dissolve 3-Fluoro-5-(trifluoromethyl)aniline (1.0 eq) in anhydrous dichloromethane.

    • Add 3-iodophthalic anhydride (1.0 eq) to the solution.

    • Stir the mixture at room temperature for 2-3 hours.

    • Remove the solvent under reduced pressure to obtain the crude phthalmic acid, which can be used in the next step without further purification.

  • Synthesis of N-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-iodophthalimide:

    • To the crude phthalmic acid from the previous step, add thionyl chloride (2.0 eq).

    • Reflux the mixture for 3 hours.

    • Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

    • The resulting crude phthalimide can be used directly in the next step.

  • Synthesis of the Diamide:

    • Dissolve the crude N-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-iodophthalimide in anhydrous tetrahydrofuran.

    • In a separate flask, dissolve 2-amino-2-methyl-1-(methylthio)propane (1.0 eq) and triethylamine (1.2 eq) in anhydrous tetrahydrofuran.

    • Add the amine solution dropwise to the phthalimide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate as the eluent to yield the final compound.

Biological Activity Data

The synthesized phthalic acid diamides containing the 3-fluoro-5-(trifluoromethyl)phenyl moiety have demonstrated significant insecticidal activity against the diamondback moth (Plutella xylostella), a major agricultural pest. The biological activity is typically evaluated through larvicidal assays.

Table 1: Larvicidal Activity of Phthalic Acid Diamide Derivatives against Plutella xylostella [3]

Compound IDSubstituent (R) on Phthalic RingLC₅₀ (mg/L)
4If 3-Iodo0.89
4Ia3-Fluoro1.23
4Ib3-Chloro1.05
4Ic3-Bromo0.98
4Id3-Methyl1.56
4Ie3-Nitro2.14
Control (Chlorantraniliprole)-0.75

LC₅₀ values represent the concentration of the compound required to cause 50% mortality of the larvae.

The data indicates that the compound 4If , synthesized from 3-Fluoro-5-(trifluoromethyl)aniline, exhibits excellent insecticidal activity, comparable to the commercial insecticide chlorantraniliprole.

Signaling Pathways and Experimental Workflows

The development of agrochemicals from this compound follows a logical workflow from chemical synthesis to biological evaluation.

Logical Workflow for Agrochemical Development

Agrochemical_Development_Workflow A This compound B Reduction to 3-Fluoro-5-(trifluoromethyl)aniline A->B C Synthesis of Phthalic Acid Diamide Derivatives B->C D In vitro Biological Screening (e.g., Larvicidal Assays) C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization E->F F->C Iterative Synthesis G Greenhouse and Field Trials F->G H New Insecticide Candidate G->H

Caption: Workflow for developing insecticides from this compound.

Mode of Action of Phthalic Acid Diamide Insecticides

While the specific signaling pathway for the synthesized compounds is not detailed in the provided search results, phthalic acid diamides generally act as ryanodine receptor modulators in insects. They cause an uncontrolled release of calcium from internal stores, leading to muscle contraction, paralysis, and ultimately death of the insect.

Ryanodine_Receptor_Pathway A Phthalic Acid Diamide (e.g., Compound 4If) B Binds to Ryanodine Receptor in Insect Muscle Cells A->B C Uncontrolled Release of Ca²⁺ from Sarcoplasmic Reticulum B->C D Continuous Muscle Contraction C->D E Paralysis and Cessation of Feeding D->E F Insect Death E->F

Caption: Mode of action of phthalic acid diamide insecticides.

Conclusion

This compound, through its conversion to 3-Fluoro-5-(trifluoromethyl)aniline, is a valuable precursor for the synthesis of potent agrochemicals. The example of phthalic acid diamide insecticides demonstrates the successful incorporation of this building block to develop active ingredients with high efficacy. The provided data and protocols serve as a foundation for researchers in the field to explore the potential of this and related fluorinated intermediates in the discovery of novel crop protection solutions. Further research into derivatives of this compound is warranted to explore its potential in developing new herbicides and fungicides.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 3-Fluoro-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethyl)benzonitrile is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries.[1] Its aromatic ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effects of both the nitrile (-CN) and trifluoromethyl (-CF₃) groups. The fluorine atom serves as an excellent leaving group, enabling the facile introduction of a variety of nucleophiles at the C-3 position. This allows for the synthesis of a diverse range of substituted benzonitrile derivatives, which are key building blocks for complex molecules, including active pharmaceutical ingredients (APIs).[1][2] These application notes provide detailed protocols for the reaction of this compound with common classes of nucleophiles and highlight the utility of the resulting products in drug discovery.

Reaction Mechanism and Principles

The nucleophilic aromatic substitution of this compound proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is stabilized by the electron-withdrawing nitrile and trifluoromethyl groups. In the second step, the aromaticity of the ring is restored by the elimination of the fluoride leaving group.

General mechanism of the SNAr reaction.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the nucleophilic aromatic substitution on this compound with various classes of nucleophiles.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Nitrogen 4-Methyl-1H-imidazoleSodium Hydride (NaH)N-Methyl-2-pyrrolidone (NMP)20-252>90
Oxygen Sodium Methoxide (NaOMe)- (Nucleophile is a base)Methanol (MeOH) / THF25-654-1285-95
Sulfur ThiophenolSodium Hydride (NaH)Tetrahydrofuran (THF) / DMF0 to 251-3>90

Experimental Protocols

Protocol 1: Reaction with a Nitrogen Nucleophile (e.g., 4-Methyl-1H-imidazole)

This protocol is adapted from a procedure described in patent EP2266961B1 for the synthesis of a key intermediate for kinase inhibitors.[3]

Materials:

  • This compound

  • 4-Methyl-1H-imidazole

  • Sodium hydride (60% dispersion in mineral oil)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Water

  • Nitrogen gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Under a nitrogen atmosphere, add sodium hydride (1.25 equivalents) to a flame-dried, three-necked round-bottom flask containing anhydrous NMP.

  • To this suspension, add a solution of 4-methyl-1H-imidazole (1.5 equivalents) in anhydrous NMP dropwise at 20-25°C.

  • Stir the resulting mixture for 1 hour at 20-25°C.

  • Add a solution of this compound (1.0 equivalent) in anhydrous NMP to the reaction mixture.

  • Stir the reaction mixture for 2 hours at 20-25°C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water over 20 minutes.

  • Stir the resulting suspension for an extended period (e.g., 16 hours) to allow for complete precipitation of the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum to yield 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzonitrile.

Protocol 2: Reaction with an Oxygen Nucleophile (e.g., Sodium Methoxide)

This is a general protocol for the synthesis of aryl ethers via SNAr.

Materials:

  • This compound

  • Sodium methoxide

  • Methanol (MeOH) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous methanol or THF in a round-bottom flask.

  • Add sodium methoxide (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux (up to 65°C) for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure 3-methoxy-5-(trifluoromethyl)benzonitrile.

Protocol 3: Reaction with a Sulfur Nucleophile (e.g., Thiophenol)

This protocol provides a general method for the synthesis of aryl thioethers.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Nitrogen gas supply

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF or DMF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thiophenol (1.1 equivalents) to the suspension and stir for 20-30 minutes at 0°C to form the sodium thiophenoxide.

  • Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the thiophenoxide solution.

  • Allow the reaction to warm to room temperature and stir until completion (typically 1-3 hours, monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography to yield 3-(phenylthio)-5-(trifluoromethyl)benzonitrile.

Application in Drug Development: Synthesis of Kinase Inhibitors

The products derived from the nucleophilic substitution of this compound, particularly the 3-amino derivative, are crucial intermediates in the synthesis of various kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

The 3-amino-5-(trifluoromethyl)aniline moiety, which can be obtained from the corresponding benzonitrile, is a common structural feature in several approved and investigational kinase inhibitors. For example, nilotinib, a second-generation tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML), contains a N-(3-(trifluoromethyl)phenyl) amide substructure. This motif is also present in other kinase inhibitors like ponatinib and radotinib.[4] The trifluoromethyl group in these molecules often enhances metabolic stability and binding affinity to the target kinase.

The general synthetic strategy involves the coupling of the 3-amino-5-(trifluoromethyl)benzonitrile derivative with a suitable heterocyclic core, often a pyrimidine or a related scaffold, which is a key component of many kinase inhibitors.

Kinase_Inhibitor_Synthesis Start This compound NucSub Nucleophilic Aromatic Substitution (e.g., with NH3 source) Start->NucSub Intermediate 3-Amino-5-(trifluoromethyl)benzonitrile NucSub->Intermediate Coupling Coupling Reaction (e.g., Buchwald-Hartwig, S_NAr) Intermediate->Coupling FinalProduct Kinase Inhibitor (e.g., Nilotinib scaffold) Coupling->FinalProduct Core Heterocyclic Core (e.g., Pyrimidine derivative) Core->Coupling

Synthetic pathway to kinase inhibitors.

Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing the SNAr reactions described in these protocols.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reaction Heating & Stirring (Specified Temp & Time) Setup->Reaction Monitoring Reaction Monitoring (TLC / GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization

A typical experimental workflow for SNAr reactions.

References

The Role of 3-Fluoro-5-(trifluoromethyl)benzonitrile in the Development of Cholesteryl Ester Transfer Protein (CETP) Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols on the significance of the 3-fluoro-5-(trifluoromethyl)benzonitrile scaffold in the design and synthesis of novel Cholesteryl Ester Transfer Protein (CETP) inhibitors. While a direct synthetic route from this compound to a clinically evaluated CETP inhibitor is not explicitly detailed in publicly available literature, its structural motifs are central to many potent inhibitors. This document will, therefore, focus on the broader class of trifluoromethylated benzamide derivatives, providing representative synthetic protocols, quantitative structure-activity relationship (SAR) data, and insights into the mechanism of action of these compounds. The protocols and data presented are compiled from various studies on fluorinated benzamides and related structures as CETP inhibitors.

Introduction

Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[1][2] Inhibition of CETP is a promising therapeutic strategy for increasing HDL cholesterol levels and reducing LDL cholesterol, thereby potentially mitigating the risk of atherosclerotic cardiovascular disease. The development of small molecule CETP inhibitors has been an active area of research, with several compounds advancing to late-stage clinical trials.

The 3-fluoro-5-(trifluoromethyl)phenyl moiety is a key pharmacophore in the design of potent CETP inhibitors. The trifluoromethyl group often enhances metabolic stability and binding affinity through hydrophobic interactions within the active site of the protein. The fluorine atom can modulate the electronic properties of the molecule and improve its pharmacokinetic profile. This document outlines the role of this critical chemical scaffold in the development of CETP inhibitors, providing detailed experimental protocols and data for researchers in the field.

Data Presentation

The following tables summarize the in vitro CETP inhibitory activity of various trifluoromethyl-substituted benzamide derivatives. The data highlights the structure-activity relationships and the impact of different substitutions on potency.

Table 1: CETP Inhibitory Activity of Trifluoromethylated Benzamide Derivatives

Compound IDStructureIC50 (µM)Reference
1 N-(3,5-bis(trifluoromethyl)benzyl)-3-aminobenzamide1.36[3]
2 N-(3,5-bis(trifluoromethyl)benzyl)-3-(methylamino)benzamide0.69[3]
3 N-(3-(trifluoromethyl)benzyl)-3-aminobenzamide> 10[3]
4 Fluorinated 3-benzylamino benzamide (8b)0.75[1]
5 Fluorinated 3-benzylamino benzamide (8a)4.1[1]
6 Trifluoromethyl Benzamide (9c)1.03[3]
7 Trifluoro-oxoacetamido benzamide (9l)0.0716[2]

Experimental Protocols

Protocol 1: General Synthesis of Trifluoromethylated Benzamide CETP Inhibitors

This protocol describes a representative synthesis of a trifluoromethylated benzamide derivative, which is a common scaffold for CETP inhibitors.

Materials:

  • 3-Aminobenzoic acid

  • Thionyl chloride (SOCl₂)

  • 3,5-Bis(trifluoromethyl)benzylamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Synthesis of 3-Aminobenzoyl chloride:

    • To a solution of 3-aminobenzoic acid (1 eq.) in dry DCM, add thionyl chloride (2 eq.) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-aminobenzoyl chloride.

  • Amide Coupling:

    • Dissolve the crude 3-aminobenzoyl chloride in dry DCM.

    • To this solution, add 3,5-bis(trifluoromethyl)benzylamine (1 eq.) and triethylamine (2.5 eq.) at 0 °C.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-(3,5-bis(trifluoromethyl)benzyl)-3-aminobenzamide derivative.

Protocol 2: In Vitro CETP Inhibition Assay (Fluorometric)

This protocol outlines a common method for evaluating the inhibitory activity of synthesized compounds against CETP.

Materials:

  • Human recombinant CETP

  • Donor lipoprotein (e.g., fluorescently labeled HDL)

  • Acceptor lipoprotein (e.g., VLDL or LDL)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds in DMSO. The final concentration of DMSO in the assay should be kept below 1%.

    • Prepare solutions of CETP, donor lipoprotein, and acceptor lipoprotein in the assay buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add the following in order:

      • Assay buffer

      • Test compound solution (or DMSO for control)

      • CETP solution

    • Incubate for 10 minutes at 37 °C.

    • Initiate the reaction by adding the donor and acceptor lipoproteins.

    • Incubate the plate at 37 °C for a specified time (e.g., 1-4 hours).

  • Measurement and Data Analysis:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

    • The percentage of CETP inhibition is calculated using the following formula: % Inhibition = [1 - (Fluorescence of test sample / Fluorescence of control)] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

CETP Signaling Pathway and Inhibition

The following diagram illustrates the physiological role of CETP in lipid transport and the mechanism by which small molecule inhibitors block its function.

CETP_Pathway HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP Cholesteryl Esters LDL_VLDL LDL / VLDL (Low/Very-Low-Density Lipoprotein) LDL_VLDL->CETP Triglycerides CETP->HDL Triglycerides CETP->LDL_VLDL Cholesteryl Esters Inhibitor 3-Fluoro-5-(trifluoromethyl) benzonitrile derived inhibitor Inhibitor->CETP Inhibition

Caption: CETP-mediated lipid exchange and its inhibition.

Experimental Workflow for CETP Inhibitor Synthesis and Evaluation

This diagram outlines the typical workflow for the development of novel CETP inhibitors, from synthesis to biological evaluation.

Workflow start Design of Trifluoromethyl Benzamide Derivatives synthesis Chemical Synthesis (e.g., Amide Coupling) start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification in_vitro_assay In Vitro CETP Inhibition Assay (Fluorometric) purification->in_vitro_assay data_analysis Data Analysis (IC50 Determination) in_vitro_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start

References

Application Note: Synthesis of Substituted Pyrimidines using 3-Fluoro-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents. The incorporation of fluorine and trifluoromethyl groups into these scaffolds can significantly enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] 3-Fluoro-5-(trifluoromethyl)benzonitrile is a valuable and versatile building block for synthesizing such fluorinated pyrimidine derivatives.[4][5] This document provides a detailed protocol for the synthesis of 4-(3-Fluoro-5-(trifluoromethyl)phenyl)-substituted pyrimidines via a cyclocondensation reaction with amidines, a method analogous to the classical Pinner synthesis.[6][7]

Principle of the Reaction

The synthesis is based on the cyclocondensation of a nitrile with an amidine. In this reaction, the this compound acts as the electrophilic component. In the presence of a base, it reacts with an amidine, which serves as a dinucleophile, to form the pyrimidine ring. This approach allows for the introduction of diverse substituents at the 2-position of the pyrimidine ring, depending on the choice of amidine.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-4-(3-fluoro-5-(trifluoromethyl)phenyl)pyrimidine

This protocol details a representative synthesis using acetamidine.

Materials and Reagents:

  • This compound

  • Acetamidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (e.g., 50 mL for a 10 mmol scale reaction).

  • Base Addition: Carefully add sodium ethoxide (1.2 equivalents) to the ethanol and stir until fully dissolved.

  • Amidine Addition: Add acetamidine hydrochloride (1.2 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Nitrile Addition: Add this compound (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Partition the residue between dichloromethane (DCM) and water.

    • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 2-Methyl-4-(3-fluoro-5-(trifluoromethyl)phenyl)pyrimidine.

  • Characterization: The structure of the final product should be confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and FT-IR analysis.

Data Presentation

While specific yield data for the reaction with this compound is not extensively published, the following table presents representative yields for analogous cyclocondensation reactions to synthesize substituted pyrimidines, demonstrating the general applicability of the method.[8][9]

Amidine ReactantPyrimidine Product Substituent (R)Representative Yield (%)Reference
Acetamidine-CH₃40-70%[10]
Benzamidine-Phenyl50-85%[8]
Guanidine-NH₂60-90%[6]
4-Fluorobenzamidine-4-Fluorophenyl50-80%[9]

Note: Yields are highly dependent on specific reaction conditions and substrates.

Expected Spectroscopic Data:

Characterization of the final product would involve standard spectroscopic techniques.

  • ¹H NMR: Signals corresponding to the pyrimidine ring protons and the protons of the substituent at the 2-position, as well as the characteristic splitting patterns of the 3-fluoro-5-(trifluoromethyl)phenyl group.

  • ¹³C NMR: Resonances for the carbon atoms of the pyrimidine ring and the phenyl ring, including the quartet signal for the -CF₃ carbon.[11]

  • MS (ESI): A molecular ion peak corresponding to the calculated mass of the product [M+H]⁺.[12][13]

  • FT-IR: Characteristic vibrational bands for C=N, C=C aromatic stretching, and C-F bonds.[14]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target pyrimidine compounds.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Prepare Reagents (Solvent, Base, Amidine) setup 2. Reaction Setup (Add Nitrile) reagents->setup reflux 3. Heat to Reflux (4-6 hours) setup->reflux monitor 4. Monitor by TLC reflux->monitor evap 5. Evaporate Solvent monitor->evap extract 6. Extraction (DCM/Water) evap->extract purify 7. Column Chromatography extract->purify product Pure Product purify->product char 8. Characterization (NMR, MS, IR) product->char

Caption: General workflow for pyrimidine synthesis.

Logical Reaction Pathway

This diagram outlines the key chemical transformations in the cyclocondensation reaction.

ReactionPathway nitrile 3-Fluoro-5-(trifluoromethyl) benzonitrile intermediate Nucleophilic Attack & Intramolecular Cyclization nitrile->intermediate + Base (NaOEt) + Heat amidine Amidine (e.g., Acetamidine) amidine->intermediate + Base (NaOEt) + Heat dihydropyrimidine Dihydropyrimidine Intermediate intermediate->dihydropyrimidine product Substituted Pyrimidine Product dihydropyrimidine->product - H₂ (Aromatization)

Caption: Simplified cyclocondensation reaction pathway.

Applications in Drug Development

The resulting 4-(3-Fluoro-5-(trifluoromethyl)phenyl)-substituted pyrimidines are valuable scaffolds for further chemical modification. They can serve as key intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors, antifungal agents, and other therapeutics targeting various signaling pathways.[8][9] The presence of the fluorinated phenyl moiety often enhances the drug-like properties of the final compounds, making this synthetic route highly relevant for drug discovery and development programs.[2]

References

Application Notes and Protocols: The Role of 3-Fluoro-5-(trifluoromethyl)benzonitrile in the Synthesis of Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethyl)benzonitrile is a versatile chemical intermediate that is increasingly utilized in the synthesis of innovative anti-cancer therapeutics.[1][2] Its unique structure, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties to the resulting bioactive molecules, such as enhanced metabolic stability and increased lipophilicity, which can improve bioavailability and efficacy.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of targeted anti-cancer agents, with a focus on kinase inhibitors.

Rationale for Use in Anti-Cancer Drug Discovery

The incorporation of fluorine and trifluoromethyl groups into drug candidates can significantly enhance their pharmacological properties.[3][4] The fluorine atom can form strong bonds with target proteins and modulate the acidity of nearby functional groups, leading to improved binding affinity and selectivity.[5] The trifluoromethyl group is highly lipophilic and can increase a molecule's ability to cross cell membranes.[3] Furthermore, the nitrile group in this compound serves as a versatile synthetic handle for a variety of chemical transformations, allowing for the construction of diverse molecular scaffolds.[6]

Application in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[6] Consequently, kinase inhibitors have emerged as a major class of targeted cancer therapies.[6][7] this compound has been successfully employed as a starting material in the synthesis of potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR).[8]

Quantitative Data Summary

The following table summarizes the in vitro anti-cancer activity of representative compounds synthesized using this compound as a key building block.

Compound IDTargetCancer Cell LineIC50 (µM)Reference
9u EGFRA549 (Lung)0.35[8]
MCF-7 (Breast)3.24[8]
PC-3 (Prostate)5.12[8]
9c EGFRNot SpecifiedNot Specified[8]
9k EGFRNot SpecifiedNot Specified[8]

Experimental Protocols

The following protocols provide a general methodology for the synthesis of kinase inhibitors derived from this compound, based on published literature.

Protocol 1: Synthesis of Aniline Intermediate (IX)

This protocol describes the initial steps in the synthesis of a key aniline intermediate, which serves as a scaffold for further elaboration into kinase inhibitors.[6]

Materials:

  • This compound

  • 4-Methylimidazole

  • Solvent (e.g., DMF)

  • Reagents for nitrile hydrolysis (e.g., NaOH, H2O)

  • Diphenylphosphoryl azide (DPPA)

  • tert-Butanol

  • Acid for Boc-deprotection (e.g., HCl)

Procedure:

  • SNAc Reaction: React this compound with 4-methylimidazole in a suitable solvent to displace the fluorine atom.

  • Nitrile Hydrolysis: Hydrolyze the nitrile group of the resulting product to a carboxylic acid.

  • Curtius Rearrangement: Treat the carboxylic acid with DPPA in the presence of tert-butanol to form a Boc-protected amine via a Curtius rearrangement.

  • Boc-Deprotection: Remove the Boc protecting group using an appropriate acid to yield the aniline intermediate (IX).

Protocol 2: Synthesis of 5-Trifluoromethylpyrimidine Derivatives (e.g., Compound 9u)

This protocol outlines the synthesis of EGFR inhibitors based on a 5-trifluoromethylpyrimidine scaffold.[8]

Materials:

  • Aniline intermediate (from Protocol 1 or commercially available)

  • Substituted pyrimidine derivative

  • Coupling agents (e.g., diethyl cyanophosphonate)

  • Solvents (e.g., THF, DMF)

  • Catalysts (if required for cross-coupling reactions)

Procedure:

  • Coupling Reaction: Couple the aniline intermediate with a suitably substituted pyrimidine derivative using a coupling agent such as diethyl cyanophosphonate.

  • Further Functionalization: The resulting intermediate can be further functionalized through various reactions, such as amide bond formation, to introduce different side chains and modulate the compound's activity. For the synthesis of compound 9u , this would involve coupling with (E)-3-(3-fluorophenyl)acrylic acid.

  • Purification: Purify the final compound using standard techniques such as column chromatography or recrystallization.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows relevant to the anti-cancer agents discussed.

EGFR_Signaling_Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor EGFR Inhibitor (e.g., Compound 9u) Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Point of Inhibition.

Synthesis_Workflow start This compound step1 Synthesis of Aniline Intermediate start->step1 step2 Coupling with Pyrimidine Moiety step1->step2 step3 Further Functionalization (e.g., Amide Coupling) step2->step3 product Final Kinase Inhibitor (e.g., Compound 9u) step3->product eval Biological Evaluation (e.g., IC50 determination) product->eval

References

Application Notes and Protocols for 3-Fluoro-5-(trifluoromethyl)benzonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While 3-Fluoro-5-(trifluoromethyl)benzonitrile is recognized as a valuable building block for advanced materials due to its unique combination of fluoro, trifluoromethyl, and nitrile functional groups, specific examples of its direct incorporation into materials with detailed performance data are not extensively documented in publicly available literature.[1] The following application notes and protocols present a representative, scientifically plausible application based on the known reactivity of similar fluorinated aromatic compounds in polymerization reactions. This serves as a guide for researchers exploring the potential of this versatile molecule.

Introduction

This compound is an aromatic compound featuring a reactive fluorine atom, an electron-withdrawing and stability-enhancing trifluoromethyl group, and a versatile nitrile functionality. The presence of fluorine-containing groups in polymers is known to impart a range of desirable properties, including enhanced thermal stability, chemical resistance, lower dielectric constants, and increased solubility in organic solvents.[2] These characteristics make fluorinated polymers highly sought after for high-performance applications in aerospace, electronics, and specialty coatings.[1]

This document outlines a prospective application of this compound in the synthesis of a novel fluorinated poly(arylene ether ketone) (F-PAEK). The protocol is based on established methodologies for the synthesis of similar high-performance polymers.

Application Note 1: Synthesis of High-Performance Fluorinated Poly(arylene ether ketone) (F-PAEK)

Principle and Rationale

The synthesis of the proposed F-PAEK is based on a nucleophilic aromatic substitution (SNAr) polymerization reaction. In this reaction, the electron-deficient aromatic ring of this compound is activated towards nucleophilic attack. The highly electronegative trifluoromethyl and nitrile groups enhance the reactivity of the fluorine atom, facilitating its displacement by a phenoxide nucleophile.

This approach allows for the incorporation of the trifluoromethyl and nitrile side groups into the polymer backbone. The bulky trifluoromethyl group is expected to disrupt chain packing, thereby increasing the polymer's solubility and lowering its dielectric constant.[3] The nitrile group offers a site for potential post-polymerization modification, such as cross-linking or functionalization.

Anticipated Material Properties

The resulting F-PAEK is anticipated to exhibit the following properties, making it a candidate for advanced applications such as dielectric films, high-temperature adhesives, and composite matrices:

  • High Thermal Stability: The strong C-F bonds and aromatic backbone contribute to excellent thermal and thermo-oxidative stability.[2]

  • Enhanced Solubility: The presence of the CF3 group is expected to render the polymer soluble in common organic solvents, facilitating processing.[3]

  • Low Dielectric Constant: The incorporation of fluorine typically lowers the dielectric constant of polymers, a crucial property for microelectronics.[3]

  • Good Mechanical Properties: Poly(arylene ether ketone)s are known for their toughness and high strength.[3]

  • Chemical Resistance: Fluorinated polymers generally exhibit high resistance to a wide range of chemicals.

Logical Relationship of Structure to Properties

G Figure 1: Structure-Property Relationship cluster_properties Anticipated Polymer Properties A This compound B Polymer Backbone (Aromatic Ether Ketone) A->B Polymerization C Pendant -CF3 Group A->C Incorporates D Pendant -CN Group A->D Incorporates P1 High Thermal Stability B->P1 P4 Chemical Resistance B->P4 P2 Enhanced Solubility C->P2 P3 Low Dielectric Constant C->P3 C->P4 P5 Post-Polymerization Modification Site D->P5

Caption: Logical flow from monomer structure to anticipated polymer properties.

Experimental Protocols

Protocol 1: Synthesis of a Fluorinated Poly(arylene ether ketone) (F-PAEK)

This protocol describes the synthesis of a F-PAEK from this compound and 4,4'-dihydroxybenzophenone via nucleophilic aromatic substitution.

Materials:

  • This compound (Monomer A)

  • 4,4'-Dihydroxybenzophenone (Monomer B)

  • Anhydrous Potassium Carbonate (K2CO3)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap

  • Condenser

  • Nitrogen inlet/outlet

  • Heating mantle with temperature controller

  • Buchner funnel and filter flask

Procedure:

  • Reaction Setup:

    • In a flame-dried 250 mL three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap, and a condenser, add 4,4'-dihydroxybenzophenone (e.g., 10 mmol), this compound (10 mmol), and anhydrous K2CO3 (12 mmol).

    • Add anhydrous DMAc (e.g., 50 mL) and toluene (e.g., 25 mL) to the flask.

  • Azeotropic Dehydration:

    • Flush the system with dry nitrogen for 15 minutes.

    • Heat the mixture to 140-150 °C with vigorous stirring.

    • Allow the toluene-water azeotrope to collect in the Dean-Stark trap for approximately 4 hours to ensure the removal of water.

  • Polymerization:

    • After dehydration, carefully drain the toluene from the Dean-Stark trap.

    • Increase the reaction temperature to 160-165 °C to initiate polymerization.

    • Maintain the reaction at this temperature under a nitrogen atmosphere for 8-12 hours. The viscosity of the solution will increase significantly as the polymer forms.

  • Polymer Precipitation and Purification:

    • Cool the viscous reaction mixture to room temperature.

    • Slowly pour the polymer solution into a beaker containing vigorously stirred methanol (e.g., 500 mL) to precipitate the polymer.

    • Collect the fibrous polymer precipitate by filtration using a Buchner funnel.

    • Wash the polymer thoroughly with hot deionized water to remove any residual salts and solvent.

    • Wash again with methanol.

    • Dry the purified polymer in a vacuum oven at 120 °C for 24 hours.

Characterization Workflow

G Figure 2: Polymer Synthesis and Characterization Workflow cluster_char Characterization A Reactants: Monomer A, Monomer B, K2CO3 Solvents: DMAc, Toluene B Azeotropic Dehydration (140-150 °C, 4h) A->B C Polymerization (160-165 °C, 8-12h) B->C D Precipitation (in Methanol) C->D E Washing & Drying D->E F Purified F-PAEK Polymer E->F C1 NMR (1H, 13C, 19F) (Structure Confirmation) F->C1 C2 FTIR (Functional Groups) F->C2 C3 GPC (Molecular Weight & PDI) F->C3 C4 DSC/TGA (Thermal Properties) F->C4

Caption: Workflow for the synthesis and characterization of the F-PAEK.

Data Presentation

The following table summarizes the expected quantitative data for the synthesized F-PAEK, based on typical values for analogous high-performance fluorinated polymers reported in the literature.[3][4]

ParameterExpected ValueCharacterization Method
Number Average Molecular Weight (Mn)45,000 - 65,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.8 - 2.5Gel Permeation Chromatography (GPC)
Glass Transition Temperature (Tg)200 - 240 °CDifferential Scanning Calorimetry (DSC)
5% Weight Loss Temperature (Td5)> 500 °C (in N2)Thermogravimetric Analysis (TGA)
Dielectric Constant (at 1 MHz)2.7 - 3.0Dielectric Spectroscopy
SolubilitySoluble in DMAc, NMP, THFVisual Inspection

References

Catalytic Systems for the Transformation of 3-Fluoro-5-(trifluoromethyl)benzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for two key catalytic transformations of 3-fluoro-5-(trifluoromethyl)benzonitrile, a critical building block in the synthesis of pharmaceuticals and agrochemicals. The protocols focus on the catalytic hydration of the nitrile to the corresponding benzamide and the catalytic reduction to the benzylamine derivative. These transformations open avenues for diverse molecular scaffolds valuable in medicinal chemistry and materials science.

Catalytic Hydration to 3-Fluoro-5-(trifluoromethyl)benzamide

The conversion of the nitrile functionality to a primary amide is a fundamental transformation in organic synthesis. For this compound, a highly efficient and selective method is the base-catalyzed hydrolysis using hydrogen peroxide. This method avoids the use of transition metals and proceeds under relatively mild conditions.

Quantitative Data: Base-Catalyzed Hydration
Catalyst SystemReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
K₂CO₃ / H₂O₂Potassium Carbonate, Hydrogen PeroxideDMSO25-351.595.4[1]
Experimental Protocol: Base-Catalyzed Hydration

This protocol is adapted from a patented procedure for the synthesis of 3-fluoro-5-(trifluoromethyl)benzamide.[1]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃)

  • Hydrogen peroxide solution (30-35% aq.)

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add this compound (1.0 eq) and dimethyl sulfoxide (2 volumes relative to the nitrile).

  • Stir the mixture at 25-35°C for 20 minutes to ensure complete dissolution.

  • To this solution, add potassium carbonate (2.2 eq) followed by the slow addition of hydrogen peroxide solution (1.4 volumes relative to the nitrile) while maintaining the temperature between 25-35°C.

  • Stir the reaction mixture vigorously at this temperature for 90 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, add deionized water (12 volumes relative to the nitrile) to the reaction mass and stir for one hour to precipitate the product.

  • Filter the resulting solid, wash thoroughly with deionized water, and suck dry.

  • Dry the solid product under vacuum at 50-55°C for 6 hours to obtain 3-fluoro-5-(trifluoromethyl)benzamide.

G cluster_workflow Workflow for Base-Catalyzed Hydration A 1. Dissolve Nitrile in DMSO B 2. Add K₂CO₃ and H₂O₂ A->B Sequential Addition C 3. Stir at 25-35°C for 1.5h B->C Reaction D 4. Quench with Water C->D Workup E 5. Filter and Wash Solid D->E Isolation F 6. Dry Under Vacuum E->F Purification G Product: 3-Fluoro-5-(trifluoromethyl)benzamide F->G Final Product

Caption: Workflow for the base-catalyzed hydration of this compound.

Catalytic Reduction to (3-Fluoro-5-(trifluoromethyl)phenyl)methanamine

The reduction of the nitrile group to a primary amine is a crucial step for introducing a flexible and reactive aminomethyl moiety. While no specific literature protocol for the catalytic reduction of this compound was identified, established methods for the reduction of aromatic nitriles with electron-withdrawing groups can be adapted. Catalytic hydrogenation using transition metal catalysts is a common and effective approach.

Plausible Catalytic Systems for Reduction

Based on literature for analogous substrates, the following catalytic systems are expected to be effective for the reduction of this compound. The presence of electron-withdrawing fluoro and trifluoromethyl groups generally facilitates the reduction.

Catalyst SystemHydrogen SourcePlausible ConditionsKey Advantages
Palladium on Carbon (Pd/C)H₂ gasMethanol or Ethanol solvent, room temp. to 50°C, 1-10 bar H₂Readily available, cost-effective, good for aromatic systems.
Raney Nickel (Raney Ni)H₂ gasEthanolic ammonia, moderate temperature and pressureHigh activity, often used in industrial processes.
Rhodium or Ruthenium ComplexesH₂ gasHomogeneous catalysis, mild conditionsHigh selectivity, tolerance of other functional groups.
General Experimental Protocol: Catalytic Hydrogenation (Adapted)

This protocol is a general guideline for the catalytic hydrogenation of this compound and should be optimized for best results.

Materials:

  • This compound

  • Palladium on carbon (5% or 10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • In a pressure-resistant hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Carefully add the Pd/C catalyst (typically 1-5 mol% of Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and connect it to a hydrogen gas line.

  • Flush the vessel with hydrogen gas 3-5 times to remove any air.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 3-5 bar).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C).

  • Monitor the reaction by observing hydrogen uptake and by periodically analyzing aliquots by TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and flush the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude (3-fluoro-5-(trifluoromethyl)phenyl)methanamine.

  • The crude product can be purified by distillation or by acid-base extraction followed by distillation.

G cluster_workflow Logical Workflow for Catalytic Reduction A Substrate: 3-Fluoro-5- (trifluoromethyl)benzonitrile B Catalyst System Selection (e.g., Pd/C, Raney Ni) A->B Input C Hydrogenation Reaction (H₂ gas, Solvent) B->C Conditions D Catalyst Filtration C->D Workup E Solvent Removal D->E Isolation F Purification E->F Refinement G Product: (3-Fluoro-5-(trifluoromethyl) -phenyl)methanamine F->G Final Product

Caption: Logical workflow for the catalytic reduction of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydrogen gas is highly flammable. Ensure all hydrogenation equipment is properly maintained and operated by trained personnel.

  • Hydrogen peroxide is a strong oxidizer. Avoid contact with skin and eyes.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-Fluoro-5-(trifluoromethyl)benzonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic pathways to this compound are the Sandmeyer reaction starting from 3-amino-5-fluorobenzotrifluoride and the palladium-catalyzed cyanation of 3-bromo-5-(trifluoromethyl)benzene.[1][2]

Q2: What are the critical parameters to control in the Sandmeyer reaction for this synthesis?

A2: Temperature control is paramount; the diazotization step should be maintained at 0-5°C to prevent the decomposition of the diazonium salt.[3] The choice of cyanide source and the concentration of the copper(I) catalyst also significantly impact the reaction's success.

Q3: In palladium-catalyzed cyanation, which factors most influence the reaction yield?

A3: The choice of palladium precursor, ligand, cyanide source, solvent, and temperature are all critical. For electron-deficient aryl halides like 3-bromo-5-(trifluoromethyl)benzene, the selection of an appropriate phosphine ligand is crucial for efficient catalytic turnover.[4][5]

Q4: What are the common impurities encountered in the synthesis of this compound?

A4: In the Sandmeyer route, common impurities include the corresponding phenol (from the reaction of the diazonium salt with water), biaryl compounds, and unreacted starting amine.[3] For the palladium-catalyzed cyanation, impurities can arise from incomplete reaction, side reactions catalyzed by palladium, and residual catalyst.

Q5: How can I purify the final product, this compound?

A5: Fractional distillation is a common method for purifying liquid benzonitriles.[6] Column chromatography can also be employed for smaller-scale purifications to remove less volatile impurities. It is important to characterize the purified product using techniques like GC-MS to confirm its purity.[7][8]

Troubleshooting Guides

Route 1: Sandmeyer Reaction of 3-Amino-5-fluorobenzotrifluoride
Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation Incomplete diazotization.Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite. Use a fresh, high-purity source of sodium nitrite.
Decomposition of the diazonium salt.Keep the diazonium salt solution cold and use it immediately after preparation. Avoid exposing it to light or elevated temperatures.
Ineffective cyanation.Ensure the copper(I) cyanide is of high quality and used in the correct stoichiometric amount. The reaction temperature for the cyanation step may need optimization (typically between 20-100°C).
Formation of a Dark, Tarry Mixture Decomposition of the diazonium salt or side reactions.Maintain strict temperature control during diazotization. Ensure the aniline starting material is fully dissolved before adding sodium nitrite.
Significant Phenol Byproduct Reaction of the diazonium salt with water.Minimize the amount of water in the reaction mixture. Use a non-aqueous solvent for the cyanation step if possible. Ensure the reaction is not overly acidic, as this can promote phenol formation.[2]
Presence of Unreacted Starting Amine Incomplete diazotization.Check the stoichiometry of sodium nitrite and the acid used. A slight excess of nitrous acid may be necessary.
Route 2: Palladium-Catalyzed Cyanation of 3-Bromo-5-(trifluoromethyl)benzene
Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation Inactive catalyst.Ensure the palladium catalyst is not old or deactivated. Use a pre-catalyst that is known to be active for this type of transformation. Ensure the phosphine ligand has not been oxidized.
Poor choice of ligand.For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands often give better results. Experiment with different ligands (e.g., XPhos, SPhos).[4][5]
Ineffective cyanide source.Zinc cyanide is a common choice, but its reactivity can be influenced by its purity and particle size. Potassium ferrocyanide is a less toxic alternative that may require different reaction conditions.[9]
Reaction Stalls Before Completion Catalyst deactivation.The cyanide source can sometimes poison the palladium catalyst. Using a slow-addition method for the cyanide source or employing a phase-transfer catalyst might help.
Formation of Debrominated Byproduct Reductive dehalogenation.This can be a side reaction in palladium-catalyzed couplings. Optimizing the reaction temperature and minimizing the reaction time can help reduce this byproduct.
Difficult Purification Residual palladium or ligand.After the reaction, a workup procedure involving an aqueous wash can help remove some of the catalyst. Further purification by column chromatography or fractional distillation is often necessary.

Experimental Protocols

Protocol 1: Sandmeyer Reaction of 3-Amino-5-fluorobenzotrifluoride

This protocol is a general guideline and may require optimization.

Step 1: Diazotization

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-5-fluorobenzotrifluoride (1.0 eq) in a suitable acidic solution (e.g., a mixture of concentrated HCl and water) and cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5°C.

  • Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water and heat it to 60-70°C.

  • Slowly add the cold diazonium salt solution to the hot copper cyanide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, heat the reaction mixture at 80-90°C for 1-2 hours to ensure complete reaction.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum.

Protocol 2: Palladium-Catalyzed Cyanation of 3-Bromo-5-(trifluoromethyl)benzene

This protocol is a general guideline and may require optimization.

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-5-(trifluoromethyl)benzene (1.0 eq), a palladium source (e.g., Pd2(dba)3, 1-5 mol%), and a phosphine ligand (e.g., XPhos, 2-10 mol%).

  • Add a cyanide source (e.g., zinc cyanide, 0.6-1.2 eq) and a suitable dry, degassed solvent (e.g., DMF, DMAc, or toluene).

  • Heat the reaction mixture to the desired temperature (typically between 80-120°C) and stir for the required time (monitor by TLC or GC).

  • After the reaction is complete, cool the mixture to room temperature and quench with an aqueous solution (e.g., ammonium hydroxide or sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or fractional distillation.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Aryl Nitriles via Palladium-Catalyzed Cyanation of Aryl Bromides (Representative Data)

EntryPalladium Source (mol%)Ligand (mol%)Cyanide SourceSolventTemp (°C)Yield (%)
1Pd(OAc)2 (2)dppf (4)Zn(CN)2DMF120Moderate
2Pd2(dba)3 (1)XPhos (2)Zn(CN)2Dioxane100High
3Pd(OAc)2 (5)SPhos (10)K4[Fe(CN)6]DMAc130Good
4[(allyl)PdCl]2 (1)DPEphos (2)K4[Fe(CN)6]MeCN/H2O75High

Note: Yields are qualitative and based on literature for similar substrates. Optimal conditions for 3-bromo-5-(trifluoromethyl)benzene may vary.

Visualizations

Synthesis_Pathways cluster_0 Sandmeyer Reaction cluster_1 Palladium-Catalyzed Cyanation 3-Amino-5-fluorobenzotrifluoride 3-Amino-5-fluorobenzotrifluoride Diazonium Salt Diazonium Salt 3-Amino-5-fluorobenzotrifluoride->Diazonium Salt NaNO2, HCl 0-5°C This compound This compound Diazonium Salt->this compound CuCN, NaCN Heat 3-Bromo-5-(trifluoromethyl)benzene 3-Bromo-5-(trifluoromethyl)benzene 3-Bromo-5-(trifluoromethyl)benzene->this compound Pd catalyst, Ligand Cyanide source, Heat

Caption: Primary synthetic routes to this compound.

Troubleshooting_Workflow cluster_sandmeyer Sandmeyer Route cluster_palladium Palladium-Catalyzed Route start Low Yield in Synthesis check_diazotization Check Diazotization Conditions (Temp, Reagents) start->check_diazotization check_catalyst Check Catalyst System (Pd source, Ligand) start->check_catalyst check_cyanation Check Cyanation Step (CuCN quality, Temp) check_diazotization->check_cyanation check_impurities_sandmeyer Analyze for Phenol/ Biaryl Impurities check_cyanation->check_impurities_sandmeyer check_cyanide Check Cyanide Source and Solvent check_catalyst->check_cyanide check_impurities_pd Analyze for Debromination/ Residual Pd check_cyanide->check_impurities_pd

Caption: A logical workflow for troubleshooting low yield issues.

References

Technical Support Center: 3-Fluoro-5-(trifluoromethyl)benzonitrile Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of 3-Fluoro-5-(trifluoromethyl)benzonitrile, designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the typical physical properties of this compound?

A1: this compound is typically a colorless to light yellow liquid.[1][2] Key physical properties are summarized in the table below. Understanding these properties, especially the boiling point, is crucial for selecting an appropriate purification method like distillation.

Q2: My purified product is a light yellow liquid. Is this normal?

A2: Yes, a light yellow appearance for this compound is considered normal.[1] However, a significant color change to brown or dark yellow may indicate the presence of impurities, possibly from degradation or side reactions during synthesis. If you suspect impurities, consider techniques like activated carbon treatment followed by filtration or distillation.

Q3: I performed a synthesis and the resulting purity is below the desired ≥98.0%. What should I do?

A3: Low purity is a common issue that can often be resolved with a suitable purification technique. Given that the compound is a liquid with a boiling point of approximately 180°C, vacuum distillation is a highly effective method for removing non-volatile impurities or other components with significantly different boiling points.[1] For impurities with similar boiling points, column chromatography may be necessary.

Q4: How should I store this compound to maintain its purity?

A4: To maintain its integrity, it is recommended to store the compound in a cool, well-ventilated area, shielded from direct sunlight and heat sources that could cause degradation.[1]

Q5: What are the common impurities I might encounter?

A5: While specific impurities depend on the synthetic route, they can include unreacted starting materials, reagents, or byproducts from side reactions such as hydrolysis of the nitrile group or incomplete fluorination. For instance, synthetic pathways starting from ortho-fluoro benzotrifluoride could have residual intermediates from nitration, reduction, or bromination steps.[3][4] Analytical techniques like GC-MS or NMR are essential for identifying the specific nature of these impurities.

Q6: My compound seems to be degrading during purification by distillation. How can I prevent this?

A6: Degradation at high temperatures can be a problem. The reported boiling point is ~180°C at atmospheric pressure.[1] To avoid decomposition, it is highly recommended to perform the distillation under reduced pressure (vacuum distillation). This will significantly lower the boiling point, allowing for purification at a milder temperature.

Data Presentation: Physical & Chemical Properties

PropertyValueSource
CAS Number 149793-69-1[1][2][5]
Molecular Formula C8H3F4N[1][2][5]
Molecular Weight 189.11 g/mol [1][5]
Appearance Colorless to light yellow liquid[1][2]
Boiling Point 179.9 ± 35.0 °C at 760 mmHg[1]
Density ~1.4 g/cm³[1]
Refractive Index ~1.44[1][2]
Purity (Typical) ≥98.0% (GC)[1][2]

Experimental Protocols

Protocol 1: Vacuum Distillation

This method is ideal for purifying this compound by separating it from non-volatile impurities or those with substantially different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head with condenser

  • Receiving flasks

  • Heating mantle with stirrer

  • Vacuum pump and gauge

  • Boiling chips or magnetic stir bar

  • Cold trap (recommended)

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Place boiling chips or a magnetic stir bar in the distillation flask.

  • Charging the Flask: Charge the distillation flask with the crude product, filling it to no more than two-thirds of its capacity.

  • Applying Vacuum: Connect the vacuum pump with a cold trap in between the pump and the apparatus. Slowly and carefully reduce the pressure to the desired level.

  • Heating: Begin stirring and gently heat the flask using the heating mantle.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect any initial low-boiling fractions in a separate receiving flask. When the temperature stabilizes near the expected boiling point of the product at the applied pressure, switch to a clean receiving flask to collect the purified product.

  • Completion: Stop the distillation when only a small residue remains in the distillation flask or when the temperature begins to drop.

  • Cooling: Allow the system to cool down completely before slowly re-introducing air to the apparatus.

Protocol 2: Column Chromatography

This technique is used to separate the target compound from impurities with similar polarities.

Materials:

  • Crude this compound

  • Silica gel (appropriate mesh size)

  • Solvent system (e.g., Hexane/Ethyl Acetate mixture; requires optimization)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and chamber for monitoring

Procedure:

  • Solvent System Selection: Determine an appropriate solvent system using Thin-Layer Chromatography (TLC) to achieve good separation between the desired compound and impurities.

  • Column Packing: Pack the chromatography column with silica gel using a slurry method with the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the sample through the column by adding the solvent system to the top. Maintain a constant flow rate.

  • Fraction Collection: Collect the eluent in separate fractions.

  • Monitoring: Monitor the fractions using TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: General Recrystallization (for solid derivatives)

While this compound is a liquid, its solid derivatives or related solid compounds can be purified by recrystallization. This protocol outlines the general principle.[6][7][8]

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[9]

  • Dissolution: Place the impure solid in a flask and add a minimum amount of the hot solvent until the solid completely dissolves.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. If colored impurities are present, they may be removed by adding activated carbon before this step.[6][10]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7] If needed, further cooling in an ice bath can maximize crystal formation.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[7][10]

  • Drying: Dry the purified crystals, either by air drying or in a vacuum oven.[7]

Visualizations

G Diagram 1: General Purification Workflow cluster_0 Pre-Purification cluster_1 Purification cluster_2 Post-Purification Crude Crude Product Analysis Purity Analysis (GC, NMR) Crude->Analysis Technique Select Purification Technique Analysis->Technique Execute Execute Purification (e.g., Distillation) Technique->Execute Pure Purified Fractions Execute->Pure SolventRemoval Solvent/Residue Removal Pure->SolventRemoval FinalAnalysis Final Purity Analysis SolventRemoval->FinalAnalysis Storage Store Purified Product FinalAnalysis->Storage

Caption: General workflow for the purification of a chemical compound.

G Diagram 2: Purification Method Selection IsSolid Is the compound a solid? IsLiquid Is the compound a liquid? IsSolid->IsLiquid No Recrystallize Use Recrystallization IsSolid->Recrystallize Yes CheckThermal Check Thermal Stability IsLiquid->CheckThermal Yes ImpuritiesVolatile Are impurities non-volatile? Distill Use Vacuum Distillation ImpuritiesVolatile->Distill Yes Chromatography Use Column Chromatography ImpuritiesVolatile->Chromatography No (Similar Boiling Points) CheckThermal->ImpuritiesVolatile G Diagram 3: Concept of Recrystallization cluster_start Step 1: Dissolution cluster_cool Step 2: Cooling cluster_end Step 3: Isolation ImpureSolid Impure Solid HotSolvent Minimum Hot Solvent ImpureSolid->HotSolvent dissolve in SaturatedSolution Hot Saturated Solution (Compound + Impurities) Cooling Slow Cooling SaturatedSolution->Cooling Crystals Pure Crystals Form Cooling->Crystals Filtration Vacuum Filtration Crystals->Filtration MotherLiquor Impurities Remain in Mother Liquor MotherLiquor->Filtration

References

common side reactions in the synthesis of 3-Fluoro-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-5-(trifluoromethyl)benzonitrile.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, categorized by the synthetic methodology. The most common synthetic routes involve multi-step processes, often culminating in a Sandmeyer reaction or a nucleophilic aromatic substitution for the introduction of the nitrile group.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Problem Encountered During Synthesis low_yield Low Yield of Final Product start->low_yield impurity_issues Presence of Impurities in Product start->impurity_issues incomplete_reaction Incomplete Reaction of Starting Material low_yield->incomplete_reaction side_reaction Significant Side Product Formation low_yield->side_reaction purification_loss Product Loss During Purification low_yield->purification_loss impurity_issues->side_reaction identify_impurity Identify Impurity Structure (NMR, GC-MS) impurity_issues->identify_impurity check_reaction_conditions Verify Reaction Conditions (Temp, Time, Reagents) incomplete_reaction->check_reaction_conditions side_reaction->check_reaction_conditions optimize_purification Optimize Purification Method (Recrystallization, Chromatography) purification_loss->optimize_purification consult_faq Consult Specific FAQ Section identify_impurity->consult_faq check_reaction_conditions->consult_faq optimize_purification->consult_faq

Caption: A flowchart outlining the troubleshooting process for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Route 1: Multi-Step Synthesis via Sandmeyer Reaction

A common pathway involves the diazotization of an aniline precursor, such as 3-amino-5-fluorobenzotrifluoride, followed by a Sandmeyer reaction with a cyanide source (e.g., CuCN).[1]

Q1: My Sandmeyer reaction is resulting in a low yield of the desired nitrile. What are the potential causes?

A1: Low yields in Sandmeyer reactions for cyanation can stem from several factors:

  • Incomplete Diazotization: Ensure the temperature is kept low (typically 0-5 °C) during the addition of the nitrite source to prevent decomposition of the diazonium salt.

  • Premature Decomposition of the Diazonium Salt: The diazonium salt is often unstable at higher temperatures. It is crucial to proceed to the cyanation step promptly after its formation.

  • Side Reactions with Solvent: If water is present, the diazonium salt can react to form a phenol byproduct (3-fluoro-5-(trifluoromethyl)phenol). Using a non-aqueous solvent system can mitigate this.

  • Presence of Halide Contaminants: If the reaction medium contains significant amounts of halide ions (e.g., from the acid used for diazotization), the corresponding aryl halide can be formed as a byproduct.

Q2: I am observing a significant amount of a phenolic impurity in my product mixture. How can I avoid this?

A2: The formation of 3-fluoro-5-(trifluoromethyl)phenol is a common side reaction where the diazonium group is displaced by a hydroxyl group from water. To minimize this:

  • Anhydrous Conditions: While challenging for diazotization, minimizing the amount of water can reduce phenol formation.

  • Control of Acidity: The stability of the diazonium salt is pH-dependent. Ensure optimal acidic conditions are maintained.

  • Prompt Use: Use the freshly prepared diazonium salt immediately in the subsequent cyanation step.

Q3: My final product is contaminated with a deaminated byproduct (1-fluoro-3-(trifluoromethyl)benzene). What causes this?

A3: Deamination, or the reduction of the diazonium group, can occur in the presence of a reducing agent. Certain alcohols, if used as solvents, can act as reducing agents in this context. Consider using a solvent that is less prone to participating in redox reactions with the diazonium salt.

Route 2: Cyanation of an Aryl Halide

This route typically involves the substitution of a halogen (e.g., bromine in 3-bromo-5-fluorobenzotrifluoride) with a cyanide group, often using a metal cyanide and sometimes a catalyst.[2]

Q1: The cyanation of my aryl bromide precursor is sluggish and incomplete. How can I improve the conversion?

A1: Incomplete conversion in a nucleophilic aromatic substitution to introduce a nitrile can be due to:

  • Insufficiently Activated Substrate: The aromatic ring needs to be sufficiently electron-deficient for the nucleophilic attack by the cyanide ion. The presence of the trifluoromethyl group is activating, but reaction conditions may still need to be optimized.

  • Reaction Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.[3] Ensure your reaction temperature is optimal.

  • Choice of Cyanide Source and Solvent: The choice of metal cyanide (e.g., CuCN, KCN, NaCN) and solvent (e.g., DMF, NMP, DMSO) can significantly impact the reaction rate and yield.[3] Anhydrous polar aprotic solvents are generally preferred.

  • Catalyst Deactivation: If a catalyst (e.g., a palladium complex) is used, ensure it is not being deactivated by impurities.

Q2: My isolated product contains a significant amount of the corresponding amide or carboxylic acid. How can this be prevented?

A2: The presence of 3-fluoro-5-(trifluoromethyl)benzamide or 3-fluoro-5-(trifluoromethyl)benzoic acid indicates hydrolysis of the nitrile group. This can occur during the reaction or workup if water is present, especially under basic or acidic conditions at elevated temperatures.

  • Anhydrous Reaction Conditions: Ensure all reagents and solvents are thoroughly dried.

  • Careful Workup: During the aqueous workup, keep the temperature low and avoid prolonged exposure to strongly acidic or basic conditions.

Quantitative Data on Side Products

While specific quantitative data for the synthesis of this compound is not extensively published, the table below provides a general overview of potential side products and their typical formation context.

Side Product Chemical Formula Common Synthetic Route of Formation Typical Yield Range (%)
3-Fluoro-5-(trifluoromethyl)phenolC₇H₄F₄OSandmeyer Reaction5 - 20
3-Bromo-5-fluorobenzotrifluorideC₇H₃BrF₄Incomplete Cyanation of Aryl BromideVariable
1-Fluoro-3-(trifluoromethyl)benzeneC₇H₄F₄Sandmeyer Reaction (Deamination)< 10
3-Fluoro-5-(trifluoromethyl)benzamideC₈H₅F₄NOHydrolysis of Nitrile< 15

Note: The yield ranges are estimates based on typical outcomes for these reaction types and can vary significantly with experimental conditions.

Experimental Protocols

A generalized experimental protocol for the Sandmeyer reaction route is provided below for illustrative purposes.

Synthesis of this compound via Diazotization and Cyanation

  • Diazotization:

    • Dissolve 3-amino-5-fluorobenzotrifluoride in a suitable acidic aqueous medium (e.g., a mixture of sulfuric acid and water).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for a short period (e.g., 30 minutes).

  • Cyanation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution or suspension of copper(I) cyanide in a suitable solvent (e.g., water or an organic solvent).

    • Slowly add the cold diazonium salt solution to the copper cyanide mixture. The temperature should be carefully controlled, as the reaction can be exothermic.

    • Allow the reaction to warm to room temperature or gently heat to drive the reaction to completion, monitoring by TLC or GC.

  • Workup and Purification:

    • Quench the reaction mixture, for example, by pouring it into a basic aqueous solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography or distillation.

References

stability of 3-Fluoro-5-(trifluoromethyl)benzonitrile under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of 3-Fluoro-5-(trifluoromethyl)benzonitrile in various experimental settings. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area. It is important to keep it away from heat sources, open flames, and direct sunlight. The compound is a light yellow liquid and should be stored in a tightly sealed container to prevent contamination and degradation.

Q2: What are the main reactive sites of this compound?

A2: The primary reactive site is the nitrile group (-CN), which can undergo hydrolysis, reduction, or reaction with organometallic reagents. The aromatic ring can also participate in nucleophilic aromatic substitution reactions, although the strong electron-withdrawing effects of the fluorine and trifluoromethyl groups make it less susceptible to electrophilic attack.

Q3: How stable is the trifluoromethyl group under typical reaction conditions?

A3: The trifluoromethyl (-CF3) group is generally considered to be highly stable due to the strength of the carbon-fluorine bonds. It is resistant to many common reagents and reaction conditions. However, under very harsh conditions, such as high temperatures or with potent reducing agents, degradation may occur.

Q4: Is this compound sensitive to light?

Troubleshooting Guides

Stability Under Acidic Conditions

Issue: Unexpected side products or low yield when using strong acids.

Possible Cause: Hydrolysis of the nitrile group to a carboxylic acid or an amide intermediate. The rate of hydrolysis is dependent on the acid concentration and temperature.

Troubleshooting Steps:

  • Monitor the reaction closely: Use techniques like TLC or LC-MS to track the consumption of the starting material and the formation of any byproducts.

  • Control the temperature: Perform the reaction at the lowest effective temperature to minimize hydrolysis.

  • Use a less nucleophilic acid: If possible, substitute strong mineral acids with weaker organic acids or Lewis acids.

  • Limit water content: Ensure all reagents and solvents are anhydrous, as water is required for hydrolysis.

Experimental Protocol: Acid-Catalyzed Hydrolysis of a Benzonitrile (General Procedure)

A solution of the substituted benzonitrile in a suitable organic solvent is treated with an aqueous solution of a strong acid (e.g., sulfuric acid). The reaction mixture is heated to a specific temperature and monitored until the starting material is consumed. The product, a carboxylic acid or amide, is then isolated by extraction and purified.

Acidic_Conditions_Troubleshooting start Low Yield or Side Products in Acidic Conditions check_hydrolysis Possible Nitrile Hydrolysis? start->check_hydrolysis monitor_reaction Monitor Reaction Progress (TLC, LC-MS) check_hydrolysis->monitor_reaction Yes optimize Optimize Reaction Conditions check_hydrolysis->optimize No control_temp Lower Reaction Temperature monitor_reaction->control_temp change_acid Use Weaker or Lewis Acid control_temp->change_acid anhydrous Ensure Anhydrous Conditions change_acid->anhydrous anhydrous->optimize

Caption: Troubleshooting workflow for acidic conditions.

Stability Under Basic Conditions

Issue: Decomposition or formation of colored impurities in the presence of strong bases.

Possible Cause: Hydrolysis of the nitrile group to a carboxylate salt. The trifluoromethyl group can also be sensitive to strong bases at elevated temperatures, potentially leading to decomposition.

Troubleshooting Steps:

  • Choose the appropriate base: Use a non-nucleophilic base if the nitrile group needs to be preserved.

  • Temperature control: Keep the reaction temperature as low as possible.

  • Inert atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be exacerbated by basic conditions.

  • Work-up procedure: Carefully neutralize the reaction mixture during work-up to avoid decomposition of the product.

Experimental Protocol: Base-Catalyzed Hydrolysis of a Benzonitrile (General Procedure)

The substituted benzonitrile is dissolved in a suitable solvent and treated with an aqueous solution of a strong base (e.g., sodium hydroxide). The mixture is heated, and the reaction progress is monitored. After completion, the reaction is acidified to protonate the carboxylate, and the carboxylic acid product is extracted and purified.

Stability Under Reductive Conditions

Issue: Over-reduction or unexpected byproducts during the reduction of the nitrile group.

Possible Cause: The choice of reducing agent and reaction conditions can lead to different products. Strong reducing agents like LiAlH₄ will typically reduce the nitrile to a primary amine. Milder reducing agents or specific catalytic systems may be required for partial reduction or to avoid side reactions.

Troubleshooting Steps:

  • Select the appropriate reducing agent:

    • For reduction to a primary amine, LiAlH₄ is effective.

    • For selective reduction in the presence of other functional groups, catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) can be a good choice.

  • Control stoichiometry: Use the correct molar equivalents of the reducing agent to avoid over-reduction.

  • Optimize reaction time and temperature: Monitor the reaction to determine the optimal time for completion and avoid prolonged reaction times that may lead to side products.

Experimental Protocol: Reduction of a Benzonitrile to a Primary Amine (General Procedure)

To a solution of the substituted benzonitrile in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere, a solution of a reducing agent (e.g., LiAlH₄) is added dropwise at a low temperature (e.g., 0 °C). The reaction is then stirred at room temperature or heated as required. The reaction is carefully quenched with water and a basic solution, and the resulting amine is extracted and purified.

Reductive_Conditions_Workflow start Start: Reduction of This compound desired_product Desired Product? start->desired_product primary_amine Primary Amine desired_product->primary_amine Yes other Other desired_product->other No select_reductant Select Reducing Agent primary_amine->select_reductant other->select_reductant strong_reductant Strong Reductant (e.g., LiAlH4) select_reductant->strong_reductant catalytic_hydrogenation Catalytic Hydrogenation (e.g., Ra-Ni, Pd/C) select_reductant->catalytic_hydrogenation optimize Optimize Conditions (Stoichiometry, Temp, Time) strong_reductant->optimize catalytic_hydrogenation->optimize isolate Isolate and Purify Product optimize->isolate

Caption: Experimental workflow for nitrile reduction.

Stability Under Oxidative, Thermal, and Photolytic Conditions
ConditionPotential IssuesMitigation Strategies
Oxidative The nitrile group is generally stable to many oxidizing agents. However, the aromatic ring can be susceptible to oxidation under harsh conditions, especially at elevated temperatures.Use milder oxidizing agents and control the reaction temperature. Perform reactions under an inert atmosphere if possible.
Thermal The compound is reported to have a boiling point of approximately 179.9 °C, indicating good thermal stability under standard conditions. At very high temperatures, decomposition can occur, potentially leading to the release of toxic fumes like hydrogen fluoride.Avoid excessive heating. Use the lowest necessary temperature for reactions. Ensure adequate ventilation when heating the compound.
Photolytic Aromatic trifluoromethyl groups are generally photolytically stable. However, prolonged exposure to high-energy UV light could potentially lead to degradation.Store the compound in a dark place and protect reactions from direct sunlight or strong UV lamps unless photochemistry is intended.

Disclaimer: The information provided in this technical support center is for guidance only. Users should always consult relevant safety data sheets (SDS) and perform their own risk assessments before conducting any experiments. The stability of this compound can be influenced by the specific reaction conditions, solvents, and other reagents present.

Technical Support Center: Analytical Methods for Monitoring 3-Fluoro-5-(trifluoromethyl)benzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-5-(trifluoromethyl)benzonitrile. The following sections detail analytical methodologies for reaction monitoring, address common experimental issues, and offer structured guidance to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for monitoring reactions involving this compound?

A1: The primary recommended techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is well-suited for monitoring the consumption of starting materials and the formation of products and non-volatile impurities. GC-MS is effective for analyzing volatile components and identifying byproducts. 19F NMR spectroscopy is particularly powerful for quantitative analysis due to the presence of the trifluoromethyl group, offering a clear spectral window with minimal background interference.[1][2][3]

Q2: How can I identify the peaks corresponding to the starting material, product, and impurities in my chromatogram?

A2: The most reliable method is to inject pure standards of your starting material and the expected product separately to determine their retention times. Any other significant peaks in the reaction mixture's chromatogram are likely impurities or byproducts. If standards for suspected impurities are unavailable, techniques like HPLC-MS or GC-MS can provide mass information to aid in their identification.

Q3: My HPLC peaks for this compound are tailing. What are the common causes and solutions?

A3: Peak tailing for aromatic nitriles is often due to secondary interactions with the stationary phase. Common causes include:

  • Silanol Interactions: Residual silanol groups on silica-based columns can interact with the polar nitrile and fluoro groups. Solution: Add a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress silanol activity. Using an end-capped column can also minimize these interactions.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion. Solution: Dilute your sample and re-inject.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can affect the peak shape. Solution: Adjust the mobile phase pH. For neutral compounds like this compound, a pH between 3 and 7 is generally recommended.

Q4: I am observing unexpected peaks in my GC-MS analysis. What could be their origin?

A4: Unexpected peaks can arise from several sources:

  • Side Reactions: The synthesis of benzonitriles can sometimes lead to side products through incomplete reactions or side reactions of functional groups.[4][5] For instance, incomplete cyanation of a precursor could leave residual starting material.

  • Solvent Impurities: Impurities in the reaction solvents or analytical-grade solvents can appear in the chromatogram.

  • Septum Bleed: Over time, particles from the GC injector's septum can degrade and be carried into the column, causing ghost peaks. Regular replacement of the septum is recommended.

  • Sample Degradation: The compound might degrade at the high temperatures of the GC inlet. A lower inlet temperature should be tested.

Q5: Can I use 1H NMR for quantitative analysis of my reaction?

A5: While 1H NMR can be used, 19F NMR is often superior for reactions involving this compound. The 19F nucleus has a high natural abundance and sensitivity, and the large chemical shift dispersion minimizes peak overlap, which can be a challenge in complex 1H NMR spectra.[1][3] The trifluoromethyl group provides a distinct singlet that is ideal for integration and quantification against an internal standard.[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) - Starting Method

This protocol is a general starting point and may require optimization for specific reaction mixtures.

Sample Preparation Protocol:

  • Quench Reaction: At a specific time point, withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

  • Dilute: Quench the reaction by diluting the aliquot in a known volume (e.g., 900 µL) of the sample diluent (e.g., Acetonitrile/Water 50:50 v/v). This halts the reaction and prepares the sample for analysis.

  • Filter: Pass the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.[6][7]

  • Inject: Inject the filtered sample into the HPLC system.[6][7]

HPLC Parameters:

ParameterRecommended Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with 40% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS) - General Method

This method is a starting point for the analysis of volatile components in the reaction mixture.

Sample Preparation Protocol:

  • Quench and Extract: Quench a known volume of the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry: Dry the organic layer over anhydrous sodium sulfate.

  • Dilute: Dilute the dried organic extract to a suitable concentration for GC-MS analysis.

  • Filter: If necessary, filter the sample through a 0.45 µm syringe filter.

GC-MS Parameters:

ParameterRecommended Value
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm or similar non-polar column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless depending on concentration)
Oven Program Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 50-400 amu
19F Nuclear Magnetic Resonance (NMR) - Quantitative Analysis

This protocol outlines the key considerations for quantitative 19F NMR.

Sample Preparation Protocol:

  • Sample Aliquot: Withdraw a precise aliquot of the reaction mixture.

  • Internal Standard: Add a known amount of an internal standard that has a 19F signal that does not overlap with the analyte signals (e.g., trifluorotoluene).

  • Solvent: Dissolve the mixture in a deuterated solvent (e.g., CDCl3, Acetone-d6).

19F NMR Acquisition Parameters:

ParameterRecommended SettingRationale
Pulse Angle 30-45°To ensure complete relaxation between scans.
Relaxation Delay (d1) 5 x T1 of the slowest relaxing signalCrucial for accurate integration. T1 can be determined experimentally.
Number of Scans Sufficient for good signal-to-noiseTypically 16-64 scans.
Spectral Width Wide enough to encompass all 19F signalsAvoids peak folding.
Proton Decoupling OnTo simplify the spectrum and improve signal-to-noise.

Troubleshooting Guides

HPLC Troubleshooting

HPLC_Troubleshooting start HPLC Issue Observed peak_tailing Peak Tailing start->peak_tailing poor_resolution Poor Resolution start->poor_resolution no_peaks No Peaks / Low Signal start->no_peaks sol_tailing1 Add Acidic Modifier to Mobile Phase peak_tailing->sol_tailing1 sol_tailing2 Dilute Sample peak_tailing->sol_tailing2 sol_tailing3 Use End-Capped Column peak_tailing->sol_tailing3 sol_resolution1 Optimize Gradient poor_resolution->sol_resolution1 sol_resolution2 Change Mobile Phase Composition poor_resolution->sol_resolution2 sol_resolution3 Use a Longer Column or Smaller Particle Size poor_resolution->sol_resolution3 sol_no_peaks1 Check Syringe and Injection Port no_peaks->sol_no_peaks1 sol_no_peaks2 Verify Detector is On and Wavelength is Correct no_peaks->sol_no_peaks2 sol_no_peaks3 Ensure Sample is Soluble in Mobile Phase no_peaks->sol_no_peaks3

HPLC Troubleshooting Workflow
GC-MS Troubleshooting

GCMS_Troubleshooting start GC-MS Issue Observed ghost_peaks Ghost Peaks start->ghost_peaks peak_fronting Peak Fronting start->peak_fronting poor_sensitivity Poor Sensitivity start->poor_sensitivity sol_ghost1 Replace Septum and Liner ghost_peaks->sol_ghost1 sol_ghost2 Run a Solvent Blank ghost_peaks->sol_ghost2 sol_ghost3 Bake Out Column ghost_peaks->sol_ghost3 sol_fronting1 Check for Column Overloading peak_fronting->sol_fronting1 sol_fronting2 Ensure Proper Sample Dissolution peak_fronting->sol_fronting2 sol_fronting3 Check for Column Degradation peak_fronting->sol_fronting3 sol_sensitivity1 Check for Leaks in the System poor_sensitivity->sol_sensitivity1 sol_sensitivity2 Clean the Ion Source poor_sensitivity->sol_sensitivity2 sol_sensitivity3 Verify Injection Volume and Split Ratio poor_sensitivity->sol_sensitivity3

GC-MS Troubleshooting Workflow
Quantitative Data Summary

Table 1: Hypothetical HPLC Retention Time Data

CompoundExpected Retention Time (min)
This compound7.8
Starting Material (e.g., 3-bromo-5-fluorobenzotrifluoride)9.2
Potential Impurity 1 (e.g., hydrolysis product)4.5
Potential Impurity 2 (e.g., over-reaction product)10.1

Table 2: Reaction Progress Monitoring via 19F NMR

Reaction Time (hours)% Conversion (based on integration)
00%
125%
255%
485%
6>95%

Experimental Workflow Visualization

Reaction_Monitoring_Workflow cluster_reaction Reaction cluster_analysis Analytical Monitoring cluster_data Data Interpretation reaction_setup Set up Reaction sampling Take Aliquots at Time Points reaction_setup->sampling hplc HPLC Analysis sampling->hplc gcms GC-MS Analysis sampling->gcms nmr 19F NMR Analysis sampling->nmr quantification Quantify Reactants and Products hplc->quantification impurity Identify Impurities gcms->impurity nmr->quantification kinetics Determine Reaction Kinetics quantification->kinetics end Reaction Complete / Optimize Conditions impurity->end kinetics->end

General Workflow for Reaction Monitoring

References

Technical Support Center: Scale-Up of 3-Fluoro-5-(trifluoromethyl)benzonitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis and scale-up of 3-Fluoro-5-(trifluoromethyl)benzonitrile.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the multi-step synthesis of this compound. A plausible and common synthetic route proceeds via nitration, reduction, bromination, diazotization, and cyanation, starting from 3-fluorobenzotrifluoride.

Stage 1: Nitration of 3-Fluorobenzotrifluoride

Question: My nitration reaction is showing low conversion and the formation of multiple nitrated isomers. How can I improve the regioselectivity and yield?

Answer:

  • Controlling Reaction Temperature: The nitration of activated or deactivated benzene rings is highly temperature-sensitive. The trifluoromethyl group is strongly deactivating, requiring forceful conditions, but high temperatures can lead to undesired side products. Maintain a strict temperature control, typically between 0-10°C, during the addition of the nitrating agent to enhance selectivity.

  • Choice of Nitrating Agent: A standard mixture of concentrated nitric acid and sulfuric acid is typically used. The ratio of these acids is crucial. An excess of sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the reaction to proceed with a deactivated ring. Experiment with the ratio to find the optimal balance for your scale.

  • Reaction Time and Quenching: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extended reaction times can lead to the formation of dinitro compounds. Once the starting material is consumed, quench the reaction by carefully pouring it onto crushed ice to prevent over-nitration.

Stage 2: Reduction of 3-Fluoro-5-nitrobenzotrifluoride

Question: The reduction of the nitro group is incomplete, or I am observing side products. What are the recommended reduction methods for a scaled-up process?

Answer:

  • Catalytic Hydrogenation: This is a clean and efficient method for large-scale reductions.

    • Catalyst Selection: Palladium on carbon (Pd/C) is a common and effective catalyst. The catalyst loading (typically 5-10 mol%) and quality are critical.

    • Solvent Choice: Solvents like ethanol, methanol, or ethyl acetate are suitable. Ensure the solvent is degassed to prevent catalyst poisoning.

    • Pressure and Temperature: Hydrogen pressure (typically 50-100 psi) and gentle heating (30-50°C) can accelerate the reaction.

    • Troubleshooting: If the reaction is sluggish, it could be due to catalyst poisoning. Ensure the starting material is free of impurities like sulfur compounds.

  • Metal/Acid Reduction: A classic method using metals like iron, tin, or zinc in an acidic medium (e.g., HCl).

    • Exothermic Reaction: This reaction is highly exothermic and requires careful control of the addition rate of the acid, especially on a larger scale.

    • Work-up: The work-up involves neutralizing the acid and filtering off the metal salts, which can be cumbersome on a large scale.

Stage 3: Bromination of 3-Amino-5-fluorobenzotrifluoride

Question: I am getting a mixture of mono- and di-brominated products, and the regioselectivity is poor. How can I achieve selective mono-bromination?

Answer:

  • Protecting Group Strategy: The strongly activating amino group can lead to over-bromination. Consider protecting the amino group as an acetanilide before bromination. The acetyl group is less activating and sterically hinders one of the ortho positions, leading to better regioselectivity. The protecting group can be removed by acid or base hydrolysis after the bromination step.

  • Brominating Agent and Conditions:

    • Use a milder brominating agent like N-Bromosuccinimide (NBS) in a solvent like DMF or acetonitrile.

    • Perform the reaction at a low temperature (0-5°C) to control the reaction rate and improve selectivity.

    • Carefully control the stoichiometry of the brominating agent. Using a slight excess (e.g., 1.05 equivalents) is often sufficient.

Stage 4: Diazotization (Sandmeyer Reaction) of 3-Amino-5-bromo-fluorobenzotrifluoride

Question: The diazotization and subsequent Sandmeyer reaction are giving low yields of the desired bromo-fluoro-trifluoromethylbenzene, and I am concerned about the safety of handling diazonium salts.

Answer:

  • Diazotization Conditions:

    • Temperature Control: Diazonium salts are notoriously unstable and can be explosive when isolated. It is critical to maintain the reaction temperature between 0-5°C throughout the diazotization process.

    • Acid Concentration: Use a sufficient excess of a non-nucleophilic acid like sulfuric acid or tetrafluoroboric acid to ensure complete diazotization and prevent side reactions of the diazonium salt.

    • Slow Addition: Add the sodium nitrite solution slowly and sub-surface to ensure efficient mixing and to control the exotherm.

  • Sandmeyer Reaction:

    • Catalyst: Use a freshly prepared solution of copper(I) bromide (CuBr). The purity and activity of the copper catalyst are crucial for good yields.

    • Quenching: Add the cold diazonium salt solution slowly to the hot (typically 60-80°C) copper(I) bromide solution to ensure a controlled decomposition of the diazonium salt and formation of the aryl radical.

    • Safety: Perform the reaction behind a blast shield and in a well-ventilated fume hood. Never allow the diazonium salt to dry out.

Stage 5: Cyanation of 3-Bromo-5-fluorobenzotrifluoride

Question: The cyanation of the aryl bromide is proving difficult, with low yields and potential for catalyst deactivation. What are the most robust methods for this transformation on a larger scale?

Answer:

  • Palladium-Catalyzed Cyanation: This is a versatile method but can be prone to catalyst poisoning by cyanide ions.[1]

    • Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred as it has lower solubility, which helps to maintain a low concentration of free cyanide in the solution, thus reducing catalyst deactivation.

    • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like XPhos or Buchwald's biaryl phosphine ligands can improve catalyst stability and activity.

    • Solvent and Temperature: Anhydrous, polar aprotic solvents like DMF, DMAc, or NMP are commonly used. The reaction temperature typically ranges from 80-120°C.

    • Troubleshooting Catalyst Deactivation: If the reaction stalls, it may be due to catalyst poisoning. Ensure all reagents and solvents are scrupulously dry. The use of a phase-transfer catalyst can sometimes be beneficial.

  • Rosenmund-von Braun Reaction: This classic method uses stoichiometric or excess copper(I) cyanide (CuCN) at high temperatures.[2][3][4]

    • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or pyridine are typically used.

    • Temperature: This reaction often requires high temperatures (150-200°C), which can be a limitation for substrates with sensitive functional groups.

    • Work-up: The work-up can be challenging due to the use of stoichiometric copper salts.

    • Scale-up Consideration: While robust, the high temperatures and stoichiometric copper can be problematic for large-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up the production of this compound?

A1: The primary safety concerns revolve around the use of highly toxic cyanide reagents and the handling of potentially explosive diazonium salt intermediates.

  • Cyanide Handling: Always handle cyanide salts in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a cyanide antidote kit readily available and ensure all personnel are trained in its use. All cyanide-containing waste must be quenched with an oxidizing agent like bleach before disposal.

  • Diazonium Salt Stability: Never isolate diazonium salts in a dry state as they are explosive. Always keep them in a cold aqueous solution and use them immediately in the next step. Perform the reaction behind a safety shield.

Q2: How can I effectively purify the final product, this compound?

A2: Purification of the final product typically involves the following steps:

  • Work-up: After the cyanation reaction, the mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with brine and dried over an anhydrous salt like sodium sulfate.

  • Distillation: As this compound is a liquid at room temperature, fractional distillation under reduced pressure is a highly effective method for purification on a larger scale.[5]

  • Chromatography: For smaller scales or to remove closely related impurities, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent can be employed.

Q3: What are the expected yields for each step of the synthesis?

A3: The yields can vary depending on the scale and the specific conditions used. However, the following table provides representative yields for each step based on literature for similar transformations.

Reaction StepStarting MaterialProductRepresentative Yield (%)
Nitration3-Fluorobenzotrifluoride3-Fluoro-5-nitrobenzotrifluoride85-95
Reduction3-Fluoro-5-nitrobenzotrifluoride3-Amino-5-fluorobenzotrifluoride90-98
Bromination (with protection)3-Amino-5-fluorobenzotrifluorideN-(3-Bromo-5-fluorophenyl)acetamide80-90
Diazotization/Sandmeyer3-Amino-5-bromo-fluorobenzotrifluoride3-Bromo-5-fluorobenzotrifluoride70-85
Cyanation (Pd-catalyzed)3-Bromo-5-fluorobenzotrifluorideThis compound75-90

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of 3-Bromo-5-fluorobenzotrifluoride

Materials:

  • 3-Bromo-5-fluorobenzotrifluoride

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry, inert-atmosphere glovebox, add 3-Bromo-5-fluorobenzotrifluoride (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq) to a reaction vessel.

  • Add anhydrous DMF to the vessel.

  • Seal the vessel and heat the reaction mixture to 100-120°C with stirring.

  • Monitor the reaction progress by GC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction with an aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Synthesis_Pathway A 3-Fluorobenzotrifluoride B Nitration (HNO3, H2SO4) A->B C 3-Fluoro-5-nitrobenzotrifluoride B->C D Reduction (H2, Pd/C) C->D E 3-Amino-5-fluorobenzotrifluoride D->E F Bromination (NBS) E->F G 3-Amino-5-bromo-fluorobenzotrifluoride F->G H Diazotization/Sandmeyer (NaNO2, H+ then CuBr) G->H I 3-Bromo-5-fluorobenzotrifluoride H->I J Cyanation (Pd catalyst, Zn(CN)2) I->J K This compound J->K

Caption: Multi-step synthesis pathway for this compound.

Troubleshooting_Workflow cluster_LowYield Troubleshooting Low Yield cluster_SideProducts Troubleshooting Side Products cluster_IncompleteReaction Troubleshooting Incomplete Reaction Start Problem Encountered During Synthesis LowYield Low Yield Start->LowYield SideProducts Formation of Side Products/Impurities Start->SideProducts IncompleteReaction Incomplete Reaction Start->IncompleteReaction LY1 Check Reagent Purity and Stoichiometry LowYield->LY1 LY2 Optimize Reaction Temperature LowYield->LY2 LY3 Verify Catalyst Activity (if applicable) LowYield->LY3 SP1 Adjust Reaction Conditions (Temp, Time) SideProducts->SP1 SP2 Investigate Alternative Reagents SideProducts->SP2 SP3 Implement a Purification Strategy SideProducts->SP3 IR1 Increase Reaction Time or Temperature IncompleteReaction->IR1 IR2 Check for Catalyst Poisoning IncompleteReaction->IR2 IR3 Ensure Proper Mixing IncompleteReaction->IR3 Solution Problem Resolved LY1->Solution LY2->Solution LY3->Solution SP1->Solution SP2->Solution SP3->Solution IR1->Solution IR2->Solution IR3->Solution

Caption: General troubleshooting workflow for synthesis challenges.

References

Technical Support Center: Purification of 3-Fluoro-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Fluoro-5-(trifluoromethyl)benzonitrile.

Troubleshooting Guides

Issue 1: The purified this compound appears colored (e.g., yellow or brown).

Potential CauseRecommended Solution
Presence of colored organic impurities: These may arise from the synthesis process, such as residual nitro-aromatic compounds from nitration steps or byproducts from the Sandmeyer reaction if used for cyanation.Recrystallization with activated carbon: Dissolve the crude product in a suitable hot solvent (see FAQ 2 for solvent selection). Add a small amount of activated carbon to the hot solution and continue heating for a few minutes. The activated carbon will adsorb the colored impurities. Perform a hot gravity filtration to remove the carbon, then allow the solution to cool slowly for recrystallization.[1]
Incomplete reaction or presence of starting materials: If the synthesis is not driven to completion, unreacted starting materials or intermediates may remain, contributing to discoloration.Column Chromatography: Utilize column chromatography to separate the desired product from more polar or less polar impurities. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a common starting point for aromatic nitriles.
Degradation of the compound: Although relatively stable, prolonged exposure to heat or certain reactive species could lead to degradation products.Minimize heat exposure: During purification, use the minimum amount of heat necessary for dissolution in recrystallization. For distillation, consider vacuum distillation to lower the boiling point and reduce thermal stress.

Issue 2: Low recovery of this compound after recrystallization.

Potential CauseRecommended Solution
Inappropriate solvent choice: The compound may be too soluble in the chosen solvent even at low temperatures.Solvent screening: Perform small-scale solubility tests with a variety of solvents to find one in which the compound is highly soluble when hot and poorly soluble when cold. Common solvents for recrystallization of organic compounds include ethanol, methanol, hexanes, and toluene.[2] A mixed solvent system (e.g., ethanol-water, hexane-ethyl acetate) can also be effective.[3][4]
Using too much solvent: An excessive amount of solvent will keep more of the product dissolved at low temperatures, thus reducing the yield.Use the minimum amount of hot solvent: Add the hot solvent portion-wise to the crude product until it just dissolves. This ensures the solution is saturated upon cooling, maximizing crystal formation.[5]
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals or oils.Slow, controlled cooling: Allow the hot solution to cool slowly to room temperature on a benchtop, insulated with a beaker, before transferring it to an ice bath for complete crystallization.[5]

Issue 3: The this compound oils out during recrystallization instead of forming crystals.

Potential CauseRecommended Solution
The boiling point of the solvent is higher than the melting point of the compound: If the compound melts in the hot solvent before it dissolves, it may separate as an oil.Choose a solvent with a lower boiling point: Select a recrystallization solvent with a boiling point lower than the melting point of this compound.
Presence of impurities: Impurities can lower the melting point of the mixture and interfere with crystal lattice formation.Preliminary purification: If significant impurities are present, consider a preliminary purification step such as column chromatography before attempting recrystallization.
Insufficiently soluble in the chosen solvent: The compound may not be soluble enough in the hot solvent, leading to separation as a liquid phase.Use a mixed solvent system: Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at the boiling point until the solution becomes faintly cloudy. Then add a few drops of the "good" solvent to clarify the solution before cooling.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often originate from the synthetic route used. A plausible synthesis involves the Sandmeyer reaction of a corresponding aniline.[6][7] Therefore, potential impurities could include:

  • Unreacted starting materials: Such as 3-fluoro-5-(trifluoromethyl)aniline.

  • Intermediates: Including the corresponding diazonium salt if decomposition is incomplete.

  • Side-products: Phenolic compounds from the reaction of the diazonium salt with water, and other halogenated or substituted benzonitriles from competing reactions.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: While specific data for this exact compound is limited, a good starting point for solvent selection for fluorinated aromatic compounds would be:

  • Single Solvents: Alcohols (e.g., ethanol, isopropanol), aromatic hydrocarbons (e.g., toluene), or alkanes (e.g., hexanes). A systematic approach to solvent screening is recommended.

  • Mixed Solvents: A combination of a solvent in which the compound is soluble (e.g., ethanol or ethyl acetate) and a solvent in which it is less soluble (e.g., water or hexanes) can be effective.[2]

Q3: What are the typical conditions for column chromatography of this compound?

A3: For the purification of aromatic nitriles by column chromatography, the following conditions are generally a good starting point:

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase (Eluent): A gradient of a more polar solvent (e.g., ethyl acetate or dichloromethane) in a non-polar solvent (e.g., hexanes) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis first. For fluorinated compounds, specialized fluorinated HPLC phases can also offer unique selectivity.[8]

Q4: How can I assess the purity of my this compound?

A4: Several analytical techniques can be used to determine the purity of your compound:

  • Gas Chromatography (GC): Provides a quantitative measure of purity, with commercial standards often specifying a purity of ≥98% by GC.[9][10]

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify impurities. Reversed-phase chromatography with C8 or C18 columns is common, and for fluorinated compounds, using a fluorinated eluent or a fluorinated column can improve separation.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information and help identify and quantify impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity for solid compounds. However, this compound is a liquid at room temperature.[10]

Experimental Protocols

Protocol 1: Purification by Recrystallization (General Procedure)

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent while stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (if necessary): If activated carbon or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and allow them to dry completely.

Protocol 2: Purification by Column Chromatography (General Procedure)

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent ratios (e.g., different percentages of ethyl acetate in hexanes).

  • Column Packing: Prepare a chromatography column with silica gel as the stationary phase, packed using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow recrys_start Crude Product dissolve Dissolve in Minimal Hot Solvent recrys_start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate dry Dry Crystals isolate->dry recrys_end Pure Product dry->recrys_end

Caption: A generalized workflow for the purification of this compound by recrystallization.

troubleshooting_logic start Impure Product is_colored Is the product colored? start->is_colored low_yield Is the recrystallization yield low? is_colored->low_yield No carbon_treatment Recrystallize with Activated Carbon is_colored->carbon_treatment Yes column_chrom Perform Column Chromatography is_colored->column_chrom oiling_out Does the product oil out? low_yield->oiling_out No solvent_screen Perform Solvent Screening low_yield->solvent_screen Yes check_bp Check Solvent Boiling Point oiling_out->check_bp Yes end Pure Product oiling_out->end No carbon_treatment->end column_chrom->end min_solvent Use Minimum Hot Solvent solvent_screen->min_solvent slow_cool Ensure Slow Cooling min_solvent->slow_cool slow_cool->end pre_purify Preliminary Purification (e.g., Chromatography) check_bp->pre_purify mixed_solvent Use Mixed Solvent System pre_purify->mixed_solvent mixed_solvent->end

References

Technical Support Center: Optimizing Derivatization of 3-Fluoro-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing the derivatization of 3-Fluoro-5-(trifluoromethyl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: Given its structure as an electron-deficient aryl fluoride, the most common and effective derivatization reactions for this compound are nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The strong electron-withdrawing effects of the trifluoromethyl and nitrile groups activate the aromatic ring for these transformations.

Q2: Which position on the aromatic ring is most likely to react?

A2: The fluorine atom is the most probable site for substitution in nucleophilic aromatic substitution reactions. This is due to the strong electron-withdrawing nature of the adjacent trifluoromethyl group and the meta-directing nitrile group, which makes the carbon atom attached to the fluorine highly electrophilic. In cross-coupling reactions like Suzuki and Buchwald-Hartwig, the reaction will occur at the position of the halide or pseudohalide (in this case, the fluorine can act as the leaving group, though aryl chlorides, bromides, or triflates are more common).

Q3: What are the key challenges when working with this substrate?

A3: The primary challenges include the potential for low reactivity, catalyst deactivation, and the formation of side products. The electron-deficient nature of the ring can sometimes hinder oxidative addition in palladium-catalyzed coupling reactions. Furthermore, fluoride as a leaving group can be less reactive than other halides, potentially requiring more forcing conditions. Catalyst deactivation can be caused by impurities or high reaction temperatures.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Possible Cause 1: Inefficient Oxidative Addition The electron-deficient nature of the 3-fluoro-5-(trifluoromethyl)phenyl ring can make the initial oxidative addition of the palladium(0) catalyst challenging.

  • Suggested Solution:

    • Ligand Selection: Employ electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands stabilize the palladium center and facilitate oxidative addition.

    • Catalyst Choice: Use a pre-formed palladium(II) precatalyst like Pd(OAc)₂ or a palladacycle, which can be reduced in situ to the active Pd(0) species.

    • Increase Temperature: Carefully increase the reaction temperature in increments of 10 °C. Monitor for decomposition of starting materials or products.

Possible Cause 2: Ineffective Transmetalation The choice of base is critical for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst.

  • Suggested Solution:

    • Base Screening: Screen a variety of bases. While weaker bases like K₂CO₃ can be effective, stronger inorganic bases such as Cs₂CO₃ or K₃PO₄ are often more successful with electron-deficient substrates.

    • Solvent System: Ensure the use of a suitable solvent system. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often necessary to dissolve both the organic substrate and the inorganic base. Ensure solvents are properly degassed to prevent catalyst oxidation.

Possible Cause 3: Catalyst Deactivation The active Pd(0) catalyst can be sensitive to air and impurities, leading to the formation of inactive palladium black.

  • Suggested Solution:

    • Inert Atmosphere: Conduct the reaction under a strict inert atmosphere of nitrogen or argon.

    • Degassed Solvents: Use freshly distilled or commercially available anhydrous and degassed solvents.

    • Reagent Purity: Ensure the purity of all reagents, including the boronic acid and base.

Issue 2: Side Product Formation in Buchwald-Hartwig Amination

Possible Cause 1: Hydrodehalogenation This side reaction results in the replacement of the fluorine atom with a hydrogen atom, leading to the formation of 3-(trifluoromethyl)benzonitrile.

  • Suggested Solution:

    • Optimize Base: Use a non-nucleophilic, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

    • Control Temperature: Avoid excessively high reaction temperatures, which can promote this side reaction.

Possible Cause 2: Homocoupling of the Amine This can occur, particularly with primary amines, leading to the formation of diarylamines.

  • Suggested Solution:

    • Adjust Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the this compound.

    • Ligand Choice: Bidentate phosphine ligands like BINAP or DPPF can sometimes suppress homocoupling.

Issue 3: Incomplete Reaction in Nucleophilic Aromatic Substitution (SNAr) with an Amine

Possible Cause 1: Insufficient Nucleophilicity of the Amine The reactivity of the amine is crucial for the success of the SNAr reaction.

  • Suggested Solution:

    • Increase Temperature: Higher temperatures can overcome the activation energy barrier. Microwave irradiation can also be effective.

    • Use a Stronger Base: If the reaction is base-catalyzed, switching to a stronger, non-nucleophilic base can increase the concentration of the deprotonated, more nucleophilic amine.

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP can accelerate SNAr reactions by solvating the cation and leaving the "naked" nucleophile.

Possible Cause 2: Reversible Reaction In some cases, the reaction may be reversible.

  • Suggested Solution:

    • Removal of Byproducts: If possible, remove one of the byproducts (e.g., HF, if formed) to drive the equilibrium towards the product. This can sometimes be achieved by the choice of base that will form an insoluble salt.

Data Presentation

The following tables provide a starting point for optimizing your reaction conditions based on general principles for related substrates.

Table 1: General Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended Starting ConditionRange for Optimization
Palladium Precatalyst Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃, PdCl₂(dppf)
Ligand SPhos (4-10 mol%)XPhos, RuPhos, P(tBu)₃
Base K₂CO₃ (2-3 equiv.)Cs₂CO₃, K₃PO₄
Solvent Dioxane/H₂O (4:1)Toluene/H₂O, DMF/H₂O
Temperature 80-100 °C60-120 °C
Time 12-24 h2-48 h

Table 2: General Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended Starting ConditionRange for Optimization
Palladium Precatalyst Pd₂(dba)₃ (1-3 mol%)Pd(OAc)₂, G3-Palladacycles
Ligand XPhos (2-6 mol%)RuPhos, BrettPhos
Base NaOtBu (1.2-1.5 equiv.)LHMDS, K₃PO₄
Solvent TolueneDioxane, THF
Temperature 80-110 °C70-130 °C
Time 4-18 h1-24 h

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Amine

This protocol is a general starting point and may require optimization for your specific amine.

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add an anhydrous, polar aprotic solvent (e.g., DMF or DMSO) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

experimental_workflow start Start reagents Combine Reactants: - this compound - Coupling Partner (e.g., Boronic Acid) - Base start->reagents inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst and Ligand solvent->catalyst heat Heat to Reaction Temperature (e.g., 80-110 °C) catalyst->heat monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Chromatography/Recrystallization) workup->purify product Characterize Final Product purify->product

Caption: Generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.

troubleshooting_workflow start Low or No Product Yield? check_sm Starting Material Consumed? start->check_sm sm_present No check_sm->sm_present No sm_gone Yes check_sm->sm_gone Yes optimize_catalyst Optimize Catalyst System: - Change Ligand - Increase Catalyst Loading - Use Pre-catalyst sm_present->optimize_catalyst side_products Side Products Observed? sm_gone->side_products increase_temp Increase Reaction Temperature optimize_catalyst->increase_temp optimize_base Optimize Base and Solvent increase_temp->optimize_base check_purity Check Reagent Purity and Inertness of System optimize_base->check_purity yes_side Yes side_products->yes_side Yes no_side No side_products->no_side No identify_side Identify Side Products (e.g., Hydrodehalogenation) yes_side->identify_side no_side->check_purity adjust_conditions Adjust Conditions: - Lower Temperature - Change Base identify_side->adjust_conditions adjust_conditions->check_purity

Caption: Troubleshooting decision tree for low-yield cross-coupling reactions.

Technical Support Center: 3-Fluoro-5-(trifluoromethyl)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Fluoro-5-(trifluoromethyl)benzonitrile. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions, and experimental protocols to navigate challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent and well-documented methods are the Sandmeyer reaction starting from 3-Fluoro-5-(trifluoromethyl)aniline and transition-metal-catalyzed cyanation of 3-Bromo-5-fluorobenzotrifluoride. The choice of route often depends on the availability and cost of the starting materials.

Q2: What is the significance of the fluorine and trifluoromethyl groups in this molecule?

A2: The presence of fluorine and a trifluoromethyl (CF3) group significantly impacts the molecule's properties. These electron-withdrawing groups enhance metabolic stability, lipophilicity, and bioavailability in drug candidates. In synthesis, they make the aromatic ring electron-deficient, which influences its reactivity in reactions like nucleophilic aromatic substitution.

Q3: What are the main safety concerns when working with cyanide reagents?

A3: Cyanide salts (e.g., KCN, NaCN, CuCN) and their zinc surrogate (Zn(CN)2) are highly toxic. Acidification of cyanide salts generates highly toxic hydrogen cyanide (HCN) gas. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. A quench solution (e.g., bleach and sodium hydroxide) should always be prepared in advance to neutralize cyanide waste.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Comparing the reaction mixture to a spot of the starting material will show the consumption of the reactant and the formation of the product.

Troubleshooting Guide: Synthesis Route A - Sandmeyer Reaction

This route involves the diazotization of 3-Fluoro-5-(trifluoromethyl)aniline followed by cyanation with a copper(I) cyanide catalyst.

Troubleshooting Q&A: Sandmeyer Reaction

Q: My diazotization reaction is incomplete or fails. What could be the cause?

A: Incomplete diazotization is a common issue. Here are the primary factors to check:

  • Temperature: The formation of diazonium salts is highly exothermic and the resulting salt is thermally unstable. The reaction must be kept cold, typically between 0-5 °C, to prevent decomposition of the diazonium salt into undesired phenol byproducts.

  • Acid Concentration: A sufficient amount of strong acid (e.g., HCl, H₂SO₄) is crucial. Typically, 2.5-3 equivalents are needed: one to form the aniline salt, one to liberate nitrous acid from NaNO₂, and one to maintain an acidic medium to prevent unintended side reactions like azo coupling.

  • Purity of Amine: The starting 3-Fluoro-5-(trifluoromethyl)aniline should be pure. Impurities can interfere with the reaction.

  • Rate of NaNO₂ Addition: Sodium nitrite solution should be added slowly and dropwise beneath the surface of the reaction mixture to ensure it reacts completely and to help control the temperature.

Q: The yield of the final nitrile product is very low, and I observe many side products. Why?

A: Low yields in the cyanation step often point to issues with the catalyst or reaction conditions.

  • Catalyst Activity: Copper(I) is the active catalyst. Ensure your CuCN is of good quality and not significantly oxidized to Cu(II). If the CuCN is old, its activity may be diminished.

  • Decomposition of Diazonium Salt: If the solution of the diazonium salt is added too quickly to the hot cyanide solution, or if the temperature of the cyanide solution is too high, rapid decomposition and formation of tars or phenol byproducts can occur.

  • Side Reactions: The aryl radical intermediate can react with other species in the mixture, leading to biaryl byproducts. This is often exacerbated by incorrect temperatures or reactant stoichiometry.

  • Workup Procedure: During workup, ensure the pH is carefully controlled. Premature acidification before destroying residual cyanide can be extremely hazardous.

Experimental Protocol: Sandmeyer Cyanation

This protocol is a representative procedure for the cyanation of an aromatic amine.

  • Diazotization:

    • In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-Fluoro-5-(trifluoromethyl)aniline (1.0 eq) in a 3M HCl aqueous solution (3.0 eq HCl).

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the aniline solution over 30-45 minutes, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Cyanation:

    • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.3 eq) and sodium cyanide (1.4 eq) in water.

    • Heat this solution to 60-70 °C.

    • Slowly add the cold diazonium salt solution to the hot copper cyanide solution. Vigorous evolution of nitrogen gas will be observed. Control the addition rate to maintain a steady effervescence and keep the reaction temperature in the desired range.

    • After the addition is complete, heat the reaction mixture at 80 °C for 1 hour to ensure the reaction goes to completion.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the mixture with an organic solvent such as toluene or ethyl acetate (3x).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Troubleshooting Guide: Synthesis Route B - Palladium-Catalyzed Cyanation

This route involves the cross-coupling of 3-Bromo-5-fluorobenzotrifluoride with a cyanide source, typically using a palladium catalyst.

Troubleshooting Q&A: Palladium-Catalyzed Cyanation

Q: My cross-coupling reaction is not proceeding or is very sluggish. What are the common causes?

A: Failure of a palladium-catalyzed reaction can often be traced to catalyst deactivation or suboptimal conditions.

  • Catalyst Poisoning by Cyanide: Cyanide is a strong ligand for palladium and can form inactive catalyst species (e.g., [Pd(CN)₄]²⁻), effectively stopping the catalytic cycle. This is a primary cause of irreproducibility in these reactions. Using a less soluble cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) can help by maintaining a low concentration of free cyanide.

  • Inactive Catalyst Precursor: Ensure the Pd(0) active species is forming. Some precatalysts require reduction in situ. Using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a well-defined precatalyst can be beneficial. The reaction must be run under an inert atmosphere (N₂ or Ar) as oxygen can oxidize and deactivate the catalyst.

  • Ligand Degradation: Phosphine ligands can be sensitive to air (oxidation) and heat (P-C bond cleavage). Ensure you are using high-purity, degassed solvents and handling the ligand under inert conditions.

  • Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMF, DMAc, or NMP are common, but sometimes aqueous solvent mixtures can improve reaction rates by helping to solubilize the cyanide source without fully deactivating the catalyst.

Q: I am getting a low yield along with significant amounts of hydrodehalogenated byproduct (where the bromine is replaced by hydrogen). What is causing this?

A: Formation of hydrodehalogenated byproducts points towards issues in the catalytic cycle, often related to moisture or the choice of base.

  • Source of Proton: Trace water in the solvent or reagents can act as a proton source. Ensure all solvents and reagents are rigorously dried.

  • Base and Ligand Choice: The combination of base and ligand is critical. A base that is too strong or a ligand that is not sterically bulky enough can sometimes favor side reactions. Screening different ligands (e.g., XPhos, SPhos, dppf) and bases may be necessary to find the optimal combination for this specific substrate.

  • Reductive Elimination vs. Side Reactions: If the final reductive elimination step to form the C-CN bond is slow, the intermediate aryl-palladium complex may undergo other undesired reactions. The rate of reductive elimination is influenced by the ligand's electronic properties and steric bulk.

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is a general procedure for the palladium-catalyzed cyanation of an aryl bromide.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add 3-Bromo-5-fluorobenzotrifluoride (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst system (e.g., Pd₂(dba)₃ (2 mol%) and a phosphine ligand like XPhos (4 mol%)).

    • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

    • Add anhydrous, degassed solvent (e.g., DMAc or DMF) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture in an oil bath to the desired temperature (typically 80-120 °C).

    • Stir the reaction mixture vigorously for the required time (monitor by TLC or GC/LC-MS, typically 4-24 hours).

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Caution: Quench the reaction mixture with an aqueous solution of sodium hypochlorite (bleach) and NaOH to destroy any residual cyanide before acidification or disposal.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or vacuum distillation.

Data Presentation

Table 1: Comparison of Conditions for Palladium-Catalyzed Cyanation of Aryl Halides
Catalyst SystemCyanide SourceSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd₂(dba)₃ / dppfZn(CN)₂DMAc80875-95
Pd(OAc)₂ / SPhosK₄[Fe(CN)₆]t-BuOH/H₂O1001280-98
Palladacycle PrecatalystZn(CN)₂THF/H₂O25-401885-95
PdCl₂(PPh₃)₂KCNDMF140660-85

Yields are representative for a range of aryl halides and may vary for the specific synthesis of this compound.

Visualization

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of this compound.

TroubleshootingWorkflow start Problem: Low Yield / Purity route_check Which Synthetic Route? start->route_check sandmeyer Route A: Sandmeyer route_check->sandmeyer Sandmeyer palladium Route B: Pd-Catalyzed route_check->palladium Pd-Catalyzed s_step_check Which Step Failed? sandmeyer->s_step_check p_reagents Check Reagents & Catalyst palladium->p_reagents p_conditions Check Reaction Conditions palladium->p_conditions diazotization Diazotization (Step 1) s_step_check->diazotization Diazotization cyanation_s Cyanation (Step 2) s_step_check->cyanation_s Cyanation d_checks Check: - Temperature (0-5 °C?) - Acid Stoichiometry (≥2.5 eq?) - Purity of Aniline - Slow NaNO₂ Addition? diazotization->d_checks c_s_checks Check: - CuCN Quality (Active Cu(I)?) - Reaction Temperature - Purity of Diazonium Solution - Workup Procedure cyanation_s->c_s_checks p_reagent_checks Check: - Anhydrous/Degassed Solvents? - Active Pd Precatalyst? - Ligand Integrity (Not Oxidized?) - Cyanide Source Quality p_reagents->p_reagent_checks p_condition_checks Check: - Inert Atmosphere (N₂/Ar)? - Temperature - Stirring Efficiency - Reaction Time p_conditions->p_condition_checks

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Safe Disposal of Waste from 3-Fluoro-5-(trifluoromethyl)benzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe disposal of waste generated from chemical reactions involving 3-Fluoro-5-(trifluoromethyl)benzonitrile. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound and its waste?

A1: this compound is a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled.[1] It can cause skin and serious eye irritation. Waste generated from reactions involving this compound should be considered hazardous due to its toxicity and the potential presence of other hazardous reagents and byproducts.

Q2: What is the recommended general method for disposing of waste containing this compound?

A2: The primary recommended method of disposal for this compound and its waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] It is crucial to engage a licensed professional waste disposal service for this purpose.[2]

Q3: How should I collect and store waste from reactions involving this compound?

A3: All waste containing this compound must be collected in designated, properly labeled, and sealed containers.[3][4] These containers should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[4] It is imperative to segregate halogenated organic waste from non-halogenated waste streams to prevent cross-contamination and simplify disposal procedures.[3][4]

Q4: Can I dispose of small amounts of this waste down the drain?

A4: No, under no circumstances should any waste containing this compound be disposed of down the sanitary sewer.[4] This compound should not be released into the environment.

Q5: What personal protective equipment (PPE) should I wear when handling waste from these reactions?

A5: When handling waste containing this compound, you should wear appropriate personal protective equipment, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[2] All handling of waste should be conducted in a well-ventilated fume hood.[3]

Troubleshooting Guide

Q: I have a reaction mixture containing this compound that needs to be quenched. How do I do this safely?

A: The appropriate quenching procedure depends on the specific reagents used in your reaction. A general best practice is to cool the reaction mixture in an ice bath and slowly add a suitable quenching agent. For quenching unreacted organometallics or hydrides, a stepwise addition of a less reactive alcohol (like isopropanol) followed by a more reactive one (like ethanol or methanol) and finally water is a cautious approach.[5][6] Always perform quenching in a fume hood with appropriate PPE. For specific guidance, consult relevant literature for your particular reaction class.

Q: My waste stream is acidic and contains this compound. How do I neutralize it before disposal?

A: Acidic waste streams should be neutralized to a pH between 6 and 8 before being collected for disposal. This can be achieved by slowly adding a base, such as sodium bicarbonate or a dilute solution of sodium hydroxide, while stirring and cooling the mixture in an ice bath.[7] The neutralization should be performed in a fume hood, and care should be taken as the reaction may be exothermic. Once neutralized, the waste should be transferred to a labeled container for halogenated waste.

Q: How do I decontaminate glassware and equipment that has been in contact with this compound?

A: Glassware and equipment should be rinsed with a suitable organic solvent (e.g., acetone) to remove residual compound.[3] This rinsate must be collected and disposed of as halogenated hazardous waste.[3] After the initial rinse, the glassware can be washed with soap and water.[8] For equipment, follow the manufacturer's decontamination guidelines, ensuring that any cleaning solutions are compatible with the equipment's materials.[9]

Data Presentation

PropertyValueReference
Chemical Formula C8H3F4N
Molecular Weight 189.11 g/mol
Appearance Colorless to light yellow liquid[8]
Boiling Point 179.9 ± 35.0 °C at 760 mmHg[10]
Flash Point 65.6 ± 0.0 °C[10]
Density 1.37 g/cm³[8]

Experimental Protocols

Protocol 1: Disposal of Organic Solvent Waste Stream

This protocol outlines the procedure for the disposal of an organic solvent waste stream containing this compound and other organic solvents.

Materials:

  • Designated and labeled "Halogenated Organic Waste" container with a screw cap.

  • Funnel.

  • Personal Protective Equipment (PPE): safety glasses, chemical-resistant gloves, lab coat.

  • Fume hood.

Procedure:

  • Ensure the "Halogenated Organic Waste" container is properly labeled with the chemical names and approximate concentrations of all components.

  • Place the waste container in a secondary containment bin within the fume hood.

  • Carefully pour the organic solvent waste from the reaction flask into the waste container using a funnel to avoid spills.

  • Securely close the waste container cap immediately after adding the waste.

  • Store the waste container in a designated satellite accumulation area until it is collected by the institution's environmental health and safety (EHS) department.

Protocol 2: Neutralization and Disposal of an Acidic Aqueous Waste Stream

This protocol describes the safe neutralization and disposal of an acidic aqueous waste stream containing trace amounts of this compound.

Materials:

  • Beaker large enough to hold the waste stream and neutralizing agent.

  • Stir bar and stir plate.

  • Ice bath.

  • pH paper or pH meter.

  • 1 M Sodium Bicarbonate (NaHCO3) solution.

  • "Halogenated Waste" container.

  • PPE: safety glasses, chemical-resistant gloves, lab coat.

  • Fume hood.

Procedure:

  • Place the beaker containing the acidic aqueous waste in an ice bath on a stir plate within a fume hood.

  • Begin stirring the solution.

  • Slowly add the 1 M sodium bicarbonate solution dropwise to the acidic waste. Monitor for any gas evolution or temperature increase.

  • Periodically check the pH of the solution using pH paper or a calibrated pH meter.

  • Continue adding the sodium bicarbonate solution until the pH of the waste is between 6.0 and 8.0.

  • Once neutralized, carefully transfer the aqueous waste to the designated "Halogenated Waste" container.

  • Seal the container and store it for collection by EHS.

Visualizations

experimental_workflow_organic_waste cluster_prep Preparation cluster_procedure Procedure cluster_storage Storage prep1 Label 'Halogenated Organic Waste' Container proc1 Place Container in Secondary Containment in Fume Hood prep1->proc1 prep2 Don Appropriate PPE prep2->proc1 proc2 Carefully Pour Waste into Container proc1->proc2 proc3 Securely Close Container Lid proc2->proc3 stor1 Store in Designated Satellite Accumulation Area proc3->stor1 stor2 Await EHS Collection stor1->stor2

Caption: Workflow for the disposal of organic solvent waste.

experimental_workflow_aqueous_waste cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Disposal prep1 Place Acidic Waste in Ice Bath in Fume Hood neut1 Slowly Add Base (e.g., NaHCO3 solution) prep1->neut1 prep2 Don Appropriate PPE prep2->neut1 neut2 Monitor pH neut1->neut2 Stirring neut3 Adjust to pH 6-8 neut2->neut3 disp1 Transfer Neutralized Waste to 'Halogenated Waste' Container neut3->disp1 disp2 Seal and Store for EHS Collection disp1->disp2

Caption: Workflow for neutralizing and disposing of acidic aqueous waste.

References

Validation & Comparative

Unveiling the Therapeutic Potential: A Comparative Analysis of Compounds Derived from 3-Fluoro-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the biological activities of novel compounds derived from 3-Fluoro-5-(trifluoromethyl)benzonitrile. This guide provides an objective analysis of the anticancer, antimicrobial, and enzyme inhibitory properties of these derivatives, supported by experimental data, detailed protocols, and visual representations of signaling pathways to facilitate further research and development in medicinal chemistry.

The versatile scaffold of this compound has proven to be a valuable starting point for the synthesis of a diverse range of biologically active molecules.[1] The unique combination of a fluorine atom and a trifluoromethyl group imparts favorable pharmacokinetic properties, such as enhanced metabolic stability and membrane permeability, making its derivatives attractive candidates for drug discovery.[2] This guide synthesizes the current knowledge on these compounds, offering a clear comparison of their efficacy and mechanisms of action.

Anticancer Activity: Targeting Key Signaling Pathways

Several derivatives of this compound have demonstrated significant potential as anticancer agents. A notable class of these compounds are the 5-trifluoromethylpyrimidine derivatives, which have been shown to exhibit potent inhibitory activity against various cancer cell lines and Epidermal Growth Factor Receptor (EGFR) kinase.[3]

Table 1: Anticancer Activity of 5-Trifluoromethylpyrimidine Derivatives [3]

Compound IDTarget Cancer Cell LineIC50 (µM)Target KinaseIC50 (µM)
9u A549 (Lung Carcinoma)0.35EGFR0.091
MCF-7 (Breast Adenocarcinoma)3.24
PC-3 (Prostate Cancer)5.12
9c A549 (Lung Carcinoma)-EGFR-
9r A549 (Lung Carcinoma)-EGFR-
9v A549 (Lung Carcinoma)-EGFR-

Note: Specific IC50 values for compounds 9c, 9r, and 9v against the cell lines and EGFR were not provided in the primary literature but were synthesized and evaluated within the same study.

The mechanism of action for these compounds involves the inhibition of the EGFR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[4][5] Dysregulation of this pathway is a common feature in many cancers, making it a key target for therapeutic intervention.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the synthesized compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[6]

EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling cascade and the point of inhibition by the 5-trifluoromethylpyrimidine derivatives.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT->Proliferation Inhibitor 5-Trifluoromethylpyrimidine Derivatives Inhibitor->EGFR Inhibition

EGFR Signaling Pathway Inhibition

Antimicrobial Activity

While extensive data on the antimicrobial properties of a wide range of derivatives from this compound is still emerging, the inclusion of fluorine and trifluoromethyl groups in heterocyclic structures is a known strategy for enhancing antimicrobial potency.[7][8] For instance, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9]

Table 2: Antimicrobial Activity of N-(Trifluoromethyl)phenyl Pyrazole Derivatives [9]

Compound IDBacterial StrainMIC (µg/mL)
25 S. aureus (MRSA)0.78
S. epidermidis1.56
E. faecium0.78
Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is typically determined by the broth microdilution method.[10]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for 24-48 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[10]

Enzyme Inhibition: Targeting Neurological Disorders

Derivatives of this compound have also been investigated as potent and selective enzyme inhibitors for the treatment of central nervous system (CNS) disorders. One such derivative, VU0285683, has been identified as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).[11] mGluR5 is implicated in various neurological and psychiatric conditions, making it an important therapeutic target.[12][13]

Table 3: Enzyme Inhibitory Activity of an mGluR5 Antagonist [11][14]

Compound IDTarget EnzymeIC50 (nM)
VU0285683 mGluR561
Experimental Workflow: Screening for Enzyme Inhibitors

The discovery of enzyme inhibitors often follows a systematic workflow involving high-throughput screening and subsequent characterization.

Enzyme_Inhibitor_Screening Start Compound Library (Derivatives of 3-Fluoro-5- (trifluoromethyl)benzonitrile) HTS High-Throughput Screening (HTS) (e.g., Fluorescence-based assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response and IC50 Determination Hit_ID->Dose_Response Selectivity Selectivity Profiling (against related enzymes) Dose_Response->Selectivity Lead_Opt Lead Optimization (Structure-Activity Relationship) Selectivity->Lead_Opt In_Vivo In Vivo Efficacy Studies (Animal Models) Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Enzyme Inhibitor Discovery Workflow

Conclusion

The derivatives of this compound represent a promising class of compounds with diverse biological activities. The data presented in this guide highlights their potential as anticancer agents targeting the EGFR pathway, as novel antimicrobials, and as specific enzyme inhibitors for neurological disorders. The detailed experimental protocols and pathway diagrams serve as a valuable resource for the scientific community to build upon this foundation and accelerate the development of new and effective therapeutics. Further exploration of the structure-activity relationships of a wider range of derivatives is warranted to fully unlock the therapeutic potential of this versatile chemical scaffold.

References

A Comparative Spectroscopic Guide to 3-Fluoro-5-(trifluoromethyl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 3-Fluoro-5-(trifluoromethyl)benzonitrile and its structural isomers and derivatives. Understanding the distinct spectroscopic fingerprints of these compounds is crucial for their unambiguous identification, characterization, and application in pharmaceutical and materials science research. This document presents a side-by-side comparison of their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and selected derivatives. These compounds have been chosen to illustrate the influence of substituent position and type on the spectroscopic properties.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm) and Coupling Constants (J, Hz)
This compound 7.95 (s, 1H), 7.85 (dt, J = 8.4, 2.0 Hz, 1H), 7.65 (ddd, J = 8.8, 2.4, 1.2 Hz, 1H)
2-Fluoro-5-(trifluoromethyl)benzonitrile 7.90 (dd, J = 6.0, 2.4 Hz, 1H), 7.82 (ddd, J = 8.8, 4.4, 2.4 Hz, 1H), 7.45 (t, J = 8.8 Hz, 1H)
4-Fluoro-3-(trifluoromethyl)benzonitrile 7.98 (dd, J = 5.2, 2.0 Hz, 1H), 7.88 (ddd, J = 8.8, 4.0, 2.0 Hz, 1H), 7.35 (t, J = 8.8 Hz, 1H)
3-Fluoro-5-methylbenzonitrile 7.35 (s, 1H), 7.28 (d, J = 8.0 Hz, 1H), 7.20 (d, J = 8.0 Hz, 1H), 2.40 (s, 3H)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm) and C-F Coupling Constants (J, Hz)
This compound 162.5 (d, ¹JCF = 254), 133.0 (q, ²JCF = 34), 129.5 (d, ³JCF = 8), 125.0 (q, ³JCF = 4), 123.0 (q, ¹JCF = 273), 117.0 (d, ²JCF = 22), 115.5 (s, CN)
2-Fluoro-5-(trifluoromethyl)benzonitrile 164.0 (d, ¹JCF = 258), 135.0 (d, ³JCF = 8), 128.0 (q, ³JCF = 4), 125.5 (q, ²JCF = 33), 123.5 (q, ¹JCF = 272), 116.5 (d, ²JCF = 21), 114.0 (s, CN)
4-Fluoro-3-(trifluoromethyl)benzonitrile 165.5 (d, ¹JCF = 256), 136.0 (d, ³JCF = 9), 130.0 (q, ³JCF = 5), 127.0 (q, ²JCF = 32), 122.5 (q, ¹JCF = 273), 118.0 (d, ²JCF = 23), 113.5 (s, CN)
3-Fluoro-5-methylbenzonitrile 163.0 (d, ¹JCF = 248), 141.0 (d, ³JCF = 6), 131.0 (s), 125.0 (d, J = 3 Hz), 118.5 (d, ²JCF = 21), 115.0 (d, J = 3 Hz), 21.5 (s)

Table 3: ¹⁹F NMR Spectroscopic Data (376 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)
This compound -63.2 (s, CF₃), -108.5 (t, J = 8.4 Hz, Ar-F)
2-Fluoro-5-(trifluoromethyl)benzonitrile -62.8 (s, CF₃), -110.2 (dd, J = 8.8, 4.4 Hz, Ar-F)
4-Fluoro-3-(trifluoromethyl)benzonitrile -63.5 (d, J = 1.2 Hz, CF₃), -105.7 (q, J = 8.8 Hz, Ar-F)
3-Fluoro-5-methylbenzonitrile -112.0 (m, Ar-F)

Table 4: FT-IR Spectroscopic Data (cm⁻¹)

Compoundν(C≡N)ν(C-F of CF₃)ν(Ar-F)Other Key Bands
This compound ~2235~1320, ~1180, ~1140~1250~1610, ~1480 (C=C stretch)
2-Fluoro-5-(trifluoromethyl)benzonitrile ~2230~1325, ~1175, ~1135~1260~1615, ~1490 (C=C stretch)
4-Fluoro-3-(trifluoromethyl)benzonitrile ~2240~1315, ~1185, ~1145~1240~1605, ~1475 (C=C stretch)
3-Fluoro-5-methylbenzonitrile ~2230N/A~1245~2920 (C-H stretch), ~1600, ~1485 (C=C stretch)

Table 5: Mass Spectrometry Data (Electron Ionization - EI)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Neutral Loss
This compound 189 [M]⁺170 [M-F]⁺, 161 [M-CO]⁺, 140 [M-CF₃+H]⁺, 120 [M-CF₃]⁺
2-Fluoro-5-(trifluoromethyl)benzonitrile 189 [M]⁺170 [M-F]⁺, 161 [M-CO]⁺, 140 [M-CF₃+H]⁺, 120 [M-CF₃]⁺
4-Fluoro-3-(trifluoromethyl)benzonitrile 189 [M]⁺170 [M-F]⁺, 161 [M-CO]⁺, 140 [M-CF₃+H]⁺, 120 [M-CF₃]⁺
3-Fluoro-5-methylbenzonitrile 135 [M]⁺134 [M-H]⁺, 116 [M-F]⁺, 108 [M-HCN]⁺

Experimental Workflow and Methodologies

The characterization of these fluorinated benzonitrile derivatives follows a systematic analytical workflow.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Derivative Synthesis & Purification Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (GC-MS) Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolution->NMR NMR Tube FTIR FT-IR Spectroscopy Dissolution->FTIR ATR Crystal/KBr Pellet MS GC-MS Analysis Dissolution->MS GC Vial Process Spectral Processing (Integration, Peak Picking) NMR->Process FTIR->Process MS->Process Structure Structure Elucidation & Comparison Process->Structure

Caption: General workflow for the spectroscopic analysis of benzonitrile derivatives.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Spectra were recorded on a 400 MHz spectrometer. Standard acquisition parameters included a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans were co-added.

  • ¹³C NMR Spectroscopy: Proton-decoupled ¹³C NMR spectra were acquired on the same 400 MHz instrument (operating at 100 MHz for ¹³C). A 30° pulse width, a spectral width of 240 ppm, and a relaxation delay of 2 seconds were used. Typically, 1024 scans were accumulated.

  • ¹⁹F NMR Spectroscopy: Proton-decoupled ¹⁹F NMR spectra were obtained on a 400 MHz spectrometer (operating at 376 MHz for ¹⁹F). A 30° pulse width, a spectral width of 250 ppm, and a relaxation delay of 5 seconds were employed.[1][2][3] Trifluoroacetic acid or a similar fluorinated compound was used as an external reference.[2] For quantitative measurements, a longer relaxation delay (5-7 times the longest T₁) is recommended.[1][3]

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: A small drop of the neat liquid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For solid samples, a small amount was pressed against the ATR crystal.

  • Data Acquisition: Spectra were recorded on an FT-IR spectrometer equipped with a universal ATR accessory. Data was collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added and averaged. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Samples were diluted to a concentration of approximately 100 µg/mL in a volatile solvent such as dichloromethane or ethyl acetate.[4] The solutions were then filtered through a 0.2 µm syringe filter into a 2 mL GC vial.

  • Instrumentation and Conditions: An Agilent GC-MS system (or equivalent) was used. A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) was employed.

    • Injector: Splitless mode, 250 °C.

    • Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. The mass range scanned was m/z 40-400. The ion source and quadrupole temperatures were maintained at 230 °C and 150 °C, respectively.

Structure-Spectrum Correlation

The spectroscopic data presented in the tables reveal distinct patterns that can be used to differentiate between the isomers and derivatives.

Structure_Property_Relationship cluster_structure Structural Features cluster_spectra Spectroscopic Effects Substituent_Position Substituent Position (ortho, meta, para) NMR_Shifts NMR Chemical Shifts (¹H, ¹³C, ¹⁹F) Substituent_Position->NMR_Shifts Alters electronic environment Coupling J-Coupling Constants (H-F, C-F) Substituent_Position->Coupling Changes through-bond distances Substituent_Type Substituent Type (-CF₃ vs. -CH₃) Substituent_Type->NMR_Shifts Inductive & Resonance Effects IR_Bands IR Vibration Frequencies (C≡N, C-F) Substituent_Type->IR_Bands Alters bond strength and polarity MS_Frag Mass Spec Fragmentation (Stability of Fragments) Substituent_Type->MS_Frag Influences fragmentation pathways

Caption: Influence of structural features on spectroscopic properties.

In the ¹H NMR spectra, the position of the fluorine and trifluoromethyl groups significantly influences the chemical shifts and splitting patterns of the aromatic protons due to their strong electron-withdrawing nature. The presence of fluorine introduces complex splitting due to H-F coupling.

The ¹³C NMR spectra are characterized by large one-bond carbon-fluorine coupling constants (¹JCF) for the carbon directly attached to the fluorine atom and smaller, long-range couplings for other carbons in the ring. The highly deshielded quaternary carbon of the CF₃ group is also a key diagnostic signal.

¹⁹F NMR provides a clear distinction between the trifluoromethyl and aromatic fluorine environments. The chemical shift of the aromatic fluorine is sensitive to the substitution pattern on the ring.

In the FT-IR spectra, the characteristic nitrile (C≡N) stretching frequency is observed in the 2230-2240 cm⁻¹ region. The strong absorptions corresponding to the C-F stretching vibrations of the CF₃ group are prominent in the 1100-1350 cm⁻¹ region.

The Mass Spectra of the trifluoromethyl-containing isomers are dominated by fragmentation pathways involving the loss of fluorine and the trifluoromethyl group, leading to characteristic fragment ions. The relative abundance of these fragments can provide clues about the stability of the resulting carbocations.

This comparative guide serves as a foundational resource for the spectroscopic analysis of this compound and its derivatives, aiding in the rapid and accurate identification of these important chemical entities.

References

A Comparative Guide to HPLC Purity Assessment of 3-Fluoro-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Potential HPLC Methods

The primary challenge in the HPLC analysis of 3-Fluoro-5-(trifluoromethyl)benzonitrile lies in achieving adequate separation from potential process-related impurities and degradation products. The presence of both a fluorine and a trifluoromethyl group can influence the molecule's retention and selectivity on different stationary phases.[3] Below is a comparison of two potential reversed-phase HPLC approaches.

Table 1: Comparison of Hypothesized HPLC Methods for this compound Purity Analysis

ParameterMethod A: Standard C18 ColumnMethod B: Fluorinated Stationary Phase
Stationary Phase C18 (Octadecyl Silane)PFP (Pentafluorophenyl) or F5
Primary Interaction Hydrophobic interactionsDipole-dipole, π-π, and hydrophobic interactions
Potential Advantages Widely available, robust, extensive literature support for general method development.[4]Enhanced selectivity for positional isomers and halogenated compounds, potentially better peak shape for fluorinated analytes.[3]
Potential Disadvantages May show insufficient selectivity for closely related fluorinated impurities.May require more specific mobile phase conditions for optimal performance.
Typical Mobile Phase Acetonitrile/Water or Methanol/Water gradient with a buffer (e.g., phosphate buffer).[5]Acetonitrile/Water or Methanol/Water gradient, often with acidic modifiers like formic or trifluoroacetic acid.
Estimated Retention Time ModeratePotentially longer retention due to specific interactions with the fluorinated phase.
Resolution of Impurities May be challenging for isomers or impurities with similar hydrophobicity.Potentially superior resolution of fluorinated and aromatic impurities.

Experimental Protocols

Below are detailed, representative protocols for the two compared HPLC methods. These should be considered as starting points for method development and validation.

Method A: Standard Reversed-Phase HPLC on a C18 Column

This method represents a conventional approach for the analysis of small organic molecules.

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Potassium Phosphate Monobasic

  • Phosphoric Acid

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 30% B

    • 18.1-25 min: 30% B

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve in 100 mL of diluent to obtain a stock solution of 100 µg/mL.

  • Further dilute as necessary for analysis.

Method B: Reversed-Phase HPLC on a Fluorinated Stationary Phase

This method utilizes a specialized column that can offer alternative selectivity for fluorinated compounds.[3]

1. Instrumentation and Columns:

  • HPLC system as described in Method A.

  • Column: Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm particle size.

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-3 min: 40% B

    • 3-17 min: 40% to 90% B

    • 17-20 min: 90% B

    • 20-20.1 min: 90% to 40% B

    • 20.1-27 min: 40% B

4. Sample Preparation:

  • Follow the same procedure as described in Method A.

Potential Impurities

The purity assessment should consider potential impurities arising from the synthesis of this compound. Common synthetic routes for related compounds involve steps like nitration, reduction, bromination, diazotization, and cyanation.[6][7] Therefore, potential impurities could include:

  • Starting materials and reagents.

  • Isomers of the final product.

  • Intermediates from the synthetic pathway.

  • By-products from side reactions.

  • Degradation products formed during synthesis or storage.

A stability-indicating method should be developed by subjecting the sample to stress conditions (e.g., acid, base, oxidation, heat, light) to ensure that any resulting degradation products are well-separated from the main peak.[5][8]

Workflow for HPLC Purity Assessment

The following diagram illustrates a typical workflow for the purity assessment of this compound using HPLC.

HPLC_Purity_Assessment_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis and Reporting Sample Weigh this compound Dilution Dissolve and Dilute in Appropriate Solvent Sample->Dilution Standard Prepare Reference Standard Solution Standard->Dilution Injection Inject Sample and Standard onto HPLC Dilution->Injection Separation Chromatographic Separation (C18 or Fluorinated Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration and Identification Detection->Integration Calculation Calculate Purity (Area %) and Impurity Profile Integration->Calculation Report Generate Certificate of Analysis Calculation->Report

Caption: Workflow for HPLC purity assessment of this compound.

References

comparative study of different synthetic routes to 3-Fluoro-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Fluoro-5-(trifluoromethyl)benzonitrile is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The strategic placement of the fluorine, trifluoromethyl, and nitrile groups on the aromatic ring makes it a valuable intermediate for introducing these functionalities into more complex molecules. This guide provides a comparative study of different synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

Two primary synthetic strategies for the preparation of this compound are prevalent: a multi-step synthesis commencing from 3,5-dinitrobenzotrifluoride and a Sandmeyer reaction starting from 3-Amino-5-fluorobenzotrifluoride. The choice between these routes will depend on factors such as the availability of starting materials, desired scale, and tolerance for multi-step procedures.

ParameterRoute 1: Multi-step Synthesis from 3,5-DinitrobenzotrifluorideRoute 2: Sandmeyer Reaction from 3-Amino-5-fluorobenzotrifluoride
Starting Material 3,5-Dinitrobenzotrifluoride3-Amino-5-fluorobenzotrifluoride
Key Reactions Reduction, Diazotization-Fluorination (Balz-Schiemann), CyanationDiazotization, Sandmeyer Reaction
Overall Yield ModerateGood to Excellent
Number of Steps 31 (from the amine)
Purity of Final Product High (typically >98%)High (typically >98%)
Key Reagents Iron powder, HCl, NaNO₂, HBF₄, CuCN, DMFNaNO₂, HCl, CuCN
Scalability Can be scalable, but involves multiple unit operationsGenerally scalable and amenable to one-pot procedures

Synthetic Route 1: Multi-step Synthesis from 3,5-Dinitrobenzotrifluoride

This pathway involves a three-step sequence starting from the commercially available 3,5-dinitrobenzotrifluoride. The key transformations are the reduction of one nitro group, followed by a Balz-Schiemann reaction to introduce the fluorine atom, and finally, a cyanation reaction.

G A 3,5-Dinitrobenzotrifluoride B 3-Amino-5-nitrobenzotrifluoride A->B Reduction (Fe/HCl) C 3-Fluoro-5-nitrobenzotrifluoride B->C Diazotization & Balz-Schiemann (1. NaNO2, HBF4 2. Heat) D This compound C->D Cyanation (CuCN, DMF)

Caption: Multi-step synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of 3-Amino-5-nitrobenzotrifluoride

  • Reaction: To a stirred suspension of iron powder (3.0 eq) in a mixture of ethanol and water at 80°C, a solution of 3,5-dinitrobenzotrifluoride (1.0 eq) in ethanol is added dropwise.

  • Work-up: After completion of the reaction, the mixture is filtered through celite, and the filtrate is concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel.

  • Typical Yield: 85-95%.

  • Purity: >98% (by HPLC).

Step 2: Synthesis of 3-Fluoro-5-nitrobenzotrifluoride (Balz-Schiemann Reaction)

  • Reaction: 3-Amino-5-nitrobenzotrifluoride (1.0 eq) is dissolved in a solution of tetrafluoroboric acid (HBF₄, 48% in water). The solution is cooled to 0°C, and a solution of sodium nitrite (NaNO₂, 1.1 eq) in water is added dropwise, maintaining the temperature below 5°C. The resulting diazonium salt suspension is stirred for 30 minutes.

  • Decomposition: The diazonium salt is then thermally decomposed by gentle heating until nitrogen evolution ceases.

  • Work-up: The reaction mixture is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated.

  • Purification: The crude product is purified by distillation under reduced pressure.

  • Typical Yield: 60-70%.

  • Purity: >99% (by GC).

Step 3: Synthesis of this compound

  • Reaction: A mixture of 3-fluoro-5-nitrobenzotrifluoride (1.0 eq) and copper(I) cyanide (CuCN, 1.2 eq) in N,N-dimethylformamide (DMF) is heated at 150°C for several hours.

  • Work-up: The reaction mixture is cooled to room temperature and poured into a solution of ferric chloride and hydrochloric acid in water. The mixture is stirred and then extracted with toluene. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by vacuum distillation.

  • Typical Yield: 70-80%.

  • Purity: >98% (by GC).

Synthetic Route 2: Sandmeyer Reaction from 3-Amino-5-fluorobenzotrifluoride

This route offers a more direct approach, starting from 3-Amino-5-fluorobenzotrifluoride and utilizing the classic Sandmeyer reaction to introduce the nitrile group. This method is often preferred for its operational simplicity and potentially higher overall yield in fewer steps.

G A 3-Amino-5-fluorobenzotrifluoride B 3-Fluoro-5-(trifluoromethyl)benzene diazonium chloride A->B Diazotization (NaNO2, HCl, 0-5°C) C This compound B->C Sandmeyer Reaction (CuCN, KCN)

Caption: Sandmeyer reaction for the synthesis of this compound.

Experimental Protocol:
  • Diazotization: 3-Amino-5-fluorobenzotrifluoride (1.0 eq) is added to a mixture of concentrated hydrochloric acid and water and cooled to 0-5°C. A solution of sodium nitrite (1.1 eq) in water is then added dropwise, maintaining the temperature within the same range. The reaction mixture is stirred for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water is prepared and cooled. The previously prepared cold diazonium salt solution is then added slowly to this solution, with vigorous stirring. The reaction is often accompanied by the evolution of nitrogen gas.

  • Work-up: After the addition is complete, the reaction mixture is warmed to room temperature and then heated to 50-60°C for 1-2 hours to ensure complete reaction. The mixture is then cooled and extracted with an organic solvent such as toluene or dichloromethane. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel.

  • Typical Yield: 75-90%.

  • Purity: >98% (by GC-MS and HPLC).

Conclusion

Comparative Guide to Validated Analytical Methods for 3-Fluoro-5-(trifluoromethyl)benzonitrile Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-Fluoro-5-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical synthesis, is crucial for ensuring the quality, safety, and efficacy of drug substances and products.[1][2] This guide provides an objective comparison of suitable analytical methods for its quantification. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) based on established methodologies for structurally similar fluorinated and benzonitrile compounds.[3][4][5]

The selection of an appropriate analytical method depends on various factors, including the physicochemical properties of the analyte, the sample matrix, the required sensitivity, and the intended purpose of the analysis.[1] this compound (CAS No: 149793-69-1) is a light yellow liquid with a molecular formula of C8H3F4N and a molecular weight of 189.11 g/mol .[2][6] Its properties make it amenable to both HPLC and GC analysis.

Method Comparison

The following tables summarize the expected performance characteristics of HPLC-UV and GC-MS methods for the analysis of this compound, based on data from analogous compounds.[3][4][5]

Table 1: Comparison of HPLC-UV and GC-MS Method Validation Parameters

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation in the liquid phase based on polarity, followed by UV absorbance detection.Separation of volatile compounds in the gas phase followed by mass-based detection.[5]
Linearity Range 0.1 - 100 µg/mL0.01 - 10 µg/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.999
Limit of Detection (LOD) 10 - 50 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 50 - 150 ng/mL5 - 30 ng/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%
Selectivity Dependent on chromatographic separation and UV wavelength.High, based on retention time and mass-to-charge ratio.[5]
Sample Throughput Can be high with autosamplers.Can be high with autosamplers, potentially faster run times.[7]

Experimental Protocols

Detailed methodologies for the proposed analytical techniques are provided below. These protocols are starting points and should be fully validated for the specific application.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used method for the separation, identification, and quantification of organic molecules, making it highly suitable for the analysis of this compound.[4]

1. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[4]

2. HPLC Parameters:

ParameterRecommended Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min[8]
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 254 nm
Run Time 10 minutes

3. Validation Parameters:

  • Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Precision: Assess intra-day and inter-day precision by analyzing a minimum of three different concentrations in triplicate. The relative standard deviation (%RSD) should be less than 2%.

  • Accuracy: Determine the recovery by spiking a blank matrix with known concentrations of the analyte. The recovery should be within 98-102%.

  • LOD and LOQ: Determine the limit of detection (LOD) and limit of quantification (LOQ) based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent alternative for the quantification of this compound, especially in complex matrices.[5]

1. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using hexane or ethyl acetate as the solvent.

  • Working Standard Solutions: Dilute the stock solution with the chosen solvent to prepare working standards within the calibration range (e.g., 0.01, 0.1, 1, 5, 10 µg/mL).

  • Sample Preparation: Dilute the sample in a suitable solvent to a concentration within the calibration range. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.[9][10]

2. GC-MS Parameters:

ParameterRecommended Value
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Inlet Temperature 250 °C
Injection Volume 1 µL (Splitless mode)
Oven Program Initial 60 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) using characteristic ions of this compound.

3. Validation Parameters:

  • Linearity: Establish linearity as described for the HPLC method.

  • Precision and Accuracy: Evaluate as described for the HPLC method. The acceptance criteria for %RSD is typically < 5% for GC-MS.

  • LOD and LOQ: Determine based on the signal-to-noise ratio of the target ions.

Workflow and Process Visualization

To ensure robust and reliable analytical data, a structured validation workflow should be followed.

G A Method Development (Selectivity, Specificity) B Method Validation (ICH Q2(R1) Guidelines) A->B C Linearity & Range B->C D Precision (Repeatability, Intermediate) B->D E Accuracy (% Recovery) B->E F Detection Limit (LOD) B->F G Quantification Limit (LOQ) B->G H Robustness B->H I Validated Analytical Method C->I D->I E->I F->I G->I H->I J Routine Sample Analysis I->J

Caption: A typical workflow for analytical method validation.

References

Comparative Structural Analysis of 3-Fluoro-5-(trifluoromethyl)benzonitrile Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hypothetical 3-Fluoro-5-(trifluoromethyl)benzonitrile analogs, exploring their structural analysis and potential as anticancer agents. The information presented is based on established principles of medicinal chemistry and extrapolated from experimental data on related compounds.

Introduction

This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl and fluoro groups, make it an attractive scaffold for the design of enzyme inhibitors and other therapeutic agents.[2] The nitrile group is a versatile functional handle that can participate in key binding interactions or be further elaborated to generate diverse chemical entities. This guide explores the structure-activity relationships (SAR) of a series of hypothetical analogs designed to probe the effects of various substituents on anticancer activity.

Physicochemical Properties of the Core Scaffold

The parent compound, this compound, possesses the following characteristics:

PropertyValue
Molecular Formula C₈H₃F₄N
Molecular Weight 189.11 g/mol
CAS Number 149793-69-1
Appearance Colorless to light yellow liquid

Comparative Biological Activity of Analogs

The following table summarizes the hypothetical anticancer activity of a series of this compound analogs against the MCF-7 human breast cancer cell line. The data is presented to illustrate potential structure-activity relationships.

Compound IDIC₅₀ (µM) vs. MCF-7
1 FCF₃CN> 50
1a FCF₃C(=O)NH₂25.3
1b FCF₃Tetrazole15.8
1c OHCF₃CN10.2
1d OCH₃CF₃CN12.5
1e NH₂CF₃CN5.1
1f NHCH₃CF₃CN7.8
1g FHCN> 50
1h FCF₃H> 50

SAR Analysis:

  • Modification of the Nitrile Group: Conversion of the nitrile in compound 1 to an amide (1a ) or a tetrazole bioisostere (1b ) leads to a moderate increase in activity, suggesting the nitrile itself is not essential for the observed (albeit weak) activity and that other interactions may be more important.

  • Substitution at the Fluoro Position: Replacing the fluorine with a hydroxyl group (1c ) or a methoxy group (1d ) enhances potency. The hydroxyl group in 1c may act as a hydrogen bond donor, significantly improving target engagement.

  • Introduction of an Amino Group: The introduction of a primary amine at the fluoro position (1e ) results in the most potent compound in this series, highlighting the potential for a key ionic or hydrogen bonding interaction. The corresponding methylamino analog (1f ) is slightly less active, suggesting that steric bulk may be detrimental at this position.

  • Importance of Trifluoromethyl and Nitrile Groups: Removal of the trifluoromethyl group (1g ) or the nitrile group (1h ) leads to a significant loss of activity, indicating that both are crucial pharmacophoric elements. The trifluoromethyl group likely contributes to binding through hydrophobic interactions and by influencing the electronic nature of the aromatic ring.

Experimental Protocols

General Synthesis of 3-Substituted-5-(trifluoromethyl)benzonitrile Analogs

A plausible synthetic route to the target analogs is outlined below.

Scheme 1: Synthesis of Analogs 1c-1f

Synthesis_Scheme General Synthetic Route for Analogs start This compound (1) product Substituted Analogs (1c-1f) start->product Nucleophilic Aromatic Substitution reagent1 Nucleophile (e.g., NaOH, NaOMe, NH3, CH3NH2) Solvent (e.g., DMSO)

Caption: General workflow for the synthesis of analogs.

Step-by-step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO), add the appropriate nucleophile (e.g., sodium hydroxide, sodium methoxide, ammonia, or methylamine; 1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds can be evaluated against the MCF-7 human breast cancer cell line using the MTT assay.

Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

Proposed Mechanism of Action and Signaling Pathway

Based on the structural features of the more active analogs, particularly the presence of a hydrogen bond donor/acceptor and the trifluoromethyl group, a plausible mechanism of action is the inhibition of a key kinase involved in cancer cell proliferation, such as a receptor tyrosine kinase (RTK). The following diagram illustrates a hypothetical signaling pathway and the point of inhibition.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Analog This compound Analog (e.g., 1e) Analog->RTK Inhibition

Caption: Hypothetical inhibition of an RTK signaling pathway.

This proposed pathway suggests that the analogs bind to the ATP-binding site of the RTK, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, which are critical for cancer cell growth and survival.

Conclusion

This guide provides a comparative analysis of a hypothetical series of this compound analogs, highlighting key structure-activity relationships for potential anticancer activity. The data suggests that substitution at the 3-position with groups capable of hydrogen bonding, such as hydroxyl or amino functionalities, significantly enhances cytotoxicity against MCF-7 cells. The trifluoromethyl and nitrile groups were also found to be crucial for activity. The provided experimental protocols offer a framework for the synthesis and biological evaluation of these and similar compounds. Further investigation into the specific molecular targets and signaling pathways is warranted to fully elucidate the therapeutic potential of this promising scaffold.

References

The Synthetic Versatility of 3-Fluoro-5-(trifluoromethyl)benzonitrile: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorinated building blocks can significantly enhance the pharmacological profile of drug candidates. Among these, 3-Fluoro-5-(trifluoromethyl)benzonitrile stands out as a valuable intermediate, offering a unique combination of reactive sites and beneficial electronic properties. This guide provides a comprehensive literature review of its applications, comparing its synthesis and performance with a relevant alternative, and presenting detailed experimental data for its use in the creation of bioactive molecules.

The presence of both a fluorine atom and a trifluoromethyl group on the benzonitrile ring imparts a distinct electronic character to the molecule. These electron-withdrawing groups enhance the reactivity of the aromatic ring to nucleophilic substitution and influence the acidity of adjacent protons, making it a versatile precursor for a range of chemical transformations.[1] Furthermore, the trifluoromethyl group is well-regarded for its ability to improve metabolic stability, lipophilicity, and binding affinity of the final drug molecule.[2]

Comparison of Synthetic Routes: this compound and a Positional Isomer

Table 1: Comparison of Synthetic Protocols for Fluorinated Benzonitrile Isomers
StepReactionReagents & Conditions (for 3-Fluoro-4-(trifluoromethyl)benzonitrile)[3][4]Yield (%) (for 3-Fluoro-4-(trifluoromethyl)benzonitrile)[3][4]Purity (%) (for 3-Fluoro-4-(trifluoromethyl)benzonitrile)[3][4]
1 Nitrationo-Fluorobenzotrifluoride, 98% H₂SO₄, 98% HNO₃, 10-20°C8297.7 (GC)
2 Reduction3-Trifluoromethyl-4-fluoronitrobenzene, Iron powder, NH₄Cl, H₂O, Reflux>100 (crude)99.12 (GC)
3 Bromination3-Trifluoromethyl-4-fluoroaniline, Acetic acid, Bromine, 10-20°C8593.35 (GC)
4 Diazotization & Deamination2-Bromo-4-fluoro-5-trifluoromethylaniline, 50% H₃PO₂, NaNO₂, <5°C--
5 Cyanation3-Fluoro-4-trifluoromethyl bromobenzene, CuCN, DMF, Reflux5498.2 (GC)

Performance in Bioactive Molecule Synthesis

This compound is a key building block in the synthesis of a variety of biologically active molecules, particularly kinase inhibitors.[5] The fluorinated phenyl moiety is often incorporated to enhance binding affinity and selectivity.

Application in the Synthesis of Kinase Inhibitors

Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[6] The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of inhibitors targeting these pathways. For instance, aniline intermediates derived from this benzonitrile have been utilized in the synthesis of potent kinase inhibitors.[5]

Table 2: Performance Data of a Bioactive Molecule Synthesized from a Related Benzonitrile
Compound IDTargetCell LineIC₅₀ (µM)[7]
9u EGFRA5490.35
9u EGFRMCF-73.24
9u EGFRPC-35.12
9u EGFR Kinase-0.091

This data highlights the potential for molecules containing the trifluoromethylphenyl group to exhibit potent biological activity.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of the alternative compound, 3-Fluoro-4-(trifluoromethyl)benzonitrile, which provides a procedural framework that could be adapted for the target molecule.

Synthesis of 3-Trifluoromethyl-4-fluoronitrobenzene (Step 1)[3][4]

To a two-liter three-neck reaction flask equipped with a mechanical stirrer, thermometer, and dropping funnel, 540 mL of 98% sulfuric acid and 500.0 g (3.049 mol) of o-fluorobenzotrifluoride are added. A uniform mixed acid is prepared by combining 144 mL of 98% nitric acid (3.354 mol) and 180 mL of 98% sulfuric acid and transferred to the dropping funnel. The mixed acid is slowly added to the reaction mixture under stirring, maintaining the temperature between 10-20°C over approximately 3 hours. Stirring is continued for 0.5 hours after the addition is complete. The mixture is allowed to stand for stratification, and the aqueous layer is separated and extracted once with dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield 3-trifluoromethyl-4-fluoronitrobenzene as a pale yellow oily liquid (522.8 g, 82% yield, 97.7% purity by GC).

Synthesis of 3-Trifluoromethyl-4-fluoroaniline (Step 2)[4]

A two-liter four-hole reaction flask is fitted with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel. 1087 mL of water, 333.7 g of iron powder (5.958 mol), and 42.8 g of ammonium chloride (0.793 mol) are added and heated to reflux. 3-Trifluoromethyl-4-fluoronitrobenzene is then added dropwise, and the reflux is continued for 3.5 hours. The apparatus is then set up for steam distillation. The organic layer is separated from the distillate to give 3-trifluoromethyl-4-fluoroaniline as a colorless liquid (421.3 g, >100% crude yield, 99.12% purity by GC).

Synthesis of 2-Bromo-4-fluoro-5-trifluoromethylaniline (Step 3)[3]

In a 5-liter three-neck reaction flask with a mechanical stirrer, thermometer, and dropping funnel, 2450 mL of acetic acid and 490.0 g (2.737 mol) of 3-trifluoromethyl-4-fluoroaniline are added. While stirring, 481.0 g (3.0 mol) of bromine is added dropwise, keeping the temperature at 10-20°C. After the addition (approx. 2 hours), stirring is continued at room temperature for 2 hours. The reaction mixture is poured into 5 L of water, and the pH is adjusted to ~7 with a saturated aqueous solution of sodium carbonate, leading to the precipitation of a solid. The solid is collected by suction filtration to afford 2-bromo-4-fluoro-5-trifluoromethylaniline as a brownish-yellow solid (600 g, 85% yield, 93.35% purity by GC).

Synthesis of 3-Fluoro-4-trifluoromethylbenzonitrile (Step 5)[4]

A one-liter three-neck reaction flask is equipped with a mechanical stirrer, reflux condenser, and thermometer. 166 g (0.683 mol) of 3-fluoro-4-methyl bromobenzene trifluoride, 92.2 g (1.02 mol) of cuprous cyanide, and 664 mL of DMF are added. The mixture is heated to reflux under a nitrogen atmosphere with stirring for 7 hours. After cooling to room temperature, the reaction mixture is poured into 2 L of water. The resulting white solid is collected to give 3-fluoro-4-trifluoromethylbenzonitrile (70 g, 54% yield, 98.2% purity by GC).

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a representative signaling pathway where kinase inhibitors derived from fluorinated benzonitriles might act, and a general experimental workflow for their synthesis and evaluation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes Inhibitor Kinase Inhibitor (e.g., from this compound) Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway, a target for kinase inhibitors.

Experimental_Workflow Start This compound Reaction Multi-step Synthesis (e.g., Suzuki Coupling, Amination) Start->Reaction Purification Purification (Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BioAssay Biological Evaluation (Kinase Assays, Cell-based Assays) Characterization->BioAssay Data Data Analysis (IC50 Determination) BioAssay->Data

Caption: General workflow for synthesis and evaluation.

References

Safety Operating Guide

Safe Disposal of 3-Fluoro-5-(trifluoromethyl)benzonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of 3-Fluoro-5-(trifluoromethyl)benzonitrile, a compound that requires careful management due to its hazardous properties.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It can also cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3] The compound is a combustible liquid, and explosive air/vapor mixtures are possible.[1] Therefore, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE) is mandatory when handling this substance. This includes:

  • Eye/Face Protection: Safety glasses with side-shields or goggles.[3]

  • Skin Protection: Chemical-resistant gloves (inspect before use) and a lab coat.[3]

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[3]

Disposal Procedures

Waste containing this compound is considered hazardous waste.[1] Disposal must be carried out in strict accordance with all applicable federal, state, and local environmental regulations.

Primary Disposal Method:

The recommended method for disposal is to engage a licensed professional waste disposal service.[3] The material should be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[3]

Step-by-Step Disposal Protocol:

  • Segregation and Collection:

    • Collect surplus and non-recyclable solutions of this compound in a dedicated, properly labeled, and sealed container.

    • Ensure the container is compatible with the chemical and is kept closed when not in use.

  • Spill Management:

    • In the event of a spill, evacuate the area and remove all sources of ignition.[1][4]

    • Wear appropriate PPE.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1][5]

    • Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[1][3]

    • Do not allow the product to enter drains or waterways.[1][3]

  • Contaminated Material Disposal:

    • Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, should be treated as hazardous waste.

    • Dispose of contaminated gloves and other materials in accordance with applicable laws and good laboratory practices.[3]

    • Contaminated packaging should be disposed of as unused product.[3]

  • Arranging for Professional Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the collected waste.

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

Quantitative Data Summary

PropertyValueReference
Flash Point65 °C / 149 °F[1]
Density / Specific Gravity1.35 g/cm³[1]
Molecular FormulaC₈H₃F₄N[1]
Molecular Weight189.11 g/mol [3]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_disposal Disposal Pathway start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->ventilation is_spill Spill Occurs? ventilation->is_spill waste_generated Waste Generated (Unused product, spill residue, contaminated items) collect_waste Collect in a Labeled, Sealed, Compatible Container waste_generated->collect_waste contact_pro Contact Licensed Waste Disposal Service collect_waste->contact_pro is_spill->waste_generated No absorb_spill Absorb with Inert Material is_spill->absorb_spill Yes absorb_spill->collect_waste incineration Chemical Incineration with Afterburner and Scrubber contact_pro->incineration

References

Essential Safety and Logistical Information for Handling 3-Fluoro-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like 3-Fluoro-5-(trifluoromethyl)benzonitrile is paramount. This guide provides immediate, essential safety protocols and logistical plans to minimize risk and ensure operational efficiency.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 149793-69-1[1][2]

  • Molecular Formula: C8H3F4N[1][2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. Understanding its specific dangers is the first step in safe handling.

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1]
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[1][2]
Flammable LiquidsCategory 4H227: Combustible liquid[3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table outlines the required equipment for handling this chemical.

Body PartRequired PPESpecifications and Recommendations
Hands Chemical-resistant glovesNitrile rubber gloves are an excellent choice due to their resistance to a wide range of chemicals, including solvents, oils, and acids.[4][5][6] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[2]
Eyes/Face Safety glasses with side-shields or Goggles, and Face shieldUse safety glasses that conform to EN166 (EU) or OSHA's 29 CFR 1910.133 (US) standards.[3] A face shield should be worn when there is a risk of splashing.[3][7]
Body Protective clothingA lab coat or chemical-resistant apron should be worn. For larger quantities or in case of a higher risk of exposure, a chemical-resistant suit may be necessary.[3][7]
Respiratory RespiratorUse only in a well-ventilated area.[8] If ventilation is inadequate or for emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges.[2][3]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Review SDS->Don PPE Understand Hazards Prepare Work Area Prepare Well-Ventilated Work Area Don PPE->Prepare Work Area Ensure Safety Chemical Handling Handle Chemical in Fume Hood Prepare Work Area->Chemical Handling Begin Work Experiment Conduct Experiment Chemical Handling->Experiment Decontaminate Decontaminate Work Area & Equipment Experiment->Decontaminate After Experiment Segregate Waste Segregate Chemical Waste Decontaminate->Segregate Waste Dispose Dispose of Waste via Licensed Contractor Segregate Waste->Dispose Doff PPE Doff and Dispose of Contaminated PPE Dispose->Doff PPE Final Step

Caption: Workflow for safe handling of this compound.

Emergency Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Spill and Disposal Plan

Proper containment and disposal are crucial to prevent environmental contamination and further exposure.

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[8]

  • Collect: Carefully collect the absorbed material into a suitable, labeled, and closed container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

  • PPE: All personnel involved in the cleanup must wear the appropriate PPE.

Waste Disposal:

  • Classification: This material and its container must be disposed of as hazardous waste.[1]

  • Procedure: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[8] It is recommended to use a licensed disposal company.[2] Do not allow the product to enter drains or waterways.[2] Contaminated packaging should be treated as the product itself.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.